B1577550 Cecropin-B

Cecropin-B

Cat. No.: B1577550
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cecropin-B is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

GWLRKLGKKIERIGQHTRDASIQVLGIAQQAANVAATAR

Origin of Product

United States

Foundational & Exploratory

Cecropin-B: A Technical Guide to its Discovery, Origin, and Mechanism in Hyalophora cecropia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, represents a cornerstone in the study of insect innate immunity.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and molecular biology of this compound. It details the inducible nature of its synthesis within the fat body following septic injury and elucidates the key signaling pathways responsible for its gene expression.[3][4] Furthermore, this document presents quantitative data on its broad-spectrum antimicrobial activity, outlines detailed experimental protocols for its study, and provides visual representations of its induction and processing pathways. This guide is intended to serve as a valuable resource for researchers in the fields of immunology, microbiology, and drug development.

Discovery and Origin

This compound was first identified as part of a potent, inducible antibacterial activity in the hemolymph of Hyalophora cecropia pupae following the injection of live bacteria.[5] This immune response is characterized by the de novo synthesis of a suite of antimicrobial proteins, with cecropins being a major component.[1][2] this compound is specifically synthesized in the fat body, an organ analogous to the mammalian liver, and is then secreted into the hemolymph to combat systemic infections.[4]

The induction of this compound is a hallmark of the insect's innate immune system, a rapid and non-specific defense mechanism against invading pathogens.[6] Notably, the expression of the this compound gene is primarily triggered by components of Gram-negative bacterial cell walls.[6]

Molecular Biology and Synthesis

Molecular cloning and sequencing studies have revealed that this compound is initially synthesized as a 62-amino acid precursor protein.[7] This prepropeptide undergoes post-translational processing to yield the mature, biologically active 35-amino acid peptide.[7]

The gene encoding this compound has been characterized and shown to contain a single intron.[5] Its expression is regulated by conserved immune signaling pathways, primarily the Immune deficiency (Imd) pathway, which is activated by peptidoglycan from Gram-negative bacteria.[3][8] There is also evidence suggesting input from the Toll pathway, indicating a complex regulatory network.[1]

Cecropin_B_Synthesis cluster_precursor Preprothis compound (62 aa) cluster_processing Post-Translational Processing cluster_mature Mature this compound (35 aa) precursor Signal Peptide (26 aa) | Propeptide | Mature this compound (35 aa) | Glycine cleavage1 Signal Peptidase Cleavage precursor->cleavage1 cleavage2 Dipeptidyl Peptidase Cleavage cleavage1->cleavage2 Prothis compound amidation Amidation cleavage2->amidation This compound-Gly mature Active Antimicrobial Peptide amidation->mature

Figure 1: Biosynthesis of this compound.

Quantitative Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a broad spectrum of microorganisms, with a notable efficacy against Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membranes. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference(s)
Escherichia coliATCC 259220.4 - 1.61.56[1]
Pseudomonas aeruginosaATCC 278530.4-[1]
Bacillus subtilisATCC 66333.120.8[1]
Micrococcus luteusNCIMB 81661.560.4[1]
Enterococcus faecalisNCTC115>100>26[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

Experimental Protocols

Isolation and Purification of this compound from Hyalophora cecropia Hemolymph

This protocol describes the initial steps for enriching and purifying cecropins from the hemolymph of immunized pupae.

Materials:

Procedure:

  • Immunization: Inject diapausing pupae with a sublethal dose of live bacteria suspended in sterile insect saline.

  • Hemolymph Collection: After an appropriate incubation period (e.g., 7 days), bleed the pupae into a chilled tube containing a few crystals of phenylthiourea to prevent melanization.

  • Cell Removal: Centrifuge the hemolymph at low speed to pellet the hemocytes.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a final saturation of 40-80%. Stir at 4°C for at least one hour.

  • Protein Precipitation: Centrifuge to collect the precipitated proteins.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 5.0).

  • Cation-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange column equilibrated with the dialysis buffer. Elute the bound proteins with a linear salt gradient (e.g., 0.05 M to 1 M ammonium acetate).

  • Fraction Analysis: Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

  • Antibacterial Assay: Test the fractions for antibacterial activity using an agar (B569324) diffusion assay against a sensitive bacterial strain (e.g., E. coli).

  • Further Purification: Pool the active fractions and subject them to further purification steps such as reverse-phase HPLC to isolate this compound.

Purification_Workflow start Immunized Pupae hemolymph Hemolymph Collection start->hemolymph centrifuge1 Hemocyte Removal hemolymph->centrifuge1 precipitation Ammonium Sulfate Precipitation centrifuge1->precipitation centrifuge2 Protein Pellet Collection precipitation->centrifuge2 dialysis Dialysis centrifuge2->dialysis chromatography Cation-Exchange Chromatography dialysis->chromatography analysis Fraction Analysis (A280 & Activity) chromatography->analysis end Purified this compound analysis->end

Figure 2: this compound Purification Workflow.
Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • Lyophilized this compound

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound solution

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strain of interest

  • Sterile swabs

  • Sterile well borer or pipette tip

Procedure:

  • Plate Inoculation: Uniformly spread a standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile borer or the wide end of a sterile pipette tip.

  • Sample Application: Add a known volume of the this compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Molecular Cloning of the this compound Gene

This protocol outlines the general steps for cloning the this compound gene from Hyalophora cecropia fat body tissue.

Materials:

  • Immunized Hyalophora cecropia larvae or pupae

  • Fat body tissue

  • Total RNA extraction kit

  • Reverse transcriptase

  • Oligo(dT) primers

  • PCR primers specific for the this compound gene

  • Taq DNA polymerase

  • Cloning vector (e.g., pGEM-T Easy)

  • Competent E. coli cells

  • LB agar plates with appropriate selection agent

Procedure:

  • Fat Body Dissection: Dissect the fat body from immunized larvae or pupae and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the fat body tissue using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Amplify the this compound coding sequence from the cDNA using specific primers. The primers should be designed based on the known this compound mRNA sequence and include restriction sites for cloning.

  • Gel Electrophoresis and Purification: Run the PCR product on an agarose (B213101) gel and purify the band of the expected size.

  • Ligation: Ligate the purified PCR product into a suitable cloning vector.

  • Transformation: Transform the ligation mixture into competent E. coli cells.

  • Screening: Plate the transformed cells on selective media and screen the resulting colonies for the presence of the insert by colony PCR or restriction digest.

  • Sequencing: Sequence the positive clones to confirm the identity of the this compound gene.

Immune Signaling Pathway for this compound Induction

The induction of this compound expression in Hyalophora cecropia is primarily mediated by the Immune deficiency (Imd) signaling pathway, which is activated by the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of Gram-negative bacteria.[3][8] This pathway culminates in the activation of a nuclear factor-kappa B (NF-κB)-like transcription factor, which binds to specific response elements in the promoter region of the this compound gene, thereby initiating its transcription.[4]

Immune_Signaling_Pathway cluster_recognition Pathogen Recognition cluster_membrane Fat Body Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events pathogen Gram-Negative Bacteria pgn Peptidoglycan (DAP-type) pathogen->pgn releases pgrp PGRP-LC/LE pgn->pgrp binds to imd Imd pgrp->imd activates tak1 TAK1 imd->tak1 ikk IKK Complex tak1->ikk relish Relish (NF-kB precursor) ikk->relish phosphorylates relish_n Relish (activated) relish->relish_n cleavage & translocation gene This compound Gene relish_n->gene binds to promoter transcription Transcription gene->transcription mrna This compound mRNA transcription->mrna

Figure 3: Imd Signaling Pathway for this compound Induction.

Conclusion

This compound from Hyalophora cecropia has been a seminal discovery in the field of innate immunity. Its potent and broad-spectrum antimicrobial activity, coupled with a well-characterized mechanism of action, continues to make it a subject of intense research. This technical guide has provided an in-depth overview of its discovery, origin, and the molecular mechanisms governing its synthesis and activity. The detailed experimental protocols and visual representations of key pathways are intended to facilitate further research into this and other antimicrobial peptides, with the ultimate goal of developing novel therapeutic agents to combat infectious diseases.

References

Cecropin-B: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial peptide Cecropin-B, focusing on its primary amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Primary Amino Acid Sequence

This compound, originally isolated from the hemolymph of the Cecropia moth (Hyalophora cecropia), is a cationic peptide renowned for its potent antimicrobial activity, particularly against Gram-negative bacteria. The primary structure consists of 35 amino acid residues with a C-terminal amidation, a modification known to enhance its bactericidal efficacy.[1]

The sequence is characterized by a high content of basic (positively charged) and hydrophobic amino acids, which is crucial for its interaction with and disruption of bacterial cell membranes.

Table 1: Primary Amino Acid Sequence of this compound

Representation Sequence
1-Letter Code KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2
3-Letter Code Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2

Molecular and Structural Characteristics

The structure of this compound is fundamental to its biological function. It adopts a distinct conformation that facilitates its interaction with and disruption of microbial cell membranes.

Secondary Structure

Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of this compound.[2] In aqueous solutions, the peptide exists in a largely random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes, it undergoes a conformational change to form a predominantly α-helical structure.[2]

The structure is composed of two α-helical segments connected by a flexible hinge region:

  • N-terminal amphipathic helix: This region is characterized by the segregation of positively charged and hydrophobic residues on opposite faces of the helix, facilitating its interaction with the negatively charged bacterial membrane.

  • C-terminal hydrophobic helix: This segment is primarily composed of nonpolar residues and is believed to play a role in penetrating the hydrophobic core of the lipid bilayer.[1]

  • Hinge Region: A Gly-Pro sequence provides flexibility, allowing the two helices to orient optimally for membrane insertion and disruption.[1]

Tertiary Structure

The tertiary structure of this compound is largely defined by the arrangement of its two α-helical domains. While a globular tertiary structure in the classical sense is not characteristic of such peptides, its overall three-dimensional shape in a membrane-bound state is critical for its activity. Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the solution and membrane-bound conformations of cecropins.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Peptide Synthesis and Purification

This compound can be produced through either recombinant expression in bacterial systems or by solid-phase peptide synthesis (SPPS).

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (coupling reagents)

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) (deprotection solution)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) in DMF with DIC and Oxyma Pure. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Table 2: Quantitative Data for this compound Synthesis and Characterization

Parameter Value
Molecular Weight (Monoisotopic) 3832.29 Da
Purity (RP-HPLC) >95%
Appearance White lyophilized powder
Structural Analysis

Protocol 3.2.1: Secondary Structure Determination by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified this compound

  • Phosphate (B84403) buffer (pH 7.4)

  • Membrane-mimicking solvent (e.g., 30 mM SDS or trifluoroethanol)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in phosphate buffer. Prepare samples for analysis by diluting the stock solution to a final concentration of 50-100 µM in either phosphate buffer alone or in the membrane-mimicking solvent.

  • Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm. Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Record the CD spectra of the this compound samples at room temperature. Collect a baseline spectrum of the buffer or solvent alone and subtract it from the peptide spectra.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm and a positive band at ~193 nm). Use deconvolution software to estimate the percentage of α-helical, β-sheet, and random coil content.

Antimicrobial Activity Assays

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Purified this compound

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. The optical density at 600 nm (OD600) can also be measured to quantify bacterial growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the direct disruption of bacterial cell membranes. This process does not typically involve a classical signaling pathway with intracellular messengers. Instead, it is a physical process of membrane permeabilization.

Logical Workflow of this compound's Antimicrobial Action:

CecropinB_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm CecropinB This compound (+) OuterMembrane Gram-Negative Outer Membrane (-) CecropinB->OuterMembrane Electrostatic Interaction Periplasm Periplasm OuterMembrane->Periplasm Membrane Destabilization InnerMembrane Inner Cytoplasmic Membrane Periplasm->InnerMembrane Translocation CellDeath Cell Lysis and Death InnerMembrane->CellDeath Pore Formation & Ion Channel Disruption

Caption: Logical workflow of this compound's interaction with a Gram-negative bacterial cell.

The positively charged N-terminus of this compound initially interacts electrostatically with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane destabilization and the formation of transient pores. The peptide then translocates across the outer membrane and interacts with the inner cytoplasmic membrane. The amphipathic nature of the peptide allows it to insert into the lipid bilayer, forming ion channels or pores. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing:

MIC_Workflow Start Start PrepareBacteria Prepare Bacterial Inoculum Start->PrepareBacteria SerialDilution Perform Serial Dilution of this compound Start->SerialDilution InoculatePlate Inoculate 96-well Plate PrepareBacteria->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadResults Read MIC (Visual or OD600) Incubate->ReadResults End End ReadResults->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound remains a subject of significant interest in the scientific community due to its potent and broad-spectrum antimicrobial properties. Its well-defined primary sequence and structure-function relationship make it an excellent model for studying antimicrobial peptide action and a promising candidate for the development of novel anti-infective therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the activity of this compound and its analogues. Further research into its mechanism of action and potential for in vivo applications is crucial for translating its therapeutic potential into clinical practice.

References

A Technical Guide to the Mechanism of Action of Cecropin-B Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cecropin-B, a potent cationic antimicrobial peptide (AMP) originally isolated from the silk moth Hyalophora cecropia, represents a promising class of therapeutics against multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy stems from a multi-step, membrane-centric mechanism that differs fundamentally from traditional antibiotics, making it less susceptible to common bacterial resistance pathways.[1] This guide provides an in-depth analysis of the molecular interactions, biophysical consequences, and key experimental methodologies used to elucidate the bactericidal action of this compound. The core mechanism involves an initial electrostatic attraction to the bacterial outer membrane, followed by membrane permeabilization and the formation of transmembrane pores or channels in the inner membrane, leading to rapid cell death.[1][3]

Molecular Profile of this compound

This compound is a 35- to 37-residue peptide characterized by a distinct structural motif essential for its function.[1][3] Its structure is predominantly an α-helix-break-helix motif, featuring an amphipathic N-terminal helix and a hydrophobic C-terminal helix, connected by a flexible hinge region.[3][4] This amphipathic nature is crucial for its interaction with and disruption of lipid membranes.[2][5]

Key biophysical properties contributing to its potent activity include a strong net positive charge (typically +7 at neutral pH) and C-terminal amidation, which enhances its stability and antibacterial effect.[3][6] The cationic nature drives the initial targeting of negatively charged bacterial surfaces, while the hydrophobicity of the C-terminus facilitates insertion into the lipid bilayer.[3]

The Multi-Stage Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is a rapid, concentration-dependent process that can be dissected into four primary stages.[1]

Stage 1: Electrostatic Attraction and Outer Membrane Binding

The process begins with a strong electrostatic attraction. The positively charged N-terminal domain of this compound is drawn to the dense anionic surface of the Gram-negative outer membrane.[1][7] This surface is rich in lipopolysaccharide (LPS), a major structural component that serves as the primary binding site.[4][8] this compound specifically interacts with the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS, effectively docking the peptide onto the bacterial surface.[9] This binding can neutralize and disaggregate LPS assemblies, which is a critical first step in destabilizing the outer membrane.[4][7]

Stage 2: Outer Membrane Permeabilization and Translocation

Following initial binding, this compound permeabilizes the outer membrane to gain access to the periplasm. This process is often described as a "self-promoted uptake" mechanism.[8] Unlike molecules that require specific protein channels, this compound acts directly on the lipid architecture. It disrupts the divalent cation bridges that stabilize the LPS layer, creating transient gaps or pores through which it passes.[8] This action resembles that of a cationic detergent, destabilizing the membrane structure sufficiently for its own translocation.[8]

Stage 3: Inner Membrane Interaction and Pore Formation

The lethal action of this compound occurs at the inner cytoplasmic membrane. After crossing the periplasmic space, the peptide interacts with the anionic phospholipids (B1166683) (e.g., phosphatidylglycerol) of the inner membrane. This interaction triggers a conformational change in the peptide, promoting its insertion into the hydrophobic core of the lipid bilayer.[1][10] Several models have been proposed to describe the subsequent membrane disruption, with the Toroidal Pore and Carpet models being the most widely supported for cecropins.[3][11]

  • Toroidal Pore Model: Inserted this compound peptides induce significant local curvature, forcing the lipid monolayers to bend continuously through the pore. The resulting aqueous channel is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids.[1][11]

  • Carpet-like Model: Peptides accumulate on the membrane surface, oriented parallel to the lipid bilayer. Once a critical threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing catastrophic loss of membrane integrity.[3][11]

Evidence suggests the precise mechanism can depend on factors such as peptide concentration and the specific lipid composition of the target membrane.[1]

Stage 4: Dissipation of Ion Gradients and Cell Death

The formation of these pores or the detergent-like disruption of the inner membrane leads to a rapid and irreversible collapse of the cell's electrochemical gradients.[12] This includes the leakage of vital ions (K+, Na+) and the dissipation of the proton motive force, which is essential for ATP synthesis and other critical cellular processes. The loss of membrane integrity also allows the influx of water and the efflux of essential metabolites and cytoplasmic components, culminating in rapid cell lysis and death.[5]

Quantitative Data Summary

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible bacterial growth.

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 2 - 16 µg/mLHaemophilus parasuis (15 reference strains and 5 clinical isolates)[3]
Minimum Inhibitory Concentration (MIC) 0.5 - 16 µg/mLVarious Gram-negative strains[13]
Bactericidal Time < 20 minutesHaemophilus parasuis[3]
PropertyDescriptionReference
Amino Acid Residues 35-37[1][3]
Net Charge (pH 7.0) +7[6]
Structure Amphipathic N-terminal α-helix, hydrophobic C-terminal α-helix, linked by a hinge.[3][4]
C-Terminus Amidated, enhancing activity.[3]

Key Experimental Methodologies

Elucidating the mechanism of this compound relies on specific assays that measure its effects on bacterial membrane integrity.

Outer Membrane Permeabilization: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay is widely used to measure the disruption of the Gram-negative outer membrane.[14][15]

  • Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and exhibits weak fluorescence in aqueous environments. When the outer membrane's permeability barrier is compromised by an agent like this compound, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[16][17]

  • Reagents:

    • HEPES buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.4)

    • Bacterial suspension (grown to mid-log phase, washed, and resuspended in buffer to OD₆₀₀ ≈ 0.5)

    • NPN stock solution (e.g., 0.5 mM in acetone)

    • This compound solution of desired concentration

  • Protocol Outline:

    • Preparation: Grow bacterial cells to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). Harvest cells by centrifugation and wash with HEPES buffer.[17][18] Resuspend the cell pellet in HEPES buffer to a final OD₆₀₀ of 0.5.[18]

    • Measurement: Transfer the cell suspension to a quartz cuvette. Place the cuvette in a fluorometer with excitation set to 350 nm and emission to 420 nm.[17][18]

    • Baseline: Record the initial background fluorescence of the cell suspension.

    • NPN Addition: Add NPN to the cuvette to a final concentration of 10-20 µM and mix gently. Record the stable baseline fluorescence.[17][18]

    • Peptide Addition: Add this compound to the desired final concentration, mix, and immediately begin recording the change in fluorescence over time.[18]

    • Analysis: The increase in fluorescence intensity is directly proportional to the degree of outer membrane permeabilization.[15]

Inner (Cytoplasmic) Membrane Permeabilization: SYTOX Green Uptake Assay

This assay assesses the integrity of the inner cytoplasmic membrane.[19][20]

  • Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact cytoplasmic membrane of live bacteria.[19][21] Upon permeabilization of the inner membrane, the dye enters the cell, binds to intracellular DNA, and exhibits a >500-fold enhancement in fluorescence.[20][21] The resulting green fluorescence is a direct indicator of membrane compromise and cell death.[22]

  • Reagents:

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • Bacterial suspension (prepared as in 5.1)

    • SYTOX Green stock solution (e.g., 5 mM in DMSO, diluted for use)

    • This compound solution of desired concentration

  • Protocol Outline:

    • Preparation: Prepare the bacterial suspension as described for the NPN assay.

    • Reaction Setup: In a 96-well black microplate or fluorometer cuvette, combine the bacterial suspension with SYTOX Green to a final concentration of ~1-5 µM.

    • Peptide Addition: Add this compound to the desired final concentrations. Include a negative control (no peptide) and a positive control (e.g., heat-killed cells).

    • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 5-30 minutes).[20]

    • Measurement: Measure the fluorescence using a microplate reader or fluorometer with excitation around 488 nm and emission around 523 nm.[20][21]

    • Analysis: The increase in fluorescence intensity correlates with the number of cells whose inner membranes have been permeabilized.

Visualizations of Key Processes

Diagram 1: Overall Mechanism of this compound Action

CecropinB_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane cluster_cytoplasm Cytoplasm CB_free Free this compound (+) LPS Lipopolysaccharide (LPS) (-) CB_free->LPS 1. Electrostatic Attraction & Binding CB_peri This compound LPS->CB_peri 2. OM Permeabilization & Translocation IM Anionic Phospholipids (-) CB_peri->IM 3. Inner Membrane Interaction Pore Pore / Channel Formation IM->Pore 4. Insertion & Pore Formation Leakage Ion Leakage & Metabolite Efflux Pore->Leakage 5. Loss of Membrane Potential Death Cell Death Leakage->Death 6. Lysis

Caption: Sequential stages of this compound's action against a Gram-negative bacterium.

Diagram 2: Experimental Workflow for NPN Uptake Assay

NPN_Workflow cluster_prep Sample Preparation cluster_assay Fluorometric Measurement cluster_result Result Interpretation p1 Grow Bacteria to Mid-Log Phase p2 Harvest & Wash Cells p1->p2 p3 Resuspend in Buffer (OD600 = 0.5) p2->p3 a1 Add Cell Suspension to Cuvette p3->a1 Transfer to Assay a2 Add NPN Probe (Final Conc. 10µM) a1->a2 a3 Add this compound a2->a3 a4 Record Fluorescence Increase (Ex: 350nm, Em: 420nm) a3->a4 r1 Increased Fluorescence a4->r1 Analyze Data r2 Outer Membrane Permeabilized r1->r2

Caption: Workflow for assessing outer membrane permeabilization using the NPN uptake assay.

Diagram 3: Comparison of Membrane Pore Formation Models

Caption: Key characteristics of the Toroidal Pore and Carpet-like disruption models.

Conclusion

This compound employs a sophisticated, multi-stage mechanism to execute its potent bactericidal activity against Gram-negative pathogens. By targeting the fundamental structure of the bacterial membranes, starting with the outer LPS layer and culminating in the disruption of the inner cytoplasmic membrane, it circumvents many resistance mechanisms that plague conventional antibiotics. Its rapid, membrane-lytic action makes the development of resistance a less probable event. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented herein, is critical for the rational design and development of this compound and its analogues as next-generation antimicrobial therapeutics.

References

Cecropin-B: A Technical Guide to its Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents.[1] Cecropin-B, first isolated from the hemolymph of the giant silk moth Hyalophora cecropia, is a potent, naturally occurring AMP that demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] Comprising 35-37 amino acids, this compound's mechanism of action is fundamentally different from conventional antibiotics, primarily involving the direct disruption of microbial cell membranes.[2][4] This direct physical mechanism is less prone to the development of bacterial resistance, making this compound an outstanding candidate for therapeutic development.[2]

This technical guide provides a comprehensive overview of the molecular architecture of this compound, its multifaceted mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to characterize its activity.

Molecular Architecture of this compound

This compound is a cationic peptide characterized by a distinct structural motif crucial for its function. Its structure consists of two primary α-helices: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, often connected by a flexible hinge region.[1][5] The N-terminal segment, with its positively charged amino acid residues, is critical for the initial electrostatic attraction to negatively charged microbial surfaces. This amphipathic nature is a key feature that facilitates its insertion into and disruption of the lipid bilayer of cell membranes.[6][7] C-terminal amidation is also a common feature that can enhance the peptide's antibacterial activity.[8]

Mechanism of Antimicrobial Action

The bactericidal activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[2] The mechanism can be dissected into several key stages, visualized in the workflow below.

CecropinB_Mechanism cluster_steps This compound Antimicrobial Workflow cluster_membrane peptide Free this compound (Cationic, + charge) binding 1. Electrostatic Attraction & Initial Binding peptide->binding Attraction membrane Bacterial Membrane (Anionic, - charge) (LPS / Teichoic Acids) binding->membrane insertion 2. Hydrophobic Interaction & Membrane Insertion binding->insertion pore_formation 3. Pore Formation / Disruption (Toroidal, Carpet, etc.) insertion->pore_formation permeabilization 4. Membrane Permeabilization pore_formation->permeabilization leakage Ion & ATP Leakage, Dissipation of Membrane Potential permeabilization->leakage death Cell Death leakage->death

Figure 1: Logical flow of this compound's action on bacterial membranes.
Action on Gram-Negative Bacteria

Gram-negative bacteria are generally more sensitive to cecropins than Gram-positive organisms.[9] The process begins with a strong electrostatic attraction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane.[6] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, causing localized destabilization and allowing this compound to traverse the outer membrane.[6] Once in the periplasmic space, it interacts with the inner cytoplasmic membrane, inserting into the lipid bilayer and forming pores or channels that lead to rapid cell death.[6][10]

Action on Gram-Positive Bacteria

The cell walls of Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan layer rich in anionic teichoic acids, which serve as the initial binding sites for this compound.[2] However, this compound generally shows weaker activity against Gram-positive bacteria like Staphylococcus aureus.[11] Studies on protoplasts suggest that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant to the peptide's disruptive action.[9]

Action on Fungi

This compound also exhibits potent activity against certain fungi, such as Candida albicans.[11][12] The mechanism in fungi is multifaceted. It involves the disruption of the cell wall and membrane, leading to increased permeability and fluidity.[13][14] Beyond direct membrane damage, this compound can induce the production of excessive reactive oxygen species (ROS), which leads to lipid peroxidation, changes in the mitochondrial membrane potential, and ultimately, programmed cell death or apoptosis.[13][14]

Antifungal_Mechanism cluster_fungal This compound Antifungal Mechanism cecropin (B1577577) This compound membrane Fungal Cell Wall & Membrane Disruption cecropin->membrane ros Induction of Reactive Oxygen Species (ROS) cecropin->ros permeability Increased Permeability & Fluidity membrane->permeability apoptosis Apoptosis / Necrosis permeability->apoptosis Direct Damage mitochondria Mitochondrial Damage ros->mitochondria potential Change in Mitochondrial Membrane Potential mitochondria->potential potential->apoptosis Programmed Cell Death Pore_Models cluster_toroidal Toroidal Pore cluster_barrel Barrel-Stave cluster_carpet Carpet-like t_start Peptides insert, induce curvature t_end Channel lined by peptides and lipid heads t_start->t_end b_start Peptides oligomerize in membrane b_end Hydrophilic surfaces form pore interior b_start->b_end c_start High concentration of peptides on surface c_end Membrane dissolves into micelles c_start->c_end MIC_Workflow cluster_mic Broth Microdilution Assay Workflow prep_bac 1. Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) inoculate 3. Inoculate wells with bacterial suspension prep_bac->inoculate prep_pep 2. Prepare 2-Fold Serial Dilutions of this compound in 96-well plate prep_pep->inoculate controls Include Growth Control (no peptide) & Sterility Control (no bacteria) inoculate->controls incubate 4. Incubate plate (37°C, 18-24 hours) inoculate->incubate read 5. Read Results (Visual or Spectrophotometer) incubate->read mic MIC = Lowest concentration with no visible growth read->mic

References

Cecropin-B: A Cornerstone of the Insect Innate Immune System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the giant silk moth, Hyalophora cecropia, represents a critical effector molecule in the innate immune system of insects.[1][2] This technical guide provides a comprehensive overview of the pivotal role of this compound, detailing its induction, mechanism of action, and antimicrobial specificity. We will explore the intricate signaling pathways that govern its expression, provide detailed experimental protocols for its study, and present its antimicrobial efficacy through consolidated quantitative data. This document is intended to serve as a valuable resource for researchers in immunology, microbiology, and drug development, offering insights into the therapeutic potential of this remarkable peptide.

Introduction: The Innate Shield of Insects

Insects, despite lacking an adaptive immune system, exhibit a robust defense against a myriad of pathogenic microorganisms.[3] This defense is largely mediated by a sophisticated innate immune system, which relies on the rapid synthesis and secretion of a battery of AMPs into the hemolymph upon infection.[4][5] Among these, the cecropin (B1577577) family, and specifically this compound, are among the most potent and well-characterized.[5][6]

This compound is a small, cationic peptide, typically 35-37 amino acids in length, characterized by two α-helical domains connected by a flexible hinge region.[7][8] Its amphipathic nature is crucial for its primary function: the targeted disruption of microbial cell membranes.[8][9] This mechanism, distinct from that of many conventional antibiotics, makes this compound and other AMPs promising candidates for combating multidrug-resistant pathogens.[1]

Induction of this compound: The Toll and Imd Signaling Pathways

The expression of this compound is tightly regulated and induced upon the recognition of pathogen-associated molecular patterns (PAMPs). In Drosophila melanogaster, a model organism for insect immunity, the synthesis of Cecropins is primarily controlled by two conserved signaling cascades: the Toll and the Immune deficiency (Imd) pathways.[7][9][10]

  • The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi.[11] The recognition of specific PAMPs, such as lysine-type peptidoglycan, triggers a proteolytic cascade culminating in the activation of the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade that leads to the phosphorylation and degradation of the inhibitor Cactus. This releases the NF-κB-like transcription factors Dorsal and Dif, which then translocate to the nucleus and induce the expression of target genes, including those encoding certain AMPs like Drosomycin and, to some extent, Cecropins.[10][11][12]

  • The Imd Pathway: Predominantly responsible for the response against Gram-negative bacteria.[1][9] The recognition of diaminopimelic acid (DAP)-type peptidoglycan by the peptidoglycan recognition protein (PGRP) receptors triggers this pathway. This leads to the activation of the Dredd caspase, which cleaves the NF-κB-like transcription factor Relish. The N-terminal Relish fragment then translocates to the nucleus and activates the transcription of genes encoding a broad range of AMPs, with Cecropins being a major component of this response.[10][13]

While the Toll pathway is the primary driver for antifungal responses and the Imd pathway for antibacterial responses against Gram-negative bacteria, there is significant crosstalk and overlap. The expression of Cecropin genes, for instance, is strongly induced by the Imd pathway but also receives input from the Toll pathway, ensuring a broad and robust immune response.[7][10]

Signaling_Pathways cluster_Toll Toll Pathway (Gram-positive Bacteria & Fungi) cluster_Imd Imd Pathway (Gram-negative Bacteria) PAMP_Toll Lys-type Peptidoglycan Recognition_Toll PGRP-SA / GNBP PAMP_Toll->Recognition_Toll Spz_Pro Pro-Spätzle Recognition_Toll->Spz_Pro Proteolytic Cascade Spz_Act Spätzle Spz_Pro->Spz_Act Toll_R Toll Receptor Spz_Act->Toll_R Tube_Pelle Tube / Pelle Toll_R->Tube_Pelle Cactus Cactus Tube_Pelle->Cactus degrades Dif_Dorsal Dif / Dorsal Nucleus_Toll Nucleus Dif_Dorsal->Nucleus_Toll Cec_Toll Cecropin Gene Expression Nucleus_Toll->Cec_Toll Cecropin_B This compound Synthesis Cec_Toll->Cecropin_B contributes to PAMP_Imd DAP-type Peptidoglycan Recognition_Imd PGRP-LC / LE PAMP_Imd->Recognition_Imd Imd_prot Imd Recognition_Imd->Imd_prot FADD FADD Imd_prot->FADD Dredd Dredd FADD->Dredd Relish_Pro Relish Dredd->Relish_Pro cleaves Relish_Act Relish (N-terminus) Relish_Pro->Relish_Act Nucleus_Imd Nucleus Relish_Act->Nucleus_Imd Cec_Imd Cecropin Gene Expression Nucleus_Imd->Cec_Imd Cec_Imd->Cecropin_B major contribution

Caption: Toll and Imd signaling pathways leading to this compound expression in Drosophila.

Mechanism of Action: Membrane Disruption

The bactericidal activity of this compound is rapid and potent, primarily targeting the integrity of the microbial cell membrane.[1][8] The process can be delineated into several key stages:

  • Electrostatic Attraction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Membrane Insertion and Pore Formation: Upon binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[1] Several models have been proposed for the subsequent membrane disruption, with the "toroidal pore" and "carpet" models being the most prominent.

    • Toroidal Pore Model: Inserted this compound peptides induce a significant local curvature in the membrane, forcing the lipid monolayers to bend continuously, forming a water-filled pore lined by both the peptides and the lipid head groups.

    • Carpet-like Model: At high concentrations, this compound peptides accumulate on the membrane surface, forming a "carpet." This disrupts the membrane's structure, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures.[8]

This disruption of the cell membrane leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]

Cecropin_MoA Cecropin_B Cationic this compound Electrostatic_Interaction Electrostatic Interaction Cecropin_B->Electrostatic_Interaction Bacterial_Membrane Anionic Bacterial Membrane (LPS / Teichoic Acid) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Insertion into Hydrophobic Core Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation (Toroidal / Carpet Model) Membrane_Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound on bacterial membranes.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[1][7] Its efficacy against Gram-positive bacteria is generally lower, and it also shows activity against some fungi.[5] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Gram StainBacterial StrainMIC (µg/mL)MIC (µM)Reference
Gram-negativeEscherichia coli ATCC 259220.4 - 1.60.1 - 0.42[8][14]
Gram-negativePseudomonas aeruginosa ATCC 278530.4 - 1.50.1 - 0.39[2][8]
Gram-negativeKlebsiella pneumoniae (MDR)6.25 - 501.63 - 13.02
Gram-positiveStaphylococcus aureus ATCC 6538> 64> 16.67[15]
Gram-positiveBacillus subtilis ATCC 66331.6 - 3.00.42 - 0.78[2][15]
Gram-positiveMicrococcus luteus0.2 - 1.6560.05 - 0.43[2][15]

Note: MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the precise protocol followed. The molecular weight of this compound is approximately 3.84 kDa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic antimicrobial peptides.[16][17]

Materials:

  • This compound stock solution

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[16]

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[16]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into CA-MHB and incubate at 37°C until it reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension with fresh CA-MHB to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] c. Further dilute the bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[16][17]

  • Serial Dilution of this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in a separate plate or tubes using the 0.01% acetic acid with 0.2% BSA diluent to prevent peptide loss. The concentrations should span the expected MIC range.[16]

  • Assay Plate Setup: a. In a sterile 96-well polypropylene plate, add 100 µL of the standardized bacterial inoculum to the desired wells. b. Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[18] c. Include a positive control (bacteria in CA-MHB without this compound) and a negative control (CA-MHB only).[4]

  • Incubation and MIC Determination: a. Seal the plate and incubate at 37°C for 18-24 hours.[18] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[8]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Log phase, 0.5 McFarland) start->prep_inoculum dilute_peptide Serial Dilute this compound start->dilute_peptide setup_plate Setup 96-well Plate (Inoculum + Peptide Dilutions) prep_inoculum->setup_plate dilute_peptide->setup_plate controls Include Positive & Negative Controls setup_plate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Quantification of this compound Gene Expression by qRT-PCR

This protocol outlines the steps for measuring the relative expression of this compound mRNA in insect tissues following an immune challenge.

Materials:

  • Insect tissue samples (e.g., fat body, hemocytes)

  • TRIzol reagent or a suitable RNA extraction kit[19][20]

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol

  • RNase-free water

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for this compound and a reference gene (e.g., actin, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction (TRIzol Method): a. Homogenize ~50mg of insect tissue in 1 mL of TRIzol reagent.[19][21] b. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[19][21] c. Centrifuge at 12,000 x g for 15 minutes at 4°C.[19][21] d. Transfer the upper aqueous phase to a new tube. e. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.[19][21] f. Centrifuge at 12,000 x g for 10 minutes at 4°C.[19][21] g. Wash the RNA pellet with 1 mL of 75% ethanol.[19][21] h. Air-dry the pellet and resuspend in RNase-free water. i. Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio).

  • cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound or the reference gene, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the results using the ΔΔCt method to determine the relative fold change in this compound expression compared to a control group, normalized to the reference gene.

Therapeutic Potential and Future Directions

The potent bactericidal activity of this compound, coupled with its low cytotoxicity towards mammalian cells, makes it an attractive candidate for therapeutic development.[14] Its unique membrane-disrupting mechanism of action is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[1]

Current research is focused on:

  • Peptide Engineering: Modifying the structure of this compound to enhance its stability, broaden its antimicrobial spectrum, and improve its pharmacokinetic properties.

  • Delivery Systems: Developing novel delivery systems, such as nanoparticles, to protect the peptide from degradation and target it to the site of infection.

  • Synergistic Therapies: Investigating the synergistic effects of this compound with conventional antibiotics to enhance their efficacy and combat resistant infections.

Conclusion

This compound is a vital component of the insect innate immune system, providing a rapid and effective defense against a wide range of microbial pathogens. Its induction via the Toll and Imd pathways, its potent membrane-disrupting mechanism of action, and its broad antimicrobial spectrum highlight its importance in insect immunity. A thorough understanding of its biology, facilitated by the experimental protocols detailed herein, is crucial for harnessing its therapeutic potential in an era of escalating antibiotic resistance. Continued research into this compound and other AMPs holds the promise of novel and effective treatments for infectious diseases.

References

Cecropin-B: A Technical Guide to its Anticancer Properties and Initial Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B, a cationic antimicrobial peptide originally isolated from the silk moth Hyalophora cecropia, is emerging as a promising candidate in oncology research.[1][2] Comprising 35 amino acids, this peptide has demonstrated potent and selective cytotoxic activity against a broad spectrum of cancer cells both in vitro and in vivo, while exhibiting minimal toxicity toward normal, healthy cells.[2] This technical guide provides a comprehensive overview of the core findings related to this compound's anticancer properties, detailing its mechanisms of action, summarizing quantitative data, and providing established experimental protocols to facilitate further research and development.

The primary anticancer mechanisms of this compound are twofold: the disruption of the cancer cell membrane and the induction of apoptosis.[2] The net negative charge of cancer cell membranes, a result of a higher-than-normal expression of anionic molecules like phosphatidylserine, facilitates an electrostatic interaction with the cationic this compound.[3] This interaction leads to membrane permeabilization, pore formation, and eventual cell lysis.[3][4][5] Beyond direct cytolysis, this compound can also trigger programmed cell death by activating key apoptotic pathways.[2]

Quantitative Data on Anticancer Activity

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies, providing a comparative look at its cytotoxic and antiproliferative effects.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value / EffectReference
4T1Murine Breast CancerCell ViabilityDose-dependent cell death
MDA-MB-231Human Breast AdenocarcinomaMTT~60 µM (for 33.16% cytostasis)[2][4]
M14KHuman MesotheliomaMTT>120 µM (for 22.56% cytostasis)[2][4]
Various Bladder Cancer LinesBladder CancerWST-1Average: 139.91 µg/ml (range 97.93 – 184.81 µg/ml)[5]
Various Bladder Cancer LinesBladder CancerLDH ReleaseAverage: 212.6 µg/ml (range 181.1 – 240.4 µg/ml)[5]
KG-1LeukemiaMTT20.8 +/- 2.3 µM[6]
AgsStomach CarcinomaMTT16.0 +/- 3.5 µM[6]
3T6 (non-cancerous)Murine FibroblastMTT92.0 +/- 9.1 µM[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeAdministration RouteKey FindingsReference
Mice with 4T1 breast cancer xenograftsBreast CancerIntratumoralReduced tumor growth.[2]
Mice with murine ascitic colon adenocarcinomaColon AdenocarcinomaNot specifiedIncreased survival time.[1]
Rats with DMBA-induced breast cancerBreast CancerNot specifiedReduced tumor growth.[2][7]
DEN-induced murine modelHepatocellular CarcinomaNot specifiedSuppressed HCC progression.[8]

Signaling Pathways and Mechanisms of Action

This compound's anticancer activity is not limited to membrane disruption; it also actively induces apoptosis. Studies have shown that treatment with this compound leads to the upregulation of key genes and proteins involved in the apoptotic cascade.

One of the primary pathways implicated is the extrinsic or death receptor pathway. Treatment of cancer cells with this compound has been shown to significantly increase the gene expression of Fas, a death receptor, and its downstream effector, Caspase-3.[3] The upregulation of High Mobility Group Box 1 (HMGB1) has also been observed.[3]

CecropinB_Apoptosis_Pathway CecropinB This compound CancerCell Cancer Cell Membrane (Negative Charge) CecropinB->CancerCell Electrostatic Interaction FasReceptor Fas Receptor CecropinB->FasReceptor Upregulates HMGB1 HMGB1 CecropinB->HMGB1 Upregulates MembraneDisruption Membrane Disruption & Pore Formation CancerCell->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis Caspase3 Caspase-3 FasReceptor->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of this compound's anticancer action.

Experimental Protocols

To facilitate further investigation into the anticancer effects of this compound, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

A. MTT/CCK-8 Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Protocol:

    • Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[2]

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubate for the desired time period (e.g., 18, 24, or 72 hours).[3]

    • Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for 2-4 hours at 37°C.[2]

    • If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[3][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate C Add this compound to cells A->C B Prepare this compound dilutions B->C D Incubate for desired time C->D E Add MTT/CCK-8 reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (MTT) F->G H Read absorbance G->H

Figure 2: Workflow for the MTT/CCK-8 cell viability assay.

Apoptosis Detection Assays

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cancer cells with this compound for a specified time (e.g., 4 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[2]

B. Western Blot for Apoptosis-Related Proteins

This technique is employed to detect the expression levels of key proteins in the apoptotic pathway.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Fas, Bcl-2, Bax).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method quantifies the mRNA levels of apoptosis-related genes.

  • Protocol:

    • Isolate total RNA from this compound-treated and control cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for target genes (e.g., Caspase-3, Fas, HMGB1).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the 2^-ΔΔCt method.[2]

In Vivo Animal Studies
  • General Protocol Outline:

    • Select an appropriate animal model (e.g., mice with tumor xenografts).[11]

    • Induce tumors in the animals. For example, by subcutaneous injection of cancer cells.

    • Once tumors are established, randomly divide the animals into control and treatment groups.

    • Administer this compound to the treatment group via a suitable route (e.g., intratumoral injection). The control group should receive a vehicle control.

    • Monitor tumor growth and the general health of the animals regularly.

    • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, western blot, qRT-PCR).

Conclusion

This compound demonstrates significant potential as a selective anticancer agent. Its dual mechanism of action, involving both direct membrane disruption and the induction of apoptosis, makes it a compelling candidate for further therapeutic development.[2] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to explore and validate the anticancer properties of this compound. Future research should focus on optimizing delivery methods, evaluating its efficacy in a wider range of cancer types, and further elucidating the intricate molecular pathways it modulates. The ultimate goal is to translate these promising preclinical findings into novel and effective cancer therapies.

References

Cecropin-B: A Technical Guide to its Antibiofilm Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the development of novel antimicrobial agents. Cecropin-B, a naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the silk moth Hyalophora cecropia, has demonstrated significant potential in combating bacterial biofilms.[1] This technical guide provides a comprehensive overview of the antibiofilm properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Cecropins exert their potent bactericidal effects primarily through the disruption of bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics.[1][2] This guide will delve into the specifics of how this mechanism translates to the prevention of biofilm formation and the eradication of established biofilms.

Quantitative Assessment of Antibiofilm Activity

The efficacy of this compound and its analogues in preventing biofilm formation and eradicating mature biofilms has been quantified against various bacterial strains, most notably Pseudomonas aeruginosa and Staphylococcus aureus. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Biofilm Formation by this compound Analogues
PeptideBacterial StrainMetricConcentration% InhibitionCitation
L-Q53 CecBP. aeruginosa ATCC 27853 (non-mucoid)MIC1 - 8 x MIC (2.2 µM)94 - 99.9%[3]
D-Q53 CecBP. aeruginosa ATCC 27853 (non-mucoid)MIC1 - 8 x MIC (2.2 µM)94 - 99.9%[3]
L-Q53 CecBP. aeruginosa ATCC 25668 (mucoid)MIC1 - 8 x MIC (2.2 µM)94 - 99.9%[3]
D-Q53 CecBP. aeruginosa ATCC 25668 (mucoid)MIC1 - 8 x MIC (2.2 µM)94 - 99.9%[3]
C18 (Cecropin 4 derivative)Methicillin-Resistant S. aureus (MRSA)-16 µg/mL~35%[4][5]
C18 (Cecropin 4 derivative)Methicillin-Resistant S. aureus (MRSA)-32 µg/mL~40%[4][5]
Table 2: Eradication of Pre-formed Biofilms by this compound Analogues
PeptideBacterial StrainMetricConcentration% Eradication/ReductionCitation
D-Q53 CecBP. aeruginosa ATCC 27853 (non-mucoid)MIC0.5 - 8 x MIC49 - 64%[3]
D-Q53 CecBP. aeruginosa ATCC 25668 (mucoid)MIC0.5 - 8 x MIC38 - 52%[3]
BP100 (Cecropin A-melittin hybrid) & derivativesMultidrug-Resistant P. aeruginosa (MDRPA)MBEC90Varied>90%[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the antibiofilm capabilities of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - MHB) and incubated at 37°C to reach the logarithmic growth phase. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[2]

  • Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable sterile solvent. In a 96-well microtiter plate, two-fold serial dilutions of the peptide are made in MHB.[2]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted peptide. Positive (bacteria in broth without peptide) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the formation of biofilms.

Protocol:

  • Preparation of Bacterial Culture and Peptide Solutions: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., OD₆₀₀ of 0.05) in a suitable growth medium. Serial dilutions of this compound are prepared.[7]

  • Incubation: The bacterial suspension is added to the wells of a 96-well plate containing the different concentrations of this compound. The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.[3]

  • Washing and Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline - PBS) to remove non-adherent cells. The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.

  • Quantification: The excess stain is removed by washing, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.

Eradication of Pre-formed Biofilms Assay

This method assesses the ability of this compound to disrupt established biofilms.

Protocol:

  • Biofilm Formation: Bacterial biofilms are allowed to form in the wells of a 96-well plate for 24 hours as described in the biofilm inhibition assay, but without the presence of the peptide.[3]

  • Treatment: After 24 hours, the planktonic cells are removed, and the pre-formed biofilms are washed. Fresh medium containing various concentrations of this compound is then added to the wells.[3]

  • Incubation and Quantification: The plate is incubated for a specified period (e.g., 1 or 24 hours). Following incubation, the wells are washed, stained with crystal violet, and quantified as described in the biofilm inhibition assay. The percentage of biofilm eradication is calculated by comparing the biomass of the treated biofilms to that of the untreated controls.[3]

Visualizing Mechanisms and Workflows

Primary Mechanism of Action: Membrane Disruption

This compound's primary mode of action against bacteria is the disruption of the cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[2] This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death.[1][8]

CecropinB_Mechanism CecropinB This compound (+) BacterialMembrane Bacterial Outer Membrane (-) (e.g., LPS) CecropinB->BacterialMembrane Electrostatic Attraction InnerMembrane Inner Cytoplasmic Membrane BacterialMembrane->InnerMembrane Translocation PoreFormation Membrane Permeabilization & Pore Formation InnerMembrane->PoreFormation Disruption CellDeath Leakage of Cellular Contents & Cell Death PoreFormation->CellDeath

Caption: Primary mechanism of this compound action on bacterial membranes.

Experimental Workflow for Antibiofilm Activity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the antibiofilm efficacy of a compound like this compound.

Antibiofilm_Workflow cluster_prep Preparation cluster_assays Assays cluster_quant Quantification & Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) MIC MIC Assay (Planktonic Growth) BacterialCulture->MIC BiofilmInhibition Biofilm Inhibition Assay BacterialCulture->BiofilmInhibition BiofilmEradication Biofilm Eradication Assay BacterialCulture->BiofilmEradication 24h Biofilm Growth PeptideDilution This compound Serial Dilutions PeptideDilution->MIC PeptideDilution->BiofilmInhibition PeptideDilution->BiofilmEradication Treatment DataAnalysis Data Analysis (% Inhibition/Eradication) MIC->DataAnalysis CrystalViolet Crystal Violet Staining BiofilmInhibition->CrystalViolet BiofilmEradication->CrystalViolet Absorbance Absorbance Reading (e.g., 570 nm) CrystalViolet->Absorbance Absorbance->DataAnalysis

Caption: Experimental workflow for assessing the antibiofilm activity of this compound.

Impact on Bacterial Signaling Pathways

While the primary mechanism of this compound is membrane disruption, this action can indirectly affect various intracellular signaling pathways crucial for biofilm formation. By compromising membrane integrity, this compound likely disrupts the ability of bacteria to sense their environment and communicate with each other, thereby inhibiting coordinated behaviors like biofilm formation.

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogens, QS is a key regulator of biofilm formation and virulence.

QuorumSensing_Impact CecropinB This compound Membrane Bacterial Cell Membrane CecropinB->Membrane Disrupts AutoinducerSynthase Autoinducer Synthase (e.g., LuxI) Membrane->AutoinducerSynthase Inhibits Function (Hypothesized) Autoinducer Autoinducers (AIs) (e.g., AHLs) AutoinducerSynthase->Autoinducer Synthesizes Receptor AI Receptor (e.g., LuxR) Autoinducer->Receptor Binds GeneExpression Target Gene Expression (Biofilm Formation, Virulence) Receptor->GeneExpression Activates

Caption: Hypothesized impact of this compound on a bacterial Quorum Sensing pathway.

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High levels of c-di-GMP generally promote biofilm formation.

c_di_GMP_Impact CecropinB This compound Membrane Bacterial Cell Membrane CecropinB->Membrane Disrupts DGCs Diguanylate Cyclases (DGCs) (Membrane-associated) Membrane->DGCs Inhibits Activity (Hypothesized) c_di_GMP Cyclic di-GMP DGCs->c_di_GMP Synthesizes BiofilmFormation Biofilm Formation (EPS Production, Adhesion) c_di_GMP->BiofilmFormation Promotes Motility Motility (Flagellar Synthesis) c_di_GMP->Motility Inhibits PDEs Phosphodiesterases (PDEs) PDEs->c_di_GMP Degrades

Caption: Hypothesized impact of this compound on cyclic di-GMP signaling.

Conclusion

This compound and its derivatives exhibit potent antibiofilm activity against a range of clinically relevant bacteria. Their primary mechanism of membrane disruption provides a rapid and effective means of both preventing biofilm formation and eradicating established biofilms. While the direct impact on specific intracellular signaling pathways is still an area of active research, the disruption of membrane integrity likely has cascading effects on crucial regulatory networks such as quorum sensing and c-di-GMP signaling. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound-based therapeutics to combat the significant challenge of biofilm-associated infections.

References

A Technical Guide to the Structure-Activity Relationship of Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antimicrobial peptide Cecropin-B, focusing on its structure-activity relationship (SAR). This compound, originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia, is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the innate immune system of insects.[1][2] Its unique mechanism of action, which involves the direct disruption of bacterial cell membranes, makes it a promising candidate for developing novel therapeutics to combat the growing threat of antibiotic-resistant pathogens.[1] This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular features governing its biological activity.

Molecular Architecture of this compound

This compound is a small, cationic peptide, typically 35-37 amino acids in length.[1] Its structure is fundamental to its function and is characterized by two primary α-helical segments.[1][3]

  • N-Terminal Amphipathic Helix: This region is rich in positively charged amino acids, such as lysine, which confers a net positive charge to the peptide.[1] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with cell membranes.[4]

  • C-Terminal Hydrophobic Helix: This segment is predominantly hydrophobic and plays a supporting role in membrane insertion.[3]

  • Flexible Hinge Region: A flexible hinge, often containing glycine (B1666218) and proline residues, connects the two helices, providing the molecule with conformational adaptability.[1][5]

The primary sequence of this compound from Hyalophora cecropia is: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL[2]

Mechanism of Antimicrobial Action

The bactericidal activity of this compound is a rapid, multi-step process that targets the integrity of the microbial cell membrane.[1] This mechanism is less prone to the development of bacterial resistance compared to conventional antibiotics that often have specific intracellular targets.[1]

The process can be summarized as follows:

  • Electrostatic Attraction: The positively charged N-terminus of this compound is electrostatically attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

  • Membrane Insertion and Conformational Change: Following the initial binding, this compound inserts into the hydrophobic core of the membrane, a process which induces a more defined α-helical conformation.[1]

  • Pore Formation and Disruption: The peptide monomers then aggregate to form pores or ion channels, disrupting the membrane potential and leading to the leakage of intracellular contents and ultimately, cell death.[6] The exact mode of disruption can be concentration-dependent; at low peptide-to-lipid ratios, this compound forms ion channels, while at higher concentrations, it can cause fragmentation of the membrane.[6]

cluster_workflow Mechanism of Action start Cationic this compound in solution binding Electrostatic Binding start->binding Initial Contact membrane Anionic Bacterial Membrane binding->membrane Attraction insertion Helix Formation & Membrane Insertion binding->insertion pore Pore Formation / Carpet-like Disruption insertion->pore lysis Membrane Permeabilization & Cell Lysis pore->lysis cluster_sar Structure-Activity Relationships N_Term N-Terminal Amphipathic Helix Anti_Bac Antibacterial Activity N_Term->Anti_Bac Drives membrane interaction C_Term C-Terminal Hydrophobic Helix C_Term->Anti_Bac Supports insertion Hinge Flexible Hinge (Gly-Pro) Hinge->Anti_Bac Confers flexibility Charge Net Positive Charge (Cationicity) Charge->Anti_Bac Targets bacterial membrane Anti_Can Anticancer Activity Charge->Anti_Can Increased charge can boost activity Hemo Hemolytic Activity (Toxicity) Charge->Hemo Selectivity over mammalian cells cluster_mic MIC Determination Workflow start Start prep_bac Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) start->prep_bac inoculate Add Bacterial Suspension to each well prep_bac->inoculate prep_pep Prepare 2-fold Serial Dilutions of this compound in 96-well plate prep_pep->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results (Visual or OD600) incubate->read end Determine MIC Value read->end cluster_hemo Hemolysis Assay Workflow start Start prep_rbc Collect & Wash Red Blood Cells (RBCs) start->prep_rbc incubate Add RBCs to wells Incubate (37°C, 30-60 min) prep_rbc->incubate prep_pep Prepare Peptide Dilutions & Controls in 96-well plate prep_pep->incubate centrifuge Centrifuge plate (1000g, 10 min) incubate->centrifuge measure Transfer supernatant to new plate Measure Absorbance (e.g., 450nm) centrifuge->measure calc Calculate % Hemolysis measure->calc

References

Cecropin-B: A Technical Guide to its Lytic Action on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin-B, a potent cationic antimicrobial peptide, represents a significant area of interest in the development of novel therapeutics against pathogenic bacteria and cancer. First isolated from the Cecropia moth, Hyalophora cecropia, its primary mechanism of action involves the direct disruption of cellular membranes, leading to rapid cell lysis and death.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's lytic function, detailed experimental protocols for its study, and quantitative data on its efficacy.

Molecular Profile and Structure

This compound is a 35-amino acid peptide characterized by a distinct structural motif crucial for its membranolytic activity. Its structure is composed of two primary α-helical segments: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix.[1] These are connected by a flexible hinge region, often containing glycine (B1666218) and proline residues, which imparts conformational adaptability to the molecule.[1] The N-terminal region is rich in positively charged amino acids, such as lysine, conferring a net positive charge to the peptide.[1] This cationic nature is a key determinant in its initial electrostatic attraction to the anionic surfaces of bacterial and cancerous cell membranes.[1][2]

Mechanism of Lytic Action on Cell Membranes

The bactericidal and cytotoxic activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[1] The mechanism can be dissected into several key stages, beginning with electrostatic attraction and culminating in the physical disruption of the lipid bilayer.[1]

Initial Electrostatic Interaction

The positively charged N-terminus of this compound is electrostatically attracted to the negatively charged components of target cell membranes.[1][3] In bacteria, these are primarily the lipopolysaccharides (LPS) of Gram-negative bacteria and teichoic acids of Gram-positive bacteria.[4] In cancer cells, the increased presence of anionic molecules like phosphatidylserine (B164497) on the outer leaflet of the plasma membrane provides a similar target.[2] This initial binding is a reversible process.[1] In contrast, the zwitterionic nature of normal eukaryotic cell membranes, which typically have a lower net negative charge, results in weaker binding, contributing to this compound's selectivity and low toxicity toward these cells.[1]

Membrane Insertion and Pore Formation Models

Following initial binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[1] Several models have been proposed to describe the subsequent disruption of the membrane, with evidence suggesting that the precise mechanism may depend on factors like peptide concentration and the lipid composition of the target membrane.[1]

  • The Toroidal Pore Model: In this model, the inserted this compound peptides induce significant local curvature in the membrane. They associate with the polar head groups of the phospholipids, causing the lipid bilayer to bend inward continuously, creating a water-filled channel lined by both the peptides and the lipid head groups.[1][5]

  • The Carpet-like Model: This model suggests that this compound peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.[6] Once a critical concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane.[6]

At low peptide-to-lipid ratios, this compound can form ion channels that disrupt metabolic gradients, leading to cell death. At higher concentrations, it can aggregate and fragment the membrane.

Quantitative Data on this compound Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against bacteria and its half-maximal inhibitory concentration (IC50) against cancer cells. Its selectivity is often assessed by its hemolytic activity (HC50).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Gram-Negative Bacteria
Escherichia coliATCC 259220.4–1.60.1-0.4
Escherichia coliDH5α1.560.4
Pseudomonas aeruginosaATCC 278533.120.8
Klebsiella pneumoniaeClinical Isolates6.25–501.6-13
Acinetobacter baumanniiATCC 1960641.0
Salmonella TyphimuriumATCC 14028>64>16.6
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923>100>26
Bacillus subtilisATCC 66333.120.8
Micrococcus luteusNCIMB 81661.560.4
Enterococcus faecalisNCTC115>100>26

Note: MIC values can vary based on the specific bacterial strain and the precise experimental conditions used.

Table 2: In Vitro Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µg/mL)Reference
486PBladder CancerWST-1~185[1]
RT4Bladder CancerWST-1~100[1]
647VBladder CancerWST-1~185[1]
J82Bladder CancerWST-1~98[1]
MDA-MB-231Human Breast AdenocarcinomaMTT~60 (for 33.16% cytostasis)[2]
M14KHuman MesotheliomaMTT>120 (for 22.56% cytostasis)[2]

Table 3: Hemolytic Activity of this compound

PeptideHC10 (µM)HC50 (µM)Therapeutic Index (HC50/MIC)Reference
Cecropin (B1577577) B> 200> 200> 50[7]

Note: HC10/HC50 is the concentration causing 10%/50% hemolysis. The therapeutic index is a ratio comparing cytotoxicity (HC50) to antimicrobial activity (MIC). Data is representative based on published literature.[7]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • This compound peptide (lyophilized)

  • Target bacterial strains (e.g., E. coli, P. aeruginosa)

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Culture Preparation: Inoculate the target bacterium in MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension with fresh broth to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.[3]

  • Peptide Preparation: Dissolve the lyophilized this compound in a sterile, non-toxic solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.[3]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.[3]

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.[3]

  • Controls: Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only).[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.[3]

Calcein (B42510) Leakage Assay for Membrane Permeabilization

This assay measures the ability of this compound to disrupt lipid vesicles (liposomes) by monitoring the release of a fluorescent dye.

Materials:

  • Lipids (e.g., POPC, POPG to mimic bacterial membranes)[9]

  • Calcein

  • This compound solution

  • Buffer (e.g., Tris-HCl with NaCl and EDTA)

  • Extruder with polycarbonate membranes

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Dissolve lipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in buffer) by vortexing.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Remove non-encapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in buffer in a cuvette.

    • Monitor the baseline fluorescence (at this concentration, the fluorescence of calcein is self-quenched).

    • Add this compound to the cuvette at the desired concentration and continuously monitor the increase in fluorescence over time as calcein is released and its fluorescence is de-quenched.

    • Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

    • Calculate the percentage of leakage induced by this compound relative to the maximum leakage.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of this compound in solution and upon interaction with model membranes.[10]

Materials:

  • This compound solution

  • Buffer (e.g., sodium phosphate)

  • Liposomes (prepared as in the calcein leakage assay, but without calcein)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Protocol:

  • CD Spectrum in Buffer:

    • Record a baseline CD spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

    • Record the CD spectrum of this compound dissolved in the same buffer.

    • Subtract the buffer spectrum from the peptide spectrum to obtain the spectrum of the peptide alone.

  • CD Spectrum in the Presence of Liposomes:

    • Prepare a mixture of this compound and liposomes at the desired peptide-to-lipid ratio.

    • Record the CD spectrum of the mixture.

    • Subtract the spectrum of the liposomes alone (in buffer) from the mixture's spectrum to obtain the spectrum of the peptide in the presence of the membrane mimic.

  • Data Analysis: Analyze the resulting spectra to determine changes in the secondary structure of this compound (e.g., an increase in α-helicity upon membrane binding, indicated by negative bands around 208 and 222 nm).[1]

Scanning Electron Microscopy (SEM) of this compound Treated Bacteria

SEM is used to directly visualize the morphological changes induced by this compound on the surface of bacterial cells.[11]

Materials:

  • Mid-logarithmic phase bacterial culture

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)[12]

  • Ethanol (B145695) series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%)[11]

  • Critical point dryer

  • SEM stubs and adhesive

  • Sputter coater with a conductive material (e.g., gold)

  • Scanning Electron Microscope

Protocol:

  • Sample Treatment: Treat the bacterial culture with this compound at a specified concentration (e.g., 1x or 4x MIC) for a defined period (e.g., 30-60 minutes). Use an untreated culture as a control.[1]

  • Fixation: Harvest the bacterial cells by centrifugation and wash with PBS. Fix the cells with glutaraldehyde solution for at least 30-60 minutes.[12]

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol solutions.[11]

  • Drying: Critically point dry the samples to preserve their three-dimensional structure.

  • Mounting and Coating: Mount the dried bacteria onto SEM stubs and sputter-coat them with a thin layer of gold to make them conductive.[11]

  • Imaging: Image the samples using an SEM, comparing the morphology of treated and untreated bacteria to observe changes such as blistering, surface roughening, protrusions, and cell lysis.[1][11]

Visualizations

CecropinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm CecropinB This compound (+) OuterMembrane Outer Membrane (LPS, -) CecropinB->OuterMembrane Electrostatic Attraction InnerMembrane Inner Membrane (-) OuterMembrane->InnerMembrane Translocation CellDeath Cell Death InnerMembrane->CellDeath Pore Formation & Membrane Disruption Pore_Models cluster_toroidal Toroidal Pore Model cluster_carpet Carpet-like Model T1 Peptides insert into the membrane T2 Peptides and lipid head groups bend inward T1->T2 T3 Formation of a water-filled channel T2->T3 C1 Peptides accumulate on the membrane surface C2 Critical concentration is reached C1->C2 C3 Membrane disruption and micelle formation C2->C3 MIC_Workflow A Prepare bacterial inoculum (log phase) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Cecropin-B: A Historical and Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B, a potent antimicrobial peptide (AMP), stands as a cornerstone in the field of innate immunity. First discovered in the hemolymph of the giant silk moth, Hyalophora cecropia, its identification in the early 1980s marked a pivotal moment in our understanding of host defense mechanisms. This technical guide provides a comprehensive historical perspective on the discovery and early characterization of this compound, with a focus on the seminal research that laid the groundwork for decades of AMP research. We delve into the initial purification techniques, antimicrobial activity, structural elucidation, and the signaling pathways governing its expression.

Historical Perspective: The Dawn of Insect Immunity

The concept of inducible antimicrobial factors in insects emerged from the observation that insects, despite lacking a sophisticated adaptive immune system, could mount a powerful defense against bacterial infections. Pioneering work by H.G. Boman and his colleagues in the 1970s and early 1980s demonstrated that pupae of Hyalophora cecropia, when challenged with bacteria, produced a potent bactericidal activity in their hemolymph. This led to the landmark discovery and isolation of a family of antibacterial peptides, which they named "cecropins".[1][2]

Initially, these proteins were designated P9A and P9B, two small, basic proteins with strong activity against Escherichia coli and other Gram-negative bacteria.[3][4][5] In 1981, Steiner, Hultmark, and their collaborators published the primary structures of what they officially termed Cecropin (B1577577) A and Cecropin B, solidifying their status as a new class of antibacterial agents.[4] this compound, with its potent and broad-spectrum activity, quickly became a subject of intense scientific interest.

Early Research: Unraveling the Properties of this compound

The initial characterization of this compound focused on its purification, antimicrobial spectrum, and structural features. These early studies provided the fundamental knowledge that continues to inform research into novel antimicrobial agents today.

Antimicrobial Activity

Early investigations revealed that this compound possesses potent bactericidal activity, particularly against Gram-negative bacteria. The primary method used to quantify this activity was the inhibition zone assay . This technique involves seeding a petri dish with a lawn of bacteria and then applying the antimicrobial agent to a small well or disk on the agar (B569324) surface. The agent diffuses into the agar, and if it is effective, it creates a clear "zone of inhibition" where bacterial growth is prevented. The diameter of this zone is proportional to the antimicrobial potency.

The groundbreaking 1982 study by Hultmark et al. provided some of the first quantitative data on the activity of the major cecropins, including this compound. They found that the most basic of the cecropins, Cecropin B, was the most effective against several less susceptible bacteria.[6]

Bacterial StrainThis compound Concentration (μM) for InhibitionReference
Escherichia coli D310.2 - 0.4Hultmark et al., 1982[6]
Bacillus megaterium Bm 110.4 - 0.8Hultmark et al., 1982[6]
Pseudomonas aeruginosa OT971.6 - 3.1Hultmark et al., 1982[6]
Micrococcus luteus0.8 - 1.6Hultmark et al., 1982[6]

Table 1: Early Quantitative Data on the Antimicrobial Activity of this compound. This table summarizes the lethal concentrations of this compound against various bacterial strains as determined in early studies. The data is presented as a range of concentrations that were found to be effective.

Structure Elucidation

The primary structure of this compound was first reported by Steiner et al. in 1981 and consists of 35 amino acid residues.[4] Subsequent research focused on its secondary structure. Through circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, it was determined that cecropins adopt an α-helical conformation, particularly in membrane-mimicking environments. The prevailing model for this compound's structure is two α-helices, a strongly basic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region.[7][8] This amphipathic nature is crucial for its mechanism of action.

Experimental Protocols from Early Research

To provide a deeper understanding of the foundational work on this compound, this section details the methodologies employed in the seminal papers.

Purification of this compound from Hyalophora cecropia Hemolymph

The initial purification of this compound was a multi-step process involving chromatography, as described by Hultmark et al. in their 1980 publication.[5]

Experimental Workflow: Purification of Cecropins

Purification_Workflow Start Immune Hemolymph Collection Centrifugation Centrifugation to remove hemocytes Start->Centrifugation Dialysis Dialysis against low-salt buffer Centrifugation->Dialysis CM_Sepharose Cation-Exchange Chromatography (CM-Sepharose CL-6B) Dialysis->CM_Sepharose Elution Elution with a linear salt gradient (e.g., 0.05 M to 0.4 M ammonium (B1175870) acetate) CM_Sepharose->Elution Bio_Gel_P6 Gel Filtration Chromatography (Bio-Gel P-6) Elution->Bio_Gel_P6 Purified_Cecropins Purified Cecropin Fractions (P9A and P9B) Bio_Gel_P6->Purified_Cecropins Inhibition_Zone_Assay Start Prepare Bacterial Lawn Pour_Agar Pour thin agar layer containing bacteria into a petri dish Start->Pour_Agar Create_Wells Create small wells in the solidified agar Pour_Agar->Create_Wells Add_Sample Add purified this compound solution to the wells Create_Wells->Add_Sample Incubation Incubate the plate overnight at an optimal temperature for bacterial growth Add_Sample->Incubation Measure_Zone Measure the diameter of the clear zone of growth inhibition Incubation->Measure_Zone Cecropin_Induction cluster_Toll Toll Pathway cluster_Imd Imd Pathway Gram_Positive Gram-positive Bacteria / Fungi Toll_Receptor Toll Receptor Activation Gram_Positive->Toll_Receptor Toll_Cascade Signaling Cascade Toll_Receptor->Toll_Cascade Dorsal_Dif Activation of Dorsal/Dif Toll_Cascade->Dorsal_Dif Cecropin_Gene Cecropin Gene Expression Dorsal_Dif->Cecropin_Gene Gram_Negative Gram-negative Bacteria PGRP_LC PGRP-LC Receptor Activation Gram_Negative->PGRP_LC Imd_Cascade Signaling Cascade PGRP_LC->Imd_Cascade Relish Activation of Relish Imd_Cascade->Relish Relish->Cecropin_Gene

References

Methodological & Application

Recombinant Expression of Cecropin-B in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the recombinant expression, purification, and characterization of the potent antimicrobial peptide, Cecropin-B, in Escherichia coli. This compound holds significant promise as a therapeutic agent due to its broad-spectrum activity against various pathogens.[1][2][3] The protocols detailed herein are designed to address common challenges associated with expressing antimicrobial peptides in bacterial hosts, such as host cell toxicity and peptide degradation.

Introduction

This compound is a 35-amino acid cationic peptide, originally isolated from the Cecropia moth, Hyalophora cecropia.[2] Its mechanism of action involves the disruption of microbial cell membranes, making it an attractive candidate for the development of new antibiotics.[2][3] Recombinant production in E. coli offers a cost-effective and scalable method for obtaining large quantities of this compound for research and preclinical development.[1] However, the inherent antimicrobial nature of this compound necessitates specific strategies to prevent harm to the E. coli host during expression.[1][4] The most common and effective approach is the use of a fusion tag, which sequesters the peptide's activity until after purification.[1][5]

Data Presentation: Quantitative Analysis of this compound Expression Strategies

The choice of expression system and subsequent purification strategy significantly impacts the final yield and purity of recombinant this compound. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different approaches.

Expression VectorFusion Tag(s)E. coli StrainInducer & ConcentrationInduction Temperature (°C)Induction Time (hours)Reference
pET-15bHis-tagRosetta™ (DE3)2 mM Lactose (B1674315)N/AN/A[1][6]
pKSEC16xHis-SUMO(3xGly)BL21N/AN/AN/A[1][7]
pETM30-MBPHisx6-MBPBL21 (DE3)0.5 mM IPTG283[8][9]
pGEX-3XGSTBL21N/AN/AN/A[10]
pET-basedN/A (Inclusion Bodies)Rosetta™ (DE3)2 mM LactoseN/AN/A[6]

Table 1: Comparison of Expression Systems and Induction Parameters for Recombinant this compound. N/A indicates data not available in the cited sources.

Fusion SystemPurification MethodYieldPurityBiological Activity AssayKey FindingsReference
6xHis-SUMO(3xGly)Ni-NTA Affinity ChromatographyHigh ExpressionHighAgar (B569324) Diffusion AssayThe 3xGly linker improved SUMOase cleavage efficiency.[7]
His-tag (Inclusion Bodies)Cation-Exchange Chromatography1.212 ± 0.1 mg/ml48.49 ± 4%MTT Assay (Anticancer)Purified rCec-B showed significant anticancer activity against HepG2 cells.[6]
GFPNi-IDA Resin7.9 mg/L cultureN/AN/A (Antiserum Production)Fusion with GFP enabled high expression for antiserum production.[5]
Hisx6-MBPAffinity ChromatographyN/AEnrichedAntimicrobial AssaysRecombinant peptide inhibited Gram-positive bacteria growth.[8][9]

Table 2: Summary of Purification Strategies and Yields for Recombinant this compound. N/A indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the recombinant expression, purification, and functional analysis of this compound.

Protocol 1: Expression of SUMO-Cecropin-B Fusion Protein

This protocol describes the expression of this compound with a cleavable 6xHis-SUMO fusion tag to mitigate toxicity and facilitate purification.[1][7]

1. Transformation:

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the pKSEC1-6xHis-SUMO-CecropinB expression vector to the cells.[1]

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.[1]

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[1]

  • Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.[1]

2. Expression:

  • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[1]

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][9] For some systems, auto-induction with lactose may be used.[6]

  • Reduce the temperature to 28°C and continue to incubate for an additional 3-5 hours.[8]

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1] The cell pellet can be stored at -80°C.

Protocol 2: Purification of SUMO-Cecropin-B Fusion Protein

This protocol is suitable for soluble fusion proteins.

1. Cell Lysis:

  • Resuspend the cell pellet in 30 mL of Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.[1]

  • Lyse the cells by sonication on ice or by using a French press.[1]

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.[1]

  • Collect the supernatant containing the soluble protein.[1]

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA resin column with Native Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 40 mM imidazole, pH 7.4).[7]

  • Elute the 6xHis-SUMO-Cecropin-B fusion protein with 10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 300 mM imidazole, pH 7.4).[7]

  • Collect the elution fractions and analyze them by SDS-PAGE.

Protocol 3: Cleavage of the Fusion Tag and Purification of this compound

1. SUMO Protease Cleavage:

  • Dialyze the purified fusion protein against a buffer compatible with the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).

  • Add SUMO protease to the dialyzed protein solution (typically 1 unit of protease per 50 µg of fusion protein).

  • Incubate at 30°C for 6 hours or overnight at 4°C.[7]

  • Monitor the cleavage reaction by SDS-PAGE.

2. Final Purification of this compound:

  • After cleavage, the 6xHis-SUMO tag can be removed by passing the solution through a Ni-NTA column again. The cleaved this compound will be in the flow-through.

  • Further purification to remove any remaining contaminants and the protease can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Biological Activity Assay (Agar Well Diffusion)

This assay determines the antimicrobial activity of the purified this compound.[7]

1. Preparation of Bacterial Lawn:

  • Grow a culture of the target bacteria (e.g., Bacillus subtilis) overnight in a suitable liquid medium.[7]

  • Dilute the overnight culture and spread 100 µL onto an LB agar plate to create a uniform bacterial lawn.[7]

2. Assay:

  • Aseptically create wells (6 mm in diameter) in the agar plate using a sterile pipette tip or a cork borer.[7]

  • Add a known concentration of purified this compound (e.g., 10 µL of a 0.0625 µg/µL solution) into a well.[7]

  • Use a buffer control and a known antibiotic as negative and positive controls, respectively.

  • Incubate the plate at 37°C for 16-18 hours.[7]

  • Measure the diameter of the clear zone of inhibition around the well. The size of the zone is proportional to the antimicrobial activity of the peptide.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Gene Synthesis & Cloning cluster_1 Expression cluster_2 Purification & Cleavage cluster_3 Analysis a Codon-Optimized This compound Gene c Ligation & Transformation a->c b Expression Vector (e.g., pKSEC1) b->c d E. coli Culture (e.g., BL21(DE3)) c->d e Induction (e.g., IPTG) d->e f Cell Harvest e->f g Cell Lysis f->g h Affinity Chromatography (Ni-NTA) g->h i SUMO Protease Cleavage h->i j Final Purification (RP-HPLC) i->j k SDS-PAGE j->k l Biological Activity Assay j->l G This compound This compound Bacterial\nMembrane Bacterial Membrane This compound->Bacterial\nMembrane Interaction Pore Formation Pore Formation Bacterial\nMembrane->Pore Formation Disruption Membrane\nDepolarization Membrane Depolarization Pore Formation->Membrane\nDepolarization Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Membrane\nDepolarization->Cell Death Ion Leakage->Cell Death

References

Application Notes and Protocols for Cecropin-B Expression and Purification using Pichia pastoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropins are a class of potent, cationic antimicrobial peptides (AMPs) that represent a promising alternative to conventional antibiotics due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Natural Cecropin-B, a 35-amino acid peptide, is one of the most active members of this family.[1][3] The methylotrophic yeast Pichia pastoris has emerged as a highly efficient and cost-effective expression system for the recombinant production of AMPs like this compound.[4][5] This is attributed to its ability to grow to high cell densities on simple media, perform post-translational modifications, and secrete functional proteins into the culture medium, which simplifies downstream purification.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound using the Pichia pastoris expression system.

Data Summary

The following table summarizes quantitative data from various studies on the expression and purification of this compound and other Cecropin-like peptides in Pichia pastoris.

Recombinant PeptidePichia pastoris StrainExpression VectorCulture VolumeYieldPurityReference
This compoundSMD1168pPICZαA-CB100 mL5.0 mg>95%[1]
Fowlicidin-2X-33pPICZα-A1 L85.6 mg>95%[5]
GST-Cecropin BGS115Not Specified1 L2.2 gNot Specified[8]
Cecropin (B1577577) DSMD1168pGAPZαANot Specified485.24 mg/LNot Specified[7]

Experimental Workflow Overview

The overall process for producing recombinant this compound in Pichia pastoris involves several key stages, from gene synthesis and cloning to final purification and analysis.

CecropinB_Workflow cluster_gene_prep Gene Preparation & Cloning cluster_yeast_eng Yeast Engineering cluster_expression Expression cluster_purification Purification & Analysis Gene_Synthesis This compound Gene Synthesis (Recursive PCR) Ligation Ligation into pPICZαA Gene_Synthesis->Ligation Vector_Prep pPICZαA Vector Linearization Vector_Prep->Ligation Transformation Electroporation into P. pastoris SMD1168 Ligation->Transformation Screening Screening of Transformants (Zeocin Selection) Transformation->Screening Inoculation Inoculation in BMGY (Glycerol Growth Phase) Screening->Inoculation Induction Induction in BMMY (Methanol Induction Phase) Inoculation->Induction Harvest Harvest Supernatant Induction->Harvest Purification Cation Exchange Chromatography Harvest->Purification Analysis Tricine-SDS-PAGE & Antimicrobial Assay Purification->Analysis

Caption: Experimental workflow for this compound production.

Detailed Experimental Protocols

Protocol 1: this compound Gene Synthesis and Cloning into pPICZαA

This protocol details the construction of the expression vector pPICZαA-CB.

  • Gene Design and Synthesis:

    • Design the this compound gene (35 amino acids) based on its amino acid sequence.

    • To facilitate cloning and ensure proper secretion and processing, introduce a XhoI restriction site at the 5' end and a XbaI restriction site followed by a stop codon at the 3' end.[1]

    • Upstream of the this compound gene sequence, include a nucleotide sequence encoding a KEX2 cleavage site to allow for the removal of the α-factor secretion signal, resulting in the native N-terminus of this compound.[1]

    • Synthesize the gene using methods like recursive PCR (rPCR) with overlapping oligonucleotides.[1][3]

  • Vector Preparation:

    • The pPICZαA vector is designed for methanol-inducible expression and secretion in Pichia pastoris.[9] It contains the AOX1 promoter, the α-factor secretion signal, and a Zeocin resistance gene for selection.[9]

    • Digest the pPICZαA vector with XhoI and XbaI restriction enzymes to create compatible ends for ligation.

  • Ligation:

    • Ligate the synthesized this compound gene fragment into the linearized pPICZαA vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli DH5α cells for plasmid amplification.

    • Select transformed E. coli colonies on Low Salt LB agar (B569324) plates containing 25 µg/ml Zeocin.[9]

  • Verification:

    • Isolate the recombinant plasmid (pPICZαA-CB) from selected E. coli colonies.

    • Verify the correct insertion and orientation of the this compound gene by restriction digestion analysis and DNA sequencing.

Protocol 2: Transformation of Pichia pastoris

This protocol describes the introduction of the recombinant plasmid into the P. pastoris host strain SMD1168.

  • Plasmid Linearization:

    • Linearize 5-10 µg of the pPICZαA-CB plasmid using the SacI restriction enzyme.[1][3] This linearization directs the integration of the expression cassette into the AOX1 locus of the Pichia genome.

    • Confirm complete linearization by agarose (B213101) gel electrophoresis.[7]

  • Preparation of Competent Cells:

    • Grow P. pastoris SMD1168 in YPD medium to an OD₆₀₀ of 1.3-1.5.

    • Prepare electrocompetent cells by washing the cell pellet with ice-cold, sterile water and finally resuspending in ice-cold 1 M sorbitol.

  • Electroporation:

    • Mix 80 µl of competent P. pastoris SMD1168 cells with the 5 µg of linearized pPICZαA-CB DNA.[1]

    • Transfer the mixture to an ice-cold 0.2-cm electroporation cuvette and incubate on ice for 5 minutes.[1]

    • Perform electroporation with the following parameters: 1.5 kV, 25 µF, 200 Ω.[1]

    • Immediately after the pulse, add 1 ml of ice-cold 1 M sorbitol to the cuvette.[1]

  • Selection of Transformants:

    • Spread approximately 200 µl of the cell suspension onto YPDS plates containing 100 µg/ml Zeocin.[1]

    • Incubate the plates at 30°C for 3-5 days until colonies appear.[1]

  • Screening for High-Copy Transformants:

    • To identify clones with potentially higher expression levels, screen colonies on YPDS plates with increasing concentrations of Zeocin (e.g., up to 2.0 mg/ml).

    • Confirm the integration of the this compound gene into the yeast genome by performing PCR on the genomic DNA isolated from the transformants.[1]

Protocol 3: Expression of Recombinant this compound

This protocol outlines the shake-flask method for inducing the expression of secreted this compound.

  • Growth Phase (Glycerol):

    • Inoculate a single colony of a confirmed positive transformant into 5 ml of Buffered Glycerol-complex Medium (BMGY).[1]

    • BMGY Medium Composition: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 100 mM Potassium Phosphate (pH 6.0), 1.34% (w/v) Yeast Nitrogen Base (YNB), 4x10⁻⁵% (w/v) Biotin, 1% (v/v) Glycerol.[1]

    • Incubate the culture at 28°C in a shaking incubator at 230 rpm for approximately 24 hours, or until the culture reaches an OD₆₀₀ of 2-6.[1]

  • Induction Phase (Methanol):

    • Harvest the cells from the BMGY culture by centrifugation at 1,500 x g for 5 minutes at room temperature.[1][10]

    • Resuspend the cell pellet in Buffered Methanol-complex Medium (BMMY) to an OD₆₀₀ of approximately 1.0 to induce expression.[1]

    • BMMY Medium Composition: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 100 mM Potassium Phosphate (pH 6.0), 1.34% (w/v) YNB, 4x10⁻⁵% (w/v) Biotin, 0.5% (v/v) Methanol (B129727).[1][5]

    • Culture the cells at 28°C with vigorous shaking (230-250 rpm).[1][6]

    • To maintain induction, add methanol to a final concentration of 0.5% - 1.0% every 24 hours.[1][5]

    • Continue the induction for 60-72 hours.[1][3][5]

Expression_Induction_Pathway AOX1_Promoter AOX1 Promoter Transcription Transcription of This compound Gene AOX1_Promoter->Transcription Glycerol Glycerol (in BMGY) Repression Repression Glycerol->Repression Methanol Methanol (in BMMY) Induction Induction Methanol->Induction Repression->AOX1_Promoter Induction->AOX1_Promoter Translation Translation & Secretion Transcription->Translation CecropinB Secreted this compound Translation->CecropinB

Caption: AOX1 promoter regulation in Pichia pastoris.

Protocol 4: Purification of Recombinant this compound

This protocol describes the purification of the secreted peptide from the culture supernatant using cation exchange chromatography.

  • Harvesting Supernatant:

    • After 60-72 hours of induction, collect the culture medium by centrifugation at 12,000 x g for 30 minutes at 4°C to remove the yeast cells.[1]

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Buffer Exchange and Concentration (Optional but Recommended):

    • Concentrate the filtered supernatant and exchange the buffer to the chromatography binding buffer using an ultrafiltration device with a molecular weight cutoff of 3 kDa.[1]

    • The binding buffer is 0.1 M sodium acetate (B1210297), pH 4.5.[1]

    • Dialyze the concentrated sample overnight against the same buffer.[1]

  • Cation Exchange Chromatography:

    • Equilibrate a CM-Sepharose CL-6B column with 0.1 M sodium acetate buffer (pH 4.5).[1]

    • Load the prepared sample onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound this compound using a linear gradient of 0.1 M to 1.0 M sodium acetate (pH 4.5).[1]

    • Collect fractions and monitor the protein elution profile at 280 nm.

  • Analysis of Purified Protein:

    • Analyze the collected fractions using Tricine-SDS-PAGE to identify those containing purified this compound.[5][11] Due to its small size, Tricine-SDS-PAGE provides better resolution for peptides than standard Laemmli systems.

    • Pool the fractions containing the pure peptide.

    • Determine the protein concentration using a Bradford protein assay or by measuring absorbance at 280 nm.

  • Bioactivity Assay:

    • Confirm the antimicrobial activity of the purified this compound using a radial diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) against target bacteria such as E. coli and Staphylococcus aureus.[1][12]

Conclusion

The Pichia pastoris expression system is a robust and effective platform for the large-scale production of bioactive this compound. The protocols provided herein offer a comprehensive guide for researchers to successfully express and purify this potent antimicrobial peptide for further investigation and potential therapeutic development. Optimization of fermentation conditions, such as pH, temperature, and methanol feed rate, can further enhance the yield of recombinant this compound.[1][6]

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B is a 35-amino acid cationic antimicrobial peptide originally isolated from the Cecropia moth, Hyalophora cecropia.[1] It exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes.[1] This property makes this compound and its analogs promising candidates for the development of novel therapeutic agents. This document provides a detailed guide for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a widely used method for peptide production.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters and expected outcomes for the solid-phase synthesis of this compound.

ParameterSpecification / Typical ValueSource(s)
Peptide Target This compound[1]
Amino Acid Sequence H₂N-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-CONH₂[1]
Synthesis Strategy Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[1]
Resin Rink Amide MBHA Resin (0.3-0.8 mmol/g loading)[1]
Coupling Reagents HBTU/DIPEA[1]
Cleavage Reagent 95% TFA, 2.5% TIS, 2.5% Water[1]
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
Final Purity >95%[1]
Expected Mass [M+H]⁺ ~3834.5 Da (Calculated)[1]
Observed Mass [M+H]⁺ ~3836.0 Da (Found)[1]
Yield Variable (Typically 15-40% after purification)[1]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading)

  • Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, etc.)

  • Solvents:

    • N,N-Dimethylformamide (DMF, peptide synthesis grade)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN, HPLC grade)

    • Diethyl ether (anhydrous, cold)

  • Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Purification Solvents:

    • Buffer A: 0.1% TFA in deionized water

    • Buffer B: 0.1% TFA in Acetonitrile

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram:

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization Resin_Prep 1. Resin Preparation (Swell Rink Amide Resin in DMF) Synthesis_Cycle 2. Iterative Synthesis Cycle (35 cycles of deprotection and coupling) Resin_Prep->Synthesis_Cycle Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Synthesis_Cycle->Cleavage Precipitation 4. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 5. Purification (RP-HPLC) Precipitation->Purification Characterization 6. Characterization (Mass Spectrometry, Analytical HPLC) Purification->Characterization Lyophilization 7. Lyophilization Characterization->Lyophilization

Caption: Overall workflow for this compound solid-phase peptide synthesis.

Step 1: Resin Preparation (Swelling)
  • Place the Rink Amide MBHA resin (e.g., at a 0.1 mmol scale) into a reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.

  • After swelling, drain the DMF.

Step 2: Iterative Peptide Synthesis Cycle

The following deprotection and coupling steps are repeated for each of the 35 amino acids in the this compound sequence, starting from the C-terminal Leucine.

G start Start of Cycle (Fmoc-AA-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end End of Cycle (Fmoc-AA(n+1)-Resin) wash2->end

Caption: Iterative cycle of Fmoc deprotection and amino acid coupling.

2.1. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2.2. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Step 3: Cleavage and Side-Chain Deprotection
  • After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA to recover any remaining peptide.

Step 4: Crude Peptide Precipitation and Purification
  • Concentrate the TFA filtrate to a small volume (approximately 1-2 mL) using a rotary evaporator or a stream of nitrogen.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40-50 mL). A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at 3000-4000 x g for 10 minutes.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.

  • Dry the final peptide pellet under vacuum to remove residual ether.

Step 5: Purification by RP-HPLC
  • Dissolve the crude peptide in a minimal amount of Buffer A/Buffer B mixture.

  • Purify the crude peptide using preparative RP-HPLC with a suitable C18 column.

  • A typical gradient is a linear gradient of 5-65% Buffer B over 60 minutes.[1]

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Collect fractions corresponding to the major peak.

Step 6: Characterization
  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of this compound.

Step 7: Lyophilization
  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.

Conclusion

This guide provides a comprehensive protocol for the solid-phase synthesis of this compound. By following these procedures, researchers can reliably produce high-purity this compound for a variety of research and development applications. It is important to note that optimization of coupling times and purification gradients may be necessary to achieve the best results.

References

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cecropin-B is a member of the cecropin (B1577577) family, a group of potent, naturally occurring antimicrobial peptides (AMPs) that form a key component of the innate immune system in insects.[1][2] These cationic peptides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] The primary mechanism of action for this compound involves the disruption of bacterial cell membranes.[1][4] The peptide's amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer of bacterial membranes, forming pores or ion channels.[3][4] This disruption leads to leakage of cellular contents, dissipation of the membrane potential, and ultimately, cell death.[4][5] Given the rise of antibiotic resistance, AMPs like this compound are promising candidates for the development of novel therapeutics.[6]

The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specific incubation period.[1] Accurate and reproducible MIC determination is crucial for assessing the potency of this compound, comparing its efficacy against different bacterial strains, and guiding preclinical development.[1][7]

Key Considerations for Peptide Antimicrobial Susceptibility Testing (AST)

Standard protocols for testing conventional antibiotics, such as those from the Clinical and Laboratory Standards Institute (CLSI), often require modification for AMPs due to their unique biochemical properties.[8][9]

  • Peptide Adsorption: Cationic peptides like this compound can adhere to the negatively charged surfaces of standard polystyrene microtiter plates. This reduces the effective concentration of the peptide in the assay, leading to inaccurately high MIC values. Using low-binding materials, such as polypropylene (B1209903) plates and tubes, is critical for reliable results.[8]

  • Media Composition: The components of standard growth media, like Mueller-Hinton Broth (MHB), can interfere with the activity of cationic AMPs. High salt concentrations can disrupt the electrostatic interactions between the peptide and the bacterial membrane. It is essential to use cation-adjusted MHB.[8]

  • Diluent Choice: To prevent peptide loss due to adsorption and to maintain stability, it is recommended to prepare peptide dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[2][8]

Quantitative Data: MIC of this compound

The following table summarizes the reported MIC values of this compound against a variety of bacterial strains. These values can vary based on the specific protocol, bacterial strain, and media conditions used in the study.

Gram StainBacterial StrainMIC (µg/mL)MIC (µM)Reference
Gram-negativeEscherichia coli ATCC 259220.4 - 1.61.56[1]
Gram-negativePseudomonas aeruginosa ATCC 278530.4-[1]
Gram-negativeKlebsiella pneumoniae (MDR)6.25 - 50-[6][10]
Gram-negativeKlebsiella pneumoniae (XDR)6.25 - 50-[6]
Gram-negativeHaemophilus parasuis (15 strains)2 - 16-[11]
Gram-positiveStaphylococcus aureus ATCC 25923>100>100[2]
Gram-positiveBacillus subtilis ATCC 66333.120.8[2][12]
Gram-positiveMicrococcus luteus NCIMB 81661.560.4[2][12]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant. MIC values are presented as a range where applicable.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the modified broth microdilution method recommended for cationic antimicrobial peptides.[8][13]

1. Materials

  • This compound (lyophilized powder)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8]

  • Sterile, low-binding 96-well polypropylene microtiter plates[8]

  • Sterile polypropylene tubes for dilutions[8]

  • Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[2][8]

  • Sterile deionized water or 0.01% acetic acid for stock solution

  • Spectrophotometer or microplate reader

  • Incubator set to 35-37°C

  • Micropipettes and sterile, low-binding pipette tips

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of MHB.

  • Incubate the broth culture at 37°C with shaking until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Dilute this standardized bacterial suspension in fresh MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

3. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable sterile solvent like sterile water or 0.01% acetic acid.[6]

  • Perform serial two-fold dilutions of the stock solution in the peptide diluent (0.01% acetic acid with 0.2% BSA) using polypropylene tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).[8][14] These will be your 10x working solutions.

4. Assay Procedure

  • Add 100 µL of the diluted bacterial suspension (~5 x 10⁵ CFU/mL) to each well of a 96-well polypropylene plate (typically columns 1-11).[8]

  • Add 11 µL of each 10x this compound dilution to the corresponding wells, starting with the highest concentration and proceeding to the lowest.[2][8]

  • Controls:

    • Positive Control (Growth Control): Add 11 µL of the peptide diluent (without this compound) to a well containing the bacterial suspension (e.g., column 11).[8]

    • Negative Control (Sterility Control): Add 11 µL of the peptide diluent to a well containing 100 µL of sterile MHB only (no bacteria) (e.g., column 12).[13]

  • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

  • Incubate the plate at 37°C for 18-24 hours.[12]

5. Determination of MIC

  • Following incubation, examine the plate for bacterial growth.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12]

  • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.[6]

Visualizations

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage (96-Well Polypropylene Plate) cluster_analysis Analysis Stage bact_prep Bacterial Inoculum Preparation & Standardization (0.5 McFarland) add_bact Dispense 100 µL Bacterial Suspension to Wells bact_prep->add_bact pep_prep This compound Stock & Serial Dilutions in Low-Adsorption Tubes add_pep Add 11 µL of Peptide Dilutions & Controls pep_prep->add_pep add_bact->add_pep incubate Incubate Plate (37°C, 18-24h) add_pep->incubate read_plate Visually Inspect or Read Plate (OD600) incubate->read_plate det_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->det_mic

Caption: Workflow for the broth microdilution MIC assay.

CecropinB_MOA cluster_membrane Bacterial Cell Membrane (Anionic) cecropin Cationic this compound interaction Electrostatic Attraction & Hydrophobic Interaction cecropin->interaction insertion Peptide Inserts into Lipid Bilayer interaction->insertion pore Pore / Ion Channel Formation insertion->pore leakage Leakage of Ions & Cellular Contents pore->leakage death Cell Death leakage->death

Caption: this compound's membrane disruption mechanism of action.

References

Application Notes and Protocols for Cecropin-B Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of Cecropin-B, a potent, naturally occurring antimicrobial peptide (AMP). This compound, originally isolated from the giant silk moth Hyalophora cecropia, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for novel antibiotic development.[1][2][3] Its primary mechanism of action involves the disruption of bacterial cell membranes.[1][3][4]

These guidelines offer step-by-step instructions for key in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, protocols for assessing cytotoxicity, a critical factor for therapeutic development, are included.

Quantitative Data Summary

The antimicrobial potency of this compound is typically quantified by its MIC, the lowest concentration that inhibits visible microbial growth.[4] The following tables summarize reported MIC values for this compound and its derivatives against a variety of bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions, such as the bacterial strain, growth medium, and the exact protocol followed.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Gram StainBacterial StrainMIC (µg/mL)Reference
Gram-negativeEscherichia coli ATCC 259220.4 - 1.6[1][5]
Gram-negativePseudomonas aeruginosa ATCC 278530.4[1][5]
Gram-negativeKlebsiella pneumoniae (Multidrug-Resistant)6.25 - 50[6][7]
Gram-negativeKlebsiella pneumoniae (Extensively Drug-Resistant)6.25 - 50[6]
Gram-negativeAcinetobacter baumannii (Multidrug-Resistant)Not specified (inhibition zone)[6]
Gram-positiveStaphylococcus aureus (Methicillin-Resistant) (MRSA)4 (Cecropin 4 derivative C18)[6]
Gram-positiveBacillus subtilis ATCC 66333.12[8]
Gram-positiveMicrococcus luteus NCIMB 81661.56[8]
Gram-positiveEnterococcus faecalis NCTC115>100[8]

Table 2: Cytotoxicity Profile of this compound and its Derivatives

Cell LineCell TypeCecropin (B1577577) DerivativeIC50 / CytotoxicityReference
Human WI-38 cellsNormal human lung fibroblastsRecombinant Cecropin B (rCec-B)IC50 ≤ 1.469 mg/ml[6]
RAW264.7 cellsMurine macrophagesCecropin BLow cytotoxicity[6]
Mouse erythrocytesRed blood cellsCecropin BNo hemolytic activity up to 200 µM[6]
MDA-MB-231Human breast adenocarcinomaCecropin B33.16% cytostasis at 120 µM[6]
Human bladder cancer cell linesHuman bladder cancerCecropin BAverage IC50: 139.91 µg/ml (viability)[6]
Benign fibroblasts (ZF07, 3T6)Human and murine fibroblastsCecropin BSignificantly less susceptible than cancer cells[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in a liquid medium.[8][9]

Materials:

  • This compound (lyophilized)

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (37°C)

  • Sterile pipette tips and tubes

  • Sterile solvent for this compound (e.g., sterile water or 0.01% acetic acid)[6]

Protocol:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent to create a high-concentration stock solution.[6]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase.[6]

    • Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][6]

    • Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

  • Serial Dilution of this compound:

    • In a 96-well plate, add 100 µL of MHB to all wells that will be used for the dilution series.[6]

    • Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.[6]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 200 µL.[6]

  • Controls:

    • Positive Control: A well containing bacteria in MHB without this compound.[6]

    • Negative Control: A well containing MHB only.[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[6]

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilution dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Bacterial Inoculum to Wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Bacteria Only) & Negative (MHB Only) Controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[10][11] It is typically performed after the MIC has been determined.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile pipette and tips

  • Incubator (37°C)

Protocol:

  • Select Wells: From the completed MIC assay, select the wells corresponding to the MIC value and at least two to three higher concentrations that showed no visible growth.[10]

  • Plating: Aliquot a small volume (e.g., 10-100 µL) from each selected well and spread it onto a separate, properly labeled MHA plate.[12]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[12]

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11] This is practically determined by identifying the lowest concentration that prevents any colony formation on the agar plate.[12]

MBC_Assay_Workflow start Start with Completed MIC Assay Plate select_wells Select Wells at MIC and Higher Concentrations (No Visible Growth) start->select_wells plate_samples Plate Aliquots from Selected Wells onto MHA Plates select_wells->plate_samples incubate Incubate MHA Plates at 37°C for 18-24 hours plate_samples->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[13]

Materials:

  • This compound

  • Bacterial strain of interest

  • MHB and MHA plates

  • Incubator and shaking incubator (37°C)

  • Spectrophotometer

  • Sterile tubes and pipettes

  • Sterile saline or PBS for dilutions

Protocol:

  • Prepare Inoculum: Grow bacteria to the early to mid-logarithmic phase in MHB. Adjust the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.[14]

  • Treatment: Prepare tubes with MHB containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[12][14] Also, include a no-drug growth control.

  • Inoculation: Inoculate the prepared tubes with the bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12][14]

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum (~1 x 10^6 CFU/mL) start->prep_inoculum setup_tubes Set up Tubes with this compound (e.g., 1x, 2x, 4x MIC) and a Growth Control prep_inoculum->setup_tubes inoculate Inoculate Tubes with Bacterial Suspension setup_tubes->inoculate incubate_sample Incubate at 37°C with Shaking inoculate->incubate_sample sampling Withdraw Aliquots at Various Time Points (0, 1, 2, 4, 6, 12, 24h) incubate_sample->sampling serial_dilute_plate Perform Serial Dilutions and Plate on MHA sampling->serial_dilute_plate incubate_plates Incubate MHA Plates at 37°C for 18-24h serial_dilute_plate->incubate_plates count_cfu Count CFU and Calculate log10 CFU/mL incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Workflow for the Time-Kill Kinetics Assay.
Cytotoxicity Assays

Assessing the toxicity of this compound against mammalian cells is crucial for determining its therapeutic potential.

This assay measures the ability of this compound to lyse red blood cells (RBCs).

Materials:

  • Fresh red blood cells (e.g., human or mouse)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (for positive control)

  • 96-well plate

  • Centrifuge

  • Microplate reader

Protocol:

  • Prepare RBCs: Wash fresh RBCs with PBS several times by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of about 4-8% (v/v).[12][15]

  • Treatment: Add serial dilutions of this compound to a 96-well plate. Add the RBC suspension to each well.

  • Controls:

    • Negative Control: RBCs in PBS only.

    • Positive Control: RBCs with a lytic agent like Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.[12][15]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 570 nm.[4]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[4]

This colorimetric assay assesses the effect of this compound on the metabolic activity of a mammalian cell line, which serves as an indicator of cell viability.[4]

Materials:

  • Mammalian cell line (e.g., RAW264.7, HEK293)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[6]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance of the solution, typically at 570 nm.[4] Cell viability is expressed as a percentage relative to the untreated control cells.

Mechanism of Action

This compound exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane.[1][4] This process is generally receptor-independent.[4]

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[16]

  • Membrane Insertion and Pore Formation: Following binding, the amphipathic α-helical structure of this compound inserts into the lipid bilayer.[17][18] This can lead to the formation of pores or channels in the membrane through models like the "barrel-stave" or "carpet" mechanism.[16][17]

  • Cell Lysis: The formation of these pores disrupts the membrane integrity, leading to leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[18]

CecropinB_Mechanism cecropin Cationic this compound binding Electrostatic Attraction and Binding cecropin->binding 1 bacterial_membrane Anionic Bacterial Membrane (LPS, Teichoic Acids) bacterial_membrane->binding 1 insertion Insertion of Amphipathic α-helices into Membrane binding->insertion 2 pore_formation Pore/Channel Formation ('Barrel-Stave' or 'Carpet' Model) insertion->pore_formation 3 disruption Membrane Permeabilization and Disruption pore_formation->disruption leakage Leakage of Ions and Intracellular Contents disruption->leakage lysis Cell Lysis and Death leakage->lysis 4

Proposed mechanism of action of this compound.

References

Cecropin-B Cytotoxicity on Mammalian Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B, a cationic antimicrobial peptide (AMP) originally isolated from the Cecropia moth (Hyalophora cecropia), has garnered significant interest for its potent antimicrobial and antitumor activities. Its ability to selectively target and disrupt the membranes of cancerous cells while exhibiting lower cytotoxicity towards normal mammalian cells makes it a promising candidate for novel cancer therapeutics. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound on various mammalian cell lines.

This compound is a 35-amino acid peptide characterized by two α-helical segments. Its primary mechanism of action is believed to be the permeabilization of cell membranes, leading to cell lysis and death. In addition to direct membrane disruption, evidence suggests that this compound can also induce apoptosis in cancer cells through the upregulation of key signaling molecules.

These notes offer a comprehensive guide, including quantitative data on this compound's efficacy, detailed methodologies for crucial cytotoxicity assays, and visual diagrams of experimental workflows and the proposed signaling pathways involved in its cytotoxic effects.

Data Presentation: Quantitative Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound on a variety of mammalian cell lines, as determined by different in vitro assays. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)IC50 (µg/mL)Reference(s)
486PBladder CancerLDH-212.6 (average)[1]
RT4Bladder CancerLDH-212.6 (average)[1]
647VBladder CancerLDH-212.6 (average)[1]
J82Bladder CancerLDH-212.6 (average)[1]
Bladder Cancer (average)Bladder CancerWST-1-139.91
Bladder Cancer (average)Bladder CancerBrdU-79.94
KG-1LeukemiaMTT20.8 ± 2.3-[2]
KG-1LeukemiaTrypan Blue18.9 ± 3.3-[2]
AgsStomach CarcinomaMTT16.0 ± 3.5-[2]
AgsStomach CarcinomaTrypan Blue15.3 ± 3.7-[2]
BEL-7402Hepatocellular CarcinomaMTT25-50-[3]

Table 2: Comparative Cytotoxicity of this compound on Cancer vs. Non-Cancerous Cell Lines

Cell LineCell TypeAssayIC50 (µM)IC50 (µg/mL)Reference(s)
3T6Murine FibroblastMTT92.0 ± 9.1-[2]
ZF07Human Gingival FibroblastWST-1->573.03[1]
3T6Murine FibroblastWST-1->573.03[1]
Human Red Blood CellsNormal Blood CellsHemolysis Assay180.0 ± 20.1 (HE50)-[2]
Mouse Kidney Epithelial CellsNormal Kidney CellsCCK-8Not cytotoxic at tested concentrations-
HUVECHuman Umbilical Vein Endothelial CellsCCK-8Not cytotoxic at tested concentrations-

HE50: 50% hemolytic concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (lyophilized)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[5]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a medium-only blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4][6] Incubate for 1.5 to 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6][7]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank control absorbance.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8]

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, which indicates the extent of cell lysis.[3]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[5]

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[9]

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis solution (e.g., 1% Triton X-100) provided in the kit.[9]

    • Substance Control: this compound in medium without cells to check for interference.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[3]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is membrane-impermeable and therefore only enters cells with compromised membranes, such as late apoptotic and necrotic cells.[11]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer). Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_flow Flow Cytometry (Apoptosis) cluster_analysis Data Analysis seed_cells Seed Mammalian Cells (e.g., 96-well plate) incubate_24h Incubate 24h (Allow for attachment) seed_cells->incubate_24h add_cecropin Add Serial Dilutions of this compound incubate_24h->add_cecropin incubate_treat Incubate for a defined period (e.g., 24-72h) add_cecropin->incubate_treat mtt_add Add MTT Reagent ldh_supernatant Collect Supernatant flow_harvest Harvest Cells mtt_incubate Incubate 1.5-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calculate Calculate % Viability, % Cytotoxicity, or % Apoptosis mtt_read->calculate ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate Incubate ~30 min ldh_reagent->ldh_incubate ldh_read Read Absorbance (~490 nm) ldh_incubate->ldh_read ldh_read->calculate flow_stain Stain with Annexin V/PI flow_harvest->flow_stain flow_analyze Analyze by Flow Cytometer flow_stain->flow_analyze flow_analyze->calculate G cluster_membrane Membrane Disruption cluster_apoptosis Apoptosis Induction cluster_output Cellular Outcome cecropin_b This compound electrostatic Electrostatic Interaction (Cationic peptide binds to anionic membrane) cecropin_b->electrostatic fas_receptor Fas Death Receptor Activation cecropin_b->fas_receptor insertion Membrane Insertion & Pore Formation (Toroidal or Carpet Model) electrostatic->insertion lysis Cell Lysis (Loss of Membrane Integrity, LDH Release) insertion->lysis cell_death Cell Death lysis->cell_death caspase8 Caspase-8 Activation fas_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis apoptosis->cell_death

References

Application Notes and Protocols: Cecropin-B in Transgenic Plant Development for Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B, a potent antimicrobial peptide (AMP) originally isolated from the giant silk moth (Hyalophora cecropia), has emerged as a promising candidate for developing broad-spectrum disease resistance in transgenic plants. Its lytic activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, makes it a valuable tool in the ongoing battle against crop diseases.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in generating disease-resistant transgenic plants.

Cecropins are small, cationic peptides that act by disrupting the cell membranes of pathogens, a mechanism that is less likely to induce resistance compared to conventional antibiotics.[2] The expression of this compound genes in various crops, including tobacco, tomato, and rice, has been shown to confer enhanced resistance to significant pathogens such as Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, and Pseudomonas syringae.[1][3][4]

Mechanism of Action

This compound's primary mode of action involves its electrostatic attraction to the negatively charged components of microbial cell membranes. Upon binding, the peptide inserts into the lipid bilayer, forming pores or ion channels that disrupt the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[1] This direct lytic mechanism is a key advantage, as it targets a fundamental component of the pathogen's structure.

While this compound acts directly on pathogens, the presence of antimicrobial peptides can also modulate the plant's own defense signaling pathways.[5][6] This can involve interactions with pathways mediated by mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and crosstalk with phytohormone signaling (e.g., salicylic (B10762653) acid and jasmonic acid), leading to a more robust and multifaceted defense response.[5][7][8][9]

Quantitative Data on Disease Resistance

The following tables summarize the quantitative data from various studies on the efficacy of this compound in transgenic plants.

Plant SpeciesPathogenTransgenic Line(s)Key Quantitative ResultsReference(s)
Tomato (Solanum lycopersicum)Ralstonia solanacearumT2 generation expressing this compoundWild-type plants showed 100% wilting and death by day 14 post-inoculation. Transgenic plants showed significant resistance with delayed and reduced symptoms.[1]
Tomato (Solanum lycopersicum)Xanthomonas campestris pv. vesicatoriaT2 generation expressing this compoundTransgenic plants exhibited significantly fewer disease spots on leaves compared to wild-type.[1]
Rice (Oryza sativa)Xanthomonas oryzae pv. oryzaeT1 generation expressing this compoundLesion development was significantly confined in transgenic lines compared to control plants.[3]
Tobacco (Nicotiana tabacum)Pseudomonas solanacearumTransgenic lines expressing a this compound analogTransgenic plants showed delayed symptom development and reduced mortality.[4]
Tobacco (Nicotiana tabacum)Pseudomonas syringae pv. tabaciTransgenic lines expressing an engineered this compound cassetteConferred disease resistance to the pathogen.[4]

Table 1: In Vivo Disease Resistance in this compound Transgenic Plants

PathogenS50 of this compound (µg/mL)Reference(s)
Ralstonia solanacearum529.6[1]
Xanthomonas campestris pv. vesicatoria0.29[1]

Table 2: In Vitro Antimicrobial Activity of this compound (S50 - concentration for 50% survival)

Experimental Protocols

Gene Construct Design and Vector Assembly

A critical step in developing this compound transgenic plants is the design of the gene expression cassette. To ensure proper expression and targeting of the peptide, several elements should be included.

Protocol:

  • This compound Coding Sequence: Synthesize the DNA sequence encoding the mature this compound peptide. Codon optimization for the target plant species is recommended to enhance expression levels.

  • Signal Peptide: To facilitate the secretion of this compound out of the plant cell and prevent potential toxicity to the plant's own organelles, a signal peptide sequence should be fused to the N-terminus of the this compound coding sequence. A commonly used signal peptide is derived from the barley α-amylase gene.[1]

  • Promoter: A strong constitutive promoter is typically used to ensure high-level expression of the this compound gene in various plant tissues. The Cauliflower Mosaic Virus (CaMV) 35S promoter is a common choice.

  • Terminator: A transcriptional terminator, such as the nopaline (B31955) synthase (NOS) terminator, should be included downstream of the this compound coding sequence to ensure proper termination of transcription.

  • Vector Backbone: Clone the entire expression cassette (Promoter - Signal Peptide - this compound - Terminator) into a suitable plant transformation vector, such as a pBI121 or pCAMBIA series binary vector. These vectors contain the necessary elements for Agrobacterium-mediated transformation, including selectable marker genes (e.g., nptII for kanamycin (B1662678) resistance or hpt for hygromycin resistance).

Gene_Construct cluster_cassette This compound Expression Cassette cluster_vector Binary Vector CaMV35S CaMV 35S Promoter SignalPeptide Signal Peptide (e.g., Barley α-amylase) CaMV35S->SignalPeptide CecropinB This compound Coding Sequence (Codon Optimized) SignalPeptide->CecropinB NOS NOS Terminator CecropinB->NOS LB Left Border SelectableMarker Selectable Marker (e.g., nptII) RB Right Border

Caption: Diagram of the this compound gene expression cassette within a binary vector.

Agrobacterium-mediated Transformation of Tomato

This protocol is adapted for tomato transformation but can be modified for other dicotyledonous plants.

Protocol:

  • Agrobacterium Preparation:

    • Transform the binary vector containing the this compound cassette into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).

    • Grow a single colony of transformed Agrobacterium in LB medium with appropriate antibiotics overnight at 28°C with shaking.

    • Inoculate a larger culture and grow until the OD600 reaches 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.2-0.5.

  • Explant Preparation and Co-cultivation:

    • Sterilize tomato seeds and germinate them on MS medium in the dark for 7-10 days.

    • Excise cotyledons from the seedlings and pre-culture them on a solid preculture medium for 24 hours.

    • Immerse the cotyledon explants in the Agrobacterium suspension for 5-10 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria and place them back on the preculture medium.

    • Co-cultivate for 48 hours in the dark at 25°C.

  • Selection and Regeneration:

    • Wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime (B1668864) or timentin).

    • Transfer the explants to a selection medium containing MS salts, vitamins, plant growth regulators (e.g., zeatin and IAA), the appropriate selective agent (e.g., kanamycin), and an antibiotic to control Agrobacterium growth.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots have regenerated and are 1-2 cm long, excise them and transfer to a rooting medium.

  • Acclimatization:

    • Once rooted, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.

Transformation_Workflow AgroPrep Agrobacterium Preparation CoCultivation Co-cultivation AgroPrep->CoCultivation ExplantPrep Explant Preparation (Tomato Cotyledons) ExplantPrep->CoCultivation Selection Selection and Regeneration CoCultivation->Selection Rooting Rooting Selection->Rooting Acclimatization Acclimatization Rooting->Acclimatization TransgenicPlant Putative Transgenic Plant Acclimatization->TransgenicPlant

Caption: Workflow for Agrobacterium-mediated transformation.

Molecular Characterization of Transgenic Plants

Confirmation of transgene integration and expression is crucial.

Protocol:

  • Genomic DNA PCR:

    • Extract genomic DNA from the leaves of putative transgenic and wild-type control plants.

    • Perform PCR using primers specific to the this compound gene or the selectable marker gene.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size should be present in transgenic plants but not in the wild-type.

  • Southern Blot Analysis:

    • Digest genomic DNA from PCR-positive plants with a suitable restriction enzyme.

    • Separate the DNA fragments by agarose gel electrophoresis and transfer to a nylon membrane.

    • Hybridize the membrane with a labeled probe specific to the this compound gene.

    • This analysis confirms the integration of the transgene and provides an estimate of the copy number.

  • Western Blot Analysis:

    • Extract total protein from the leaves of transgenic and wild-type plants.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to this compound, followed by a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein band using a chemiluminescent substrate. This confirms the expression and accumulation of the this compound peptide.[1]

Disease Resistance Bioassay

a) Bacterial Wilt in Tomato (Ralstonia solanacearum)

Protocol:

  • Pathogen Preparation:

    • Grow R. solanacearum in a suitable liquid medium (e.g., Nutrient Broth) at 30°C for 48-72 hours.

    • Harvest the bacterial cells by centrifugation and resuspend in sterile water to a concentration of 10^8 CFU/mL (OD600 ≈ 0.3).[1]

  • Inoculation:

    • Use 6-week-old transgenic and wild-type tomato plants.

    • Inoculate by soil drenching, pouring 30 mL of the bacterial suspension onto the soil at the base of each plant.[1]

  • Disease Scoring:

    • Maintain the plants in a growth chamber or greenhouse at approximately 30°C.

    • Observe the plants daily for the development of wilting symptoms.

    • Score the disease severity at regular intervals (e.g., 10 and 14 days post-inoculation) using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaves wilted, 2 = 26-50% leaves wilted, 3 = 51-75% leaves wilted, 4 = >75% leaves wilted or plant death).[10][11]

b) Bacterial Leaf Blight in Rice (Xanthomonas oryzae pv. oryzae)

Protocol:

  • Pathogen Preparation:

    • Culture X. oryzae pv. oryzae on a suitable solid medium (e.g., PSA) at 28°C for 2-3 days.

    • Scrape the bacterial colonies from the plate and suspend in sterile water to a concentration of 10^9 CFU/mL.

  • Inoculation:

    • Use rice plants at the maximum tillering stage.

    • Inoculate by the leaf-clipping method. Use scissors dipped in the bacterial suspension to clip the tips of the upper leaves.

  • Disease Scoring:

    • Maintain the plants in a high-humidity environment for 24-48 hours post-inoculation.

    • Measure the lesion length on the inoculated leaves 14-21 days after inoculation.

Signaling Pathways and Broader Defense

The introduction of this compound primarily provides a direct antimicrobial barrier. However, the interaction of AMPs with pathogens and the plant itself can trigger a broader defense response.

Signaling_Pathway cluster_pathogen Pathogen cluster_plant Transgenic Plant Cell Pathogen Bacterial/Fungal Pathogen CecropinB Secreted This compound MembraneDisruption Pathogen Membrane Disruption & Lysis Pathogen->MembraneDisruption CecropinB->MembraneDisruption Direct Action PAMPs PAMPs/DAMPs Released MembraneDisruption->PAMPs Leads to PRR Plant Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognized by Signaling Downstream Signaling Cascade PRR->Signaling MAPK MAPK Cascade Signaling->MAPK ROS ROS Production Signaling->ROS Hormones Phytohormone Signaling (SA, JA) Signaling->Hormones DefenseGenes Defense Gene Expression (e.g., PR proteins) MAPK->DefenseGenes ROS->DefenseGenes Hormones->DefenseGenes SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR

Caption: Interplay of this compound action and plant defense signaling.

Conclusion

The use of this compound in transgenic plants represents a powerful strategy for enhancing disease resistance. Its direct, lytic mechanism of action against a broad range of pathogens, coupled with the potential to stimulate the plant's innate immune system, makes it a valuable component of integrated pest management strategies. The protocols outlined in this document provide a framework for the successful development and evaluation of this compound-expressing transgenic crops. Careful consideration of gene construct design, transformation protocols, and rigorous bioassays are essential for achieving robust and durable disease resistance in the field.

References

Cecropin-B: Application Notes and Protocols for Agricultural Pest Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B, a potent, naturally occurring antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia, presents a promising avenue for the development of novel pest control strategies in agriculture.[1][2] As a key component of the insect's innate immune system, this compound exhibits a broad spectrum of activity against various pathogens.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to conventional chemical pesticides.[3] This document provides detailed application notes, summarizing the current state of knowledge on this compound's efficacy against agricultural pests, and offers comprehensive experimental protocols for its evaluation.

Mechanism of Action

This compound is a cationic peptide that is largely unstructured in aqueous solutions. Upon encountering the negatively charged surface of a target cell membrane, it adopts an amphipathic α-helical conformation.[4] This structural change is crucial for its activity. The primary mode of action is the permeabilization of the cell membrane, leading to the leakage of cellular contents and ultimately, cell death.[3][5][6]

Two main models describe this membrane disruption:

  • Carpet-like mechanism: At high concentrations, this compound peptides accumulate on the membrane surface, forming a "carpet" that disrupts the lipid bilayer in a detergent-like manner.[5][7]

  • Pore formation: At lower concentrations, this compound monomers or oligomers insert into the membrane, forming transmembrane pores or channels.[5][6] This disrupts the electrochemical gradient across the membrane, leading to a loss of essential ions and metabolites.[5]

While the primary targets of this compound are microbial pathogens, its membrane-disrupting capabilities also confer insecticidal properties. When ingested by insect pests, this compound can damage the midgut epithelial cells, leading to digestive failure, septicemia, and eventual mortality.[8]

Target Pests and Efficacy

The primary application of this compound in agriculture has been explored through the development of transgenic plants engineered to express the peptide, conferring resistance to various phytopathogens. However, research also indicates its potential for direct insect pest control.

Antimicrobial Activity Against Phytopathogens

This compound has demonstrated significant in vitro activity against a range of bacterial and fungal plant pathogens. This antimicrobial efficacy is a key attribute for developing disease-resistant crops.

Target PathogenHost PlantEfficacy MetricValue
Ralstonia solanacearumTomatoS₅₀529.6 µg/ml
Xanthomonas campestris pv. vesicatoriaTomatoS₅₀0.29 µg/ml
Xanthomonas oryzae pv. oryzaeRiceLesion reductionSignificantly confined in transgenic lines

S₅₀: The peptide concentration causing 50% survival of the pathogenic bacterium.

Insecticidal Activity

Direct quantitative data on the insecticidal efficacy of externally applied this compound against major agricultural pests is still emerging. However, studies involving the suppression of endogenous cecropin (B1577577) expression in insects suggest its vital role in their survival, highlighting its potential as an insecticide.

Target PestObservationImplication for Pest Control
Mythimna separata (Armyworm)RNA interference (RNAi) targeting this compound expression resulted in increased susceptibility to Bacillus thuringiensis (Bt) and higher mortality.[1][2]This compound could be used to enhance the efficacy of other biopesticides like Bt.

The synergistic effect of this compound with other insecticidal agents, such as Bt toxins, is a promising area of research. This compound's ability to disrupt the insect midgut membrane may facilitate the entry and enhance the activity of other insecticidal proteins.

Experimental Protocols

Antimicrobial Activity Assays

This method determines the lowest concentration of this compound required to inhibit the visible growth of a target pathogen.

Materials:

  • Lyophilized this compound

  • Target bacterial or fungal strain

  • Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

  • Sterile water or 0.01% acetic acid for peptide dissolution

Protocol:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in a sterile solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Inoculum: Culture the target microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[3]

This assay provides a qualitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with Mueller-Hinton Agar (B569324) (MHA) or other suitable agar

  • Target bacterial or fungal strain

  • Sterile swabs

  • This compound solutions of known concentrations

  • Sterile cork borer or pipette tip

Protocol:

  • Prepare Lawn Culture: Inoculate the surface of an agar plate evenly with the target microorganism using a sterile swab.

  • Create Wells: Create wells in the agar using a sterile cork borer or pipette tip.

  • Add this compound: Add a known volume of the this compound solution to each well. Include a solvent-only control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Observe Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.

Insect Bioassays

This method is suitable for assessing the contact and/or ingestion toxicity of this compound to insects that feed on leaves.[1][9][10]

Materials:

  • This compound solutions of varying concentrations

  • Surfactant (e.g., Triton X-100 or Tween 20)

  • Host plant leaves

  • Target insect pests (e.g., aphids, caterpillars)

  • Petri dishes or ventilated containers

  • Filter paper

Protocol:

  • Prepare Treatment Solutions: Prepare a series of this compound solutions in water with a small amount of surfactant (e.g., 0.02%) to ensure even leaf coverage. Include a control solution with only water and surfactant.

  • Leaf Dipping: Dip host plant leaves into the treatment solutions for a set time (e.g., 10-30 seconds).

  • Drying: Allow the leaves to air dry completely.

  • Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects onto each leaf.

  • Incubation: Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Moribund insects (incapable of coordinated movement) should be considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).

This method is used to evaluate the oral toxicity of this compound when direct application to foliage is not feasible or for standardized screening.

Materials:

  • This compound solutions

  • Artificial diet for the target insect

  • Small containers (e.g., multi-well plates, small cups)

  • Target insect larvae

Protocol:

  • Prepare Diet: Prepare the artificial diet according to a standard recipe.

  • Incorporate this compound: While the diet is still liquid and has cooled to a safe temperature, add the this compound solution to achieve the desired final concentrations. Mix thoroughly. Prepare a control diet with the solvent only.

  • Dispense Diet: Dispense the treated and control diets into the bioassay containers and allow them to solidify.

  • Insect Infestation: Place one larva in each container with the treated diet.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Record larval mortality, weight gain, and developmental stage at regular intervals.

  • Data Analysis: Calculate mortality rates and sublethal effects (e.g., reduced growth) for each concentration. Determine the LC₅₀ and other relevant toxicity parameters.

Signaling Pathways and Logical Relationships

Insect Immune Response Signaling

The production of this compound in insects is a key output of the innate immune system, primarily regulated by the Toll and Imd signaling pathways. Understanding these pathways is crucial for strategies that aim to modulate the insect's own immune response.

G cluster_pathogen Pathogen Recognition cluster_toll Toll Pathway cluster_imd Imd Pathway Gram-positive Bacteria Gram-positive Bacteria PGRP-SA/GNBP PGRP-SA/GNBP Gram-positive Bacteria->PGRP-SA/GNBP Fungi Fungi Fungi->PGRP-SA/GNBP Gram-negative Bacteria Gram-negative Bacteria PGRP-LC/LE PGRP-LC/LE Gram-negative Bacteria->PGRP-LC/LE Spätzle Spätzle PGRP-SA/GNBP->Spätzle Toll Receptor Toll Receptor Spätzle->Toll Receptor Tube/Pelle/Myd88 Tube/Pelle/Myd88 Toll Receptor->Tube/Pelle/Myd88 Cactus Degradation Cactus Degradation Tube/Pelle/Myd88->Cactus Degradation Dif/Dorsal Dif/Dorsal Cactus Degradation->Dif/Dorsal Nucleus Nucleus Dif/Dorsal->Nucleus IMD IMD PGRP-LC/LE->IMD FADD/Dredd FADD/Dredd IMD->FADD/Dredd Relish Relish FADD/Dredd->Relish Relish->Nucleus Cecropin Gene Expression Cecropin Gene Expression Nucleus->Cecropin Gene Expression G This compound Preparation This compound Preparation Bioassay Setup Bioassay Setup This compound Preparation->Bioassay Setup Insect Rearing Insect Rearing Insect Rearing->Bioassay Setup Leaf-Dip Assay Leaf-Dip Assay Bioassay Setup->Leaf-Dip Assay Artificial Diet Assay Artificial Diet Assay Bioassay Setup->Artificial Diet Assay Data Collection Data Collection Leaf-Dip Assay->Data Collection Artificial Diet Assay->Data Collection Mortality Assessment Mortality Assessment Data Collection->Mortality Assessment Sublethal Effects Sublethal Effects Data Collection->Sublethal Effects Data Analysis Data Analysis Mortality Assessment->Data Analysis Sublethal Effects->Data Analysis LC50 Determination LC50 Determination Data Analysis->LC50 Determination Statistical Analysis Statistical Analysis Data Analysis->Statistical Analysis Results Interpretation Results Interpretation LC50 Determination->Results Interpretation Statistical Analysis->Results Interpretation

References

Cecropin-B as a Natural Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research and development of Cecropin-B as a natural food preservative. This compound, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth Hyalophora cecropia, exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. Its membrane-disrupting mechanism of action makes it a promising candidate for food preservation applications.

Antimicrobial Activity of this compound

This compound demonstrates potent activity against both Gram-negative and Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Foodborne Pathogens
Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference(s)
Gram-Negative Bacteria
Escherichia coliATCC 259220.4–1.60.1-0.4[1]
Escherichia coliDH5α1.560.4[1]
Pseudomonas aeruginosaATCC 278533.120.8[1]
Klebsiella pneumoniaeClinical Isolates6.25–501.6-13[1]
Salmonella TyphimuriumATCC 14028>64>16.6[1]
Acinetobacter baumanniiATCC 1960641.0[1]
Haemophilus parasuis15 Reference Strains & 5 Clinical Isolates2 - 16-[2]
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923>100>26[1]
Bacillus subtilisATCC 66333.120.8[1]
Micrococcus luteusNCIMB 81661.560.4[1]
Enterococcus faecalisNCTC115>100>26[1]

Note: MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the protocol used.

Mechanism of Action

This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane. The positively charged this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death due to the leakage of intracellular contents.[2]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (-) cluster_cytoplasm Cytoplasm CecropinB This compound (+) Membrane Outer/Inner Membrane CecropinB->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Permeabilization Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Antimicrobial Mechanism of this compound.

Cytotoxicity Profile

A critical aspect for a food preservative is its safety for human consumption. This compound has shown low cytotoxicity against mammalian cells at concentrations effective against bacteria, indicating a favorable therapeutic window.

Table 2: Cytotoxicity of this compound and its Analogs
Cell LinePeptideAssayEndpointResultReference(s)
Mouse Red Blood Cells (mRBCs)This compoundHemolysis Assay% HemolysisNo significant hemolysis at concentrations up to 200 µM[3]
Murine Macrophage (RAW264.7)This compoundMTT AssayCell Viability>95% viability at concentrations less than 25 µM[3]
Murine Macrophage (RAW264.7)Cecropin (B1577577) DH (analog)MTT AssayIC5046.34 µM[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of this compound against a target microorganism.[4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Target microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no peptide), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate plate (18-24h, 37°C) C->D E Determine MIC (visual/OD reading) D->E cluster_factors Influencing Factors pH pH CecropinB This compound Stability pH->CecropinB Temp Temperature Temp->CecropinB Enzymes Proteolytic Enzymes Enzymes->CecropinB Matrix Food Matrix Components Matrix->CecropinB

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Cecropin-B, a promising antimicrobial peptide. The following sections detail the theoretical background, experimental protocols, and data interpretation methods crucial for a thorough assessment.

Introduction

This compound, originally isolated from the Cecropia moth (Hyalophora cecropia), is a cationic antimicrobial peptide known for its potent activity against a broad spectrum of pathogens.[1] Beyond its antimicrobial effects, this compound and its analogues have demonstrated significant anti-inflammatory properties, primarily by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[2][3][4] This dual action makes this compound a compelling candidate for the development of novel therapeutics for infectious and inflammatory diseases.

The anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][5][8]

Key Experimental Techniques

The assessment of this compound's anti-inflammatory activity can be conducted using a combination of in vitro and in vivo models.

In Vitro Assays
  • Cell Line Models: Murine macrophage cell lines, such as RAW 264.7, and human monocyte-derived macrophage-like cells, like differentiated THP-1 cells, are widely used.[2][9] These cells are stimulated with LPS to mimic an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The Griess assay is a common colorimetric method to measure nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.[10][11][12]

  • Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β can be quantified at both the mRNA and protein levels.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and specific method for quantifying cytokine protein levels in cell culture supernatants or serum.[13][14][15]

    • RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Used to measure the gene expression levels of cytokines.[8][16]

  • Cell Viability Assays: It is crucial to assess the cytotoxicity of this compound on the cell lines used to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric assay for this purpose.[3]

In Vivo Models
  • LPS-Induced Endotoxemia Model: This widely accepted model involves the intraperitoneal (i.p.) injection of LPS into mice or rats to induce a systemic inflammatory response, mimicking sepsis.[17][18][19] The efficacy of this compound can be evaluated by measuring inflammatory markers in serum and tissues.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Cecropin (B1577577) B and its Analogues
PeptideCell LineLPS ConcentrationPeptide Concentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)Reference
Cecropin BRAW 264.7200 ng/mLNot specifiedLower than Cecropin DHLower than Cecropin DHLower than Cecropin DH[2][8]
Cecropin DHRAW 264.7200 ng/mLNot specifiedHigher than Cecropin BHigher than Cecropin BHigher than Cecropin B[2][8]
BP100 Analogs (e.g., BP5, BP6, BP8)RAW 264.7Not specified2 µMNot AssessedSuperior to BP100Superior to BP100[20]
AeaeCec5Mouse Peritoneal MacrophagesNot specifiedNot specifiedStrongest among 5 analoguesStrongest among 5 analoguesStrongest among 5 analogues[5]
Table 2: In Vivo Anti-inflammatory Activity of Cecropin Analogues
PeptideAnimal ModelLPS DosePeptide DoseReduction in Serum TNF-αReduction in Serum IL-1βReduction in Serum IL-6Reference
AeaeCec1-5MouseNot specifiedNot specifiedEffective reductionEffective reductionEffective reduction[5]
AeaeCec5MouseNot specifiedNot specifiedBest protectionBest protectionBest protection[5]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[2]

  • Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 24 hours.[2][9] Include a control group with cells treated with LPS only and an untreated control group.

3. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatants after the 24-hour incubation.

  • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[20]

5. Cell Viability Assay (MTT):

  • After removing the supernatants for NO and cytokine analysis, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment in an LPS-Induced Endotoxemia Mouse Model

1. Animal Acclimatization and Grouping:

  • Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.[17]

  • Divide the mice into groups: Vehicle control, LPS only, and LPS + this compound (at various doses).

2. Treatment:

  • Administer this compound (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes before the LPS challenge.

  • Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 5-10 mg/kg).[17] The vehicle control group should receive sterile saline.

3. Sample Collection:

  • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.

  • Euthanize the mice and collect relevant tissues (e.g., lungs, liver) for further analysis.

4. Measurement of Serum Cytokines:

  • Allow the blood to clot and centrifuge to obtain serum.

  • Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.

5. Histopathological Analysis:

  • Fix the collected tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

Visualization of Pathways and Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 CecropinB This compound CecropinB->LPS Neutralization TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation MAPK->NFkappaB_nuc Activation DNA DNA NFkappaB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) DNA->Proinflammatory_Genes Transcription

Caption: this compound Anti-inflammatory Signaling Pathway.

In_Vitro_Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with this compound incubation1->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant mtt_assay MTT Assay for Cell Viability incubation2->mtt_assay After supernatant collection griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa end Data Analysis griess_assay->end elisa->end mtt_assay->end

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow start Acclimatize Mice grouping Group Animals start->grouping treatment Administer this compound grouping->treatment lps_challenge LPS Challenge (i.p.) treatment->lps_challenge monitoring Monitor Animals lps_challenge->monitoring sample_collection Collect Blood and Tissues monitoring->sample_collection serum_cytokines Measure Serum Cytokines (ELISA) sample_collection->serum_cytokines histopathology Histopathological Analysis sample_collection->histopathology end Data Analysis serum_cytokines->end histopathology->end

Caption: In Vivo Experimental Workflow.

References

Application Notes & Protocols: Cecropin-B Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin-B is a potent, 35-amino acid cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia.[1][2] It demonstrates a broad spectrum of therapeutic activity, including potent bactericidal effects against both Gram-positive and Gram-negative bacteria and significant cytotoxic activity against various cancer cell lines such as bladder cancer, leukemia, and lymphomas.[1][2] The primary mechanism of action for this compound involves the disruption of cell membrane integrity, leading to cell lysis.[1][2]

Despite its therapeutic promise, the clinical application of free this compound is significantly hindered by its susceptibility to rapid proteolytic degradation, potential for non-specific cytotoxicity, and poor bioavailability.[1][3][4] Nanoencapsulation provides a robust strategy to overcome these limitations.[1] Loading this compound into nanoparticles can protect the peptide from enzymatic degradation, enhance its stability and bioavailability, enable controlled release, and facilitate targeted delivery to tumors or sites of infection.[1][5] This targeted approach aims to maximize therapeutic efficacy while minimizing adverse effects on healthy tissues.[1]

Mechanism of Action & Targeted Delivery

This compound's therapeutic efficacy is rooted in its ability to selectively target and disrupt the membranes of microbial and cancerous cells.[1] This selectivity arises from the fundamental differences in membrane composition; cancer and microbial cell membranes are typically rich in anionic molecules, giving them a net negative charge, whereas normal mammalian cell membranes are electrically neutral.[2][6] The cationic nature of this compound facilitates strong electrostatic interactions with these negatively charged target membranes, leading to membrane permeabilization and cell death.

Beyond direct membrane disruption, this compound also induces apoptosis (programmed cell death) in cancer cells.[2] This is a preferred mechanism for cancer therapy as it avoids inducing a significant inflammatory response. The apoptotic pathway involves the upregulation of key proteins such as Caspase 3 and Fas.

Nanoparticle-based delivery systems enhance this targeted action. Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect or be actively targeted by functionalizing their surface with ligands that bind to specific receptors on target cells.[1]

cluster_workflow General Workflow for Targeted Delivery NP_Prep This compound Loaded Nanoparticle Formulation Admin Systemic Administration (e.g., Intravenous Injection) NP_Prep->Admin Circulation Circulation in Bloodstream (Protection from Degradation) Admin->Circulation Accumulation Tumor Site Accumulation (EPR Effect) Circulation->Accumulation Uptake Cellular Uptake Accumulation->Uptake Release This compound Release Uptake->Release Effect Therapeutic Effect (Membrane Disruption & Apoptosis) Release->Effect cluster_pathway Simplified Signaling Pathway for this compound-Induced Apoptosis CecB Cationic this compound Interaction Electrostatic Interaction & Membrane Disruption CecB->Interaction 1. Binding Membrane Anionic Cancer Cell Membrane Membrane->Interaction Fas Fas Upregulation Interaction->Fas 2. Signal Transduction Apoptosis Apoptosis Interaction->Apoptosis Direct Lysis Caspase3 Caspase 3 Upregulation Fas->Caspase3 3. Cascade Activation Caspase3->Apoptosis 4. Execution cluster_synthesis Workflow: Chitosan (B1678972) Nanoparticle Synthesis (Ionic Gelation) step1 1. Prepare Chitosan (CS) Solution (2 mg/mL in 1% acetic acid) step2 2. Add this compound to CS solution and mix step1->step2 step4 4. Add TPP dropwise to CS-Cecropin solution with vigorous stirring (1000 rpm) step2->step4 step3 3. Prepare TPP Solution (1 mg/mL in water) step3->step4 step5 5. Continue stirring (10 min), then incubate at 4°C (30-40 min) step4->step5 step6 6. Purify by centrifugation (18,000 rpm, 45-50 min, 4°C) step5->step6 step7 7. Discard supernatant and wash nanoparticle pellet step6->step7 step8 8. Resuspend in desired buffer or lyophilize for storage step7->step8 cluster_characterization Workflow: Nanoparticle Characterization NP_Sample Nanoparticle Suspension DLS 1. Size & Zeta Potential (Dynamic Light Scattering) NP_Sample->DLS EE 2. Encapsulation Efficiency (HPLC / Spectrophotometry) NP_Sample->EE Release 3. In Vitro Release Study (Dialysis / Centrifugation) NP_Sample->Release Morphology 4. Morphology (TEM / SEM) NP_Sample->Morphology

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low "Cecropin-B" Expression Yield in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recombinant expression of Cecropin-B in Escherichia coli.

Troubleshooting Guides

Question: My E. coli culture shows poor growth after transformation with the this compound expression vector. What could be the issue?

Answer: Poor culture growth is often the first indication of this compound toxicity to the E. coli host. This compound is an antimicrobial peptide, and even low levels of basal (leaky) expression can inhibit cell growth or lead to cell death.[1][2]

Troubleshooting Steps:

  • Vector Choice: Ensure you are using a tightly regulated expression vector. Vectors with strong promoters like the T7 promoter are common, but require stringent control.[2] Consider vectors that feature additional regulatory elements, such as the pLysS or pLysE plasmids which express T7 lysozyme, an inhibitor of T7 RNA polymerase, to reduce basal expression.[3]

  • Host Strain Selection: Utilize an E. coli strain designed for the expression of toxic proteins. Strains like C41(DE3) and C43(DE3) have mutations that allow them to tolerate some toxic proteins.[2][3] Another option is the BL21-AI strain, where the T7 RNA polymerase is under the control of the very tight arabinose-inducible araBAD promoter.[3]

  • Culture Conditions: Supplement your growth media with 1% glucose. Glucose can help to repress the lac promoter, further reducing leaky expression from T7-based systems.[3] Always use freshly transformed cells for expression studies, as plasmid instability can occur in glycerol (B35011) stocks.[3]

  • Fusion Partner: Expressing this compound as a fusion protein with a larger, soluble partner like SUMO (Small Ubiquitin-like Modifier), MBP (Maltose-Binding Protein), or GST (Glutathione S-transferase) can mask its toxicity.[1][2]

Question: I have little to no this compound expression after induction. What are the likely causes and solutions?

Answer: A low or undetectable yield of this compound post-induction can stem from several factors, ranging from suboptimal induction conditions to issues with the genetic construct itself.

Troubleshooting Workflow:

troubleshooting_low_expression start Low/No this compound Expression check_induction Verify Induction (SDS-PAGE of whole cell lysate) start->check_induction no_band No Target Protein Band check_induction->no_band No visible band faint_band Faint Target Protein Band check_induction->faint_band Faint band codon_bias Codon Bias no_band->codon_bias promoter_issue Promoter/Vector Issue no_band->promoter_issue mrna_instability mRNA Instability no_band->mrna_instability optimize_induction Optimize Induction Conditions faint_band->optimize_induction protein_degradation Protein Degradation faint_band->protein_degradation sol_codon_opt Codon Optimize Gene for E. coli codon_bias->sol_codon_opt sol_vector Sequence Vector Use Stronger Promoter promoter_issue->sol_vector sol_mrna Add 5' UTR / Stabilizing Sequences mrna_instability->sol_mrna sol_induction Vary IPTG, Temperature, and Induction Time optimize_induction->sol_induction sol_degradation Use Protease-Deficient Strain (e.g., BL21) Add Protease Inhibitors protein_degradation->sol_degradation

Caption: Troubleshooting workflow for low this compound expression.

Detailed Solutions:

  • Codon Bias: The genetic code of your this compound construct may contain codons that are rare in E. coli. This can lead to translational stalling and truncated protein products.[2][3]

    • Solution: Perform codon optimization of your this compound gene sequence to match the codon usage of E. coli.[2][4] This can significantly increase expression levels. Alternatively, use an E. coli strain like Rosetta(DE3), which contains a plasmid that supplies tRNAs for rare codons.[5]

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG), and the temperature and duration of induction may not be optimal.[2]

    • Solution: Perform a small-scale optimization experiment. Test a range of IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM) and different induction temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours to overnight).[6] Lower temperatures often slow down protein synthesis, which can improve yield for some proteins.[6]

  • Protein Degradation: this compound, like other foreign proteins, can be susceptible to degradation by host cell proteases.[3]

    • Solution: Use a protease-deficient E. coli strain such as BL21.[5] Additionally, add a protease inhibitor cocktail to your lysis buffer during protein purification.[7]

  • Vector and Promoter Issues: The promoter in your expression vector might be too weak, or there could be an error in the plasmid sequence.[2]

    • Solution: Use a vector with a strong, inducible promoter like the T7 promoter.[2] Always verify the sequence of your final construct to ensure the coding sequence is in-frame and free of mutations.[4]

Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?

Answer: Formation of insoluble protein aggregates, known as inclusion bodies, is a common issue in recombinant protein production in E. coli.[2] While this can sometimes be advantageous for purifying toxic proteins, obtaining the correctly folded, active form requires additional solubilization and refolding steps.[8]

Strategies to Enhance Solubility:

  • Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[2]

  • Use Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[2]

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Consider using E. coli strains that are engineered to co-express chaperones.

  • Optimize Induction Conditions: Lowering the concentration of the inducer (e.g., IPTG to 0.1 mM) can reduce the metabolic burden on the cell and may lead to a higher proportion of soluble protein.[6]

  • Purification from Inclusion Bodies: If the above strategies are unsuccessful, you can purify the this compound from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine-HCl), and then refolding the protein into its active conformation.[7]

Quantitative Data Summary

The following tables summarize quantitative data on recombinant this compound production from various studies to facilitate comparison.

Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems

Expression HostVector/ConstructFusion TagYieldReference
E. coli BL21(DE3)pTRX-6His-MdmcecThioredoxin (TRX)-6xHis11.2 mg/L[2]
E. coli ER2566pTWIN1-CBD-INT-SRA-cecB2CBD-Intein58.7 mg/L[2]
Pichia pastoris SMD1168pGAPZαC-prepro-cecB2Pre-pro signal peptide~90 mg/L[2]
E. coliSA-ELK16 systemELK16~6.2 µg/mg wet cell weight[2]
E. coli BL2l (DE3)pET32a-cecropinXJThioredoxin (Trx)10 mg/L[9]

Table 2: Effect of Fusion Tag and Linker on this compound Expression

ConstructExpression LevelSolubilityCleavage Efficiency (with SUMOase)Reference
6xHisSUMO-cecropin BLowerSolubleIncomplete and slow[2][10]
6xHisSUMO3xGly-cecropin BHigher (almost 2x)SolubleComplete and faster (within 1h)[2][10]

Experimental Protocols

Protocol 1: IPTG Induction Optimization for this compound Expression

This protocol provides a framework for optimizing the induction conditions for your this compound construct in E. coli.

  • Starter Culture: Inoculate a single colony of freshly transformed E. coli into 5-10 mL of LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches the mid-log phase (0.5-0.8).[11]

  • Induction: Divide the main culture into smaller, equal volumes (e.g., 10 mL each). Induce each sub-culture with a different concentration of IPTG (e.g., 0.1, 0.2, 0.5, 1.0 mM).[6]

  • Incubation: Incubate the induced cultures under different temperature conditions (e.g., 18°C, 25°C, 30°C, 37°C) for varying durations (e.g., 4 hours, 8 hours, overnight).[11]

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[2]

  • Analysis: Resuspend a small aliquot of each cell pellet in SDS-PAGE loading buffer. Analyze the protein expression levels by SDS-PAGE to identify the optimal induction conditions.

Protocol 2: Purification of this compound from Inclusion Bodies

This protocol is for this compound expressed as insoluble aggregates.[7]

  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Centrifuge and repeat the wash step with buffer without detergent.[7]

  • Solubilization: Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0).[7][12] Incubate at room temperature with gentle agitation until the pellet is fully dissolved.

  • Refolding: Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, with decreasing concentrations of the denaturant).

  • Purification: Purify the refolded this compound using standard chromatography techniques, such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography.

Visualizations

IPTG Induction Pathway in E. coli

iptg_induction cluster_operon Lac Operon promoter Promoter operator Operator gene This compound Gene ribosome Ribosome gene->ribosome mRNA lacI LacI Repressor lacI->operator binds & represses (No IPTG) iptg IPTG iptg->lacI binds & inactivates rna_pol T7 RNA Polymerase rna_pol->promoter binds & transcribes (IPTG present) cecropin_b This compound Protein ribosome->cecropin_b translates

Caption: IPTG induction of this compound expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: Is codon optimization always necessary for expressing this compound in E. coli?

A1: While not always strictly necessary, codon optimization is highly recommended, especially if the original gene is from a distantly related organism.[2] It can significantly improve expression levels by replacing rare codons with those that are more frequently used by E. coli, thus preventing translational stalling.[13]

Q2: What is the best fusion tag to use for this compound expression?

A2: The "best" fusion tag depends on the specific challenges you are facing.

  • For toxicity: SUMO and MBP are excellent choices as they are highly soluble and can help mask the toxic effects of this compound.[2]

  • For purification: A simple His-tag is often sufficient and allows for straightforward purification via immobilized metal affinity chromatography (IMAC).[7]

  • For cleavage: The SUMO tag is beneficial as it can be cleaved by SUMOase, which recognizes the tertiary structure of SUMO, leading to highly specific cleavage without leaving extra amino acids on the target protein.[2]

Q3: Can I express this compound without a fusion tag?

A3: It is possible but often challenging due to the peptide's toxicity and small size, which can make it prone to degradation. If you attempt expression without a tag, it is crucial to use a very tightly controlled expression system and a protease-deficient host strain.[1][3]

Q4: My purified this compound shows no antimicrobial activity. What went wrong?

A4: Loss of activity can be due to several factors:

  • Improper Folding: If purified from inclusion bodies, the refolding process may not have yielded the correct three-dimensional structure.

  • Incomplete Tag Cleavage: Residual parts of the fusion tag can interfere with the peptide's function. Ensure complete cleavage and subsequent removal of the tag and protease.

  • Oxidation: Cysteine residues, if present, may have formed incorrect disulfide bonds. Ensure appropriate reducing agents are used during purification and refolding.

  • Degradation: The peptide may have been degraded during purification. Work quickly, at low temperatures, and with protease inhibitors.

Q5: How can I remove endotoxins from my purified this compound preparation?

A5: Endotoxins (lipopolysaccharides from the E. coli outer membrane) are a common contaminant and must be removed for many downstream applications, especially those involving cell-based assays or in vivo studies. Methods for endotoxin (B1171834) removal include:

  • Triton X-114 Phase Separation: This method utilizes the temperature-dependent solubility of Triton X-114 to separate endotoxins from the protein solution.[7]

  • Affinity Chromatography: Commercially available columns are designed to specifically bind and remove endotoxins.[7]

References

Technical Support Center: Optimizing Cecropin-B Purification from Recombinant Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of recombinant Cecropin-B.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the expression and purification of recombinant this compound, presented in a question-and-answer format.

Expression Phase

Question: Why are my recombinant this compound expression levels low or undetectable?

Answer: Low expression of this compound can be attributed to several factors:

  • Toxicity to the Host: this compound is an antimicrobial peptide and can be toxic to the E. coli host cells, leading to reduced growth or cell death.[1] To mitigate this, consider using a fusion tag like SUMO (Small Ubiquitin-like Modifier), which can help shield the toxic effects of this compound.[1]

  • Codon Bias: The codons in your this compound gene may not be optimal for the E. coli expression host, leading to translational stalling and reduced protein yield.[1] It is recommended to perform codon optimization of the gene sequence to match the codon usage of the expression host.[1]

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the induction conditions (temperature, duration) may not be optimal. It's crucial to optimize these parameters. Lowering the induction temperature to 15-25°C can sometimes improve protein solubility and yield.[1]

  • Promoter Strength: The promoter in your expression vector might be too weak. For high-level expression in E. coli, strong promoters like the T7 promoter are commonly used.[1]

Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?

Answer: The formation of inclusion bodies is a common challenge in recombinant protein production in E. coli.[1] Here are several strategies to enhance the solubility of your this compound:

  • Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[1][2]

  • Use of Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[1][3][4] The intein tag has also been shown to be important for protein solubility.[5]

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.

  • Inclusion Body Solubilization and Refolding: If the above methods are not successful, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves using denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process.[1][6]

Purification & Cleavage Phase

Question: I am having difficulty purifying my recombinant this compound. What are the recommended purification strategies?

Answer: The purification strategy for recombinant this compound largely depends on the presence and type of fusion tag used:

  • Affinity Chromatography: This is the most common and efficient method for purifying tagged proteins.[7][8][9]

    • His-tagged this compound: Use a Nickel-NTA (Ni-NTA) resin.[1][10]

    • MBP-tagged this compound: Use an amylose (B160209) resin column.[1][3]

    • Intein-CBD-tagged this compound: Use a chitin (B13524) resin column.[1][5]

  • Ion Exchange Chromatography: This technique separates proteins based on their net charge. Since this compound is a cationic peptide, cation-exchange chromatography can be an effective purification step, especially after the fusion tag has been removed.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for the final polishing of this compound.[10][11][12]

Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve the cleavage reaction?

Answer: Inefficient cleavage can be due to several factors related to the protease, the cleavage site, and the fusion protein itself.

  • Steric Hindrance: The cleavage site may be inaccessible to the protease. Introducing a linker sequence (e.g., three glycines) between the fusion tag and this compound can improve cleavage efficiency.[13]

  • Suboptimal Reaction Conditions: Ensure that the cleavage reaction is performed under optimal conditions for the specific protease you are using (e.g., temperature, pH, and buffer composition).[1] For instance, intein self-cleavage can be optimized by adjusting pH, temperature, and reaction time.[10][14]

  • Protease Activity: Ensure the protease is active and used at the correct concentration.

Post-Purification Phase

Question: My purified this compound is aggregating. How can I prevent this?

Answer: Aggregation can be a significant issue for peptides, leading to loss of activity and the formation of visible precipitates.[15]

  • pH and Temperature Control: this compound is most stable in a neutral to slightly alkaline environment (pH 7.0-8.0).[15] Acidic conditions (below pH 6.0) can promote aggregation.[15] Handle and store this compound solutions at low temperatures (e.g., on ice during experiments and frozen for long-term storage).[15]

  • Concentration Dependence: Higher concentrations of this compound can increase the likelihood of aggregation.[15] Consider working with more dilute solutions or preparing fresh dilutions from a concentrated stock solution just before use.[15]

  • Use of Excipients: Non-ionic surfactants (e.g., Polysorbate 20 or 80) and stabilizers like sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can help prevent aggregation.[15]

Quantitative Data Summary

The following tables summarize quantitative data on recombinant this compound production from various studies to facilitate easy comparison.

Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems

Expression HostVector/ConstructFusion TagYieldReference
E. coli BL21(DE3)pTRX-6His-MdmcecThioredoxin (TRX)-6xHis11.2 mg/L[1]
E. colipET11b-His6-intein-KR12AGPWR6His6-Intein2.41 ± 0.33 mg/L[10]
E. coli ER2566pTYB11-cecropinIntein2.5 mg/L[16]

Table 2: Influence of Fusion Tags on this compound Expression and Cleavage

ConstructExpression LevelSolubilityCleavage Efficiency (with SUMOase)Reference
6xHisSUMO-cecropin BModerateSolubleLess Efficient[13]
6xHisSUMO3xGly-cecropin BHighSolubleMore Efficient[13]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound from Soluble Fraction

This protocol describes the expression of this compound with a cleavable His-tag to facilitate purification.

  • Transformation:

    • Transform the expression vector containing the His-tagged this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]

    • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[6]

  • Expression:

    • Inoculate a single colony into 5-10 mL of LB broth containing the selective antibiotic and grow overnight at 37°C with shaking.[1]

    • Inoculate a large culture (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[10][14]

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow for 24 hours at 20°C.[10][14]

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1][6] The cell pellet can be stored at -80°C.[1]

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.[1][6]

    • Lyse the cells by sonication or high-pressure homogenization.[1]

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[6] Collect the supernatant.

  • Affinity Chromatography (Ni-NTA):

    • Equilibrate a Ni-NTA resin column with lysis buffer.[1][10]

    • Load the clarified supernatant onto the equilibrated column.[1]

    • Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 40 mM imidazole, pH 7.4).[13]

    • Elute the bound His-tagged this compound with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[1][13]

  • Fusion Tag Cleavage:

    • Pool the fractions containing the purified fusion protein.

    • Add the specific protease (e.g., TEV protease or SUMOase) according to the manufacturer's instructions.[6]

    • Incubate under optimal conditions (e.g., 4°C for 16 hours).[6]

  • Removal of Tag and Protease:

    • To remove the cleaved His-tag and the His-tagged protease, pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound.[6]

  • Final Purification (Optional):

    • Further purify the this compound using reverse-phase HPLC if higher purity is required.[10][12]

Protocol 2: Purification of this compound from Inclusion Bodies

This protocol is for this compound expressed as insoluble aggregates.

  • Inclusion Body Isolation and Solubilization:

    • Resuspend the cell pellet from a 1 L culture in lysis buffer and lyse the cells as described in Protocol 1.[6]

    • Centrifuge the lysate and discard the supernatant.[6]

    • Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[6]

    • Centrifuge and repeat the wash step with buffer without detergent.[6]

    • Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0).[6]

  • Refolding:

    • Refold the solubilized protein by rapid dilution. Slowly add the denatured protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.5 M L-arginine, pH 8.0) with gentle stirring at 4°C.[6]

    • Allow the protein to refold for 24-48 hours.[6]

    • Concentrate the refolded protein solution using ultrafiltration.[6]

  • Final Purification:

    • Purify the refolded this compound using a suitable chromatography method, such as cation-exchange chromatography or reverse-phase HPLC.[6]

Visualizations

The following diagrams illustrate key experimental workflows.

Expression_and_Purification_Workflow cluster_expression Expression Phase cluster_purification Purification Phase Transformation Transformation of E. coli Culture_Growth Culture Growth (OD600 0.6-0.8) Transformation->Culture_Growth Induction Induction (e.g., IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Tag_Cleavage Fusion Tag Cleavage Elution->Tag_Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Tag_Cleavage->Final_Purification

Caption: Workflow for Recombinant this compound Expression and Purification.

Inclusion_Body_Purification_Workflow cluster_ib_isolation Inclusion Body Isolation cluster_refolding_purification Refolding and Purification Cell_Lysis Cell Lysis IB_Harvest Inclusion Body Harvest (Centrifugation) Cell_Lysis->IB_Harvest IB_Wash Inclusion Body Washing IB_Harvest->IB_Wash Solubilization Solubilization (Denaturant) IB_Wash->Solubilization Refolding Refolding (Dilution) Solubilization->Refolding Concentration Concentration (Ultrafiltration) Refolding->Concentration Final_Purification Final Purification (Chromatography) Concentration->Final_Purification

Caption: Workflow for this compound Purification from Inclusion Bodies.

Troubleshooting_Logic_Diagram cluster_problem Problem Identification cluster_solutions Potential Solutions Low_Expression Low/No Expression Optimize_Codons Optimize Codons Low_Expression->Optimize_Codons Use_Fusion_Tag Use Fusion Tag (e.g., SUMO) Low_Expression->Use_Fusion_Tag Optimize_Induction Optimize Induction Conditions Low_Expression->Optimize_Induction Inclusion_Bodies Inclusion Bodies Lower_Temp Lower Expression Temperature Inclusion_Bodies->Lower_Temp Solubility_Tag Use Solubility Tag (e.g., MBP) Inclusion_Bodies->Solubility_Tag Refold_Protein Refold from Inclusion Bodies Inclusion_Bodies->Refold_Protein Purification_Issues Purification Issues Choose_Chromatography Select Appropriate Chromatography Purification_Issues->Choose_Chromatography Optimize_Cleavage Optimize Tag Cleavage Purification_Issues->Optimize_Cleavage Aggregation Post-Purification Aggregation Adjust_pH_Temp Adjust pH and Temperature Aggregation->Adjust_pH_Temp Use_Excipients Use Stabilizing Excipients Aggregation->Use_Excipients

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Enhancing Cecropin-B Stability and Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability and preventing the degradation of the antimicrobial peptide Cecropin-B. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: Extreme pH values can lead to chemical degradation, such as hydrolysis. This compound is generally most stable in neutral to slightly alkaline environments (pH 7.0-8.0). Acidic conditions (below pH 6.0) can induce conformational changes and promote aggregation.[1][2]

  • Temperature: Elevated temperatures accelerate degradation pathways, including oxidation and aggregation. For long-term storage, it is recommended to store this compound formulations at -20°C or below.[2]

  • Proteolytic Degradation: As a peptide, this compound is highly susceptible to degradation by proteases. This is a major challenge in biological environments like plasma, where it has a short half-life.[2][3] The activity of this compound can be completely abolished by proteases like proteinase K in under a minute.[3]

  • Oxidation: Certain amino acid residues in this compound are susceptible to oxidation, which can lead to a loss of biological activity.[2]

  • Aggregation: this compound can be prone to aggregation, where peptide molecules clump together to form larger, often inactive, complexes. This can be influenced by peptide concentration, pH, temperature, and ionic strength.[1][2]

Q2: What are the common signs of this compound degradation in my formulation?

A2: Degradation of your this compound formulation can be identified through several observations:

  • Loss of Antibacterial Activity: A decrease in the ability to inhibit bacterial growth, often measured by an increase in the Minimum Inhibitory Concentration (MIC), is a direct indicator of degradation.[2]

  • Changes in Physical Appearance: The appearance of cloudiness, visible particles, or precipitation in a previously clear solution can indicate aggregation.[1][2]

  • Alterations in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation can be seen as a decrease in the area of the main this compound peak, the appearance of new peaks corresponding to degradation products, or a shift in retention time.[2]

Q3: How can I improve the stability of this compound against proteases?

A3: Several strategies can be employed to enhance the proteolytic resistance of this compound:

  • D-Amino Acid Substitution: Synthesizing this compound with D-amino acids instead of the natural L-amino acids makes it resistant to degradation by proteases, which are stereospecific for L-amino acids.[4][5]

  • Fusion Proteins: Fusing this compound to a larger, more stable protein like Small Ubiquitin-like Modifier (SUMO) can protect it from enzymatic degradation.[6]

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from chitosan (B1678972), can shield the peptide from proteases and control its release.[7]

  • Chemical Modifications: Cyclization or modifications to the N- and C-termini (e.g., amidation, acetylation) can protect cleavage sites from protease recognition.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield of Purified Recombinant this compound
  • Potential Cause:

    • Codon Bias: The DNA sequence of your this compound construct may not be optimized for the expression host (e.g., E. coli), leading to poor translation.

    • Toxicity to Host: The antimicrobial nature of this compound can be toxic to the expression host, leading to cell death or reduced growth.[8]

    • Inclusion Body Formation: The expressed this compound may be insoluble and form inclusion bodies.

    • Inefficient Purification: The purification protocol may not be optimized, leading to loss of the peptide.

  • Solutions:

    • Codon Optimization: Synthesize a gene with codons optimized for your expression system.

    • Use a Fusion Tag: Express this compound as a fusion protein with a tag like SUMO or Maltose-Binding Protein (MBP) to mask its toxicity and improve solubility.[8]

    • Optimize Expression Conditions: Lower the induction temperature (e.g., 15-25°C) and optimize the inducer concentration to improve protein folding and solubility.[8]

    • Denaturing Purification: If this compound is in inclusion bodies, purify under denaturing conditions and then refold the peptide.

    • Optimize Lysis and Binding: Ensure complete cell lysis and sufficient binding time to the purification resin.[9]

Issue 2: Aggregation of this compound in Solution
  • Potential Cause:

    • Incorrect pH: The pH of the buffer may be close to the isoelectric point (pI) of this compound or in a range that promotes aggregation (e.g., acidic pH).[1]

    • High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • Temperature Fluctuations: Elevated temperatures or repeated freeze-thaw cycles can induce aggregation.[1]

    • High Ionic Strength: High salt concentrations can sometimes promote aggregation.[1]

  • Solutions:

    • Buffer Optimization: Reconstitute and store this compound in a buffer with a pH between 7.0 and 8.0 (e.g., PBS or Tris buffer).[1]

    • Work with Dilute Solutions: Prepare fresh dilutions from a concentrated stock solution just before use.

    • Maintain Low Temperatures: Handle solutions on ice and store long-term at -20°C or -80°C in single-use aliquots.[1]

    • Optimize Ionic Strength: If possible, test a range of buffer ionic strengths to find the optimal condition for stability.

    • Add Stabilizing Excipients: Consider adding non-ionic surfactants (e.g., 0.01-0.1% Polysorbate 20) or other stabilizers like arginine and glycine (B1666218).[1]

Issue 3: Inefficient Cleavage of SUMO-tag from this compound
  • Potential Cause:

    • Steric Hindrance: The cleavage site for the protease (e.g., SUMOase) may be sterically hindered.

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition of the cleavage reaction may not be optimal for the protease.[8]

    • Inactive Protease: The protease may have lost its activity.

  • Solutions:

    • Introduce a Linker: Including a flexible linker (e.g., a few glycine residues) between the SUMO tag and this compound can improve the accessibility of the cleavage site.[6]

    • Optimize Cleavage Reaction: Refer to the manufacturer's guidelines for the optimal reaction conditions for your specific protease.

    • Use Fresh Protease: Ensure the protease is active and has been stored correctly.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions and with different modifications.

Table 1: Effect of pH and Temperature on this compound Stability

ConditionRemaining Activity/IntegrityTimeReference
pH
pH 2Rapid degradation-[10]
pH 5Least degradation33 days[10]
pH 7Moderate degradation33 days[10]
pH 8Moderate degradation33 days[10]
Temperature
5°CHighest stability33 days[10]
20°CModerate degradation33 days[10]
35°CRapid degradation33 days[10]
Plasma
37°CHalf-life of 0.57 ± 0.11 h-[11]

Table 2: Comparison of Stability Enhancement Strategies

ModificationConditionStability ImprovementReference
D-Amino Acid Substitution Digestion with Papain, Trypsin, Pepsin A, S. aureus V8 proteaseL-Cecropin-B degraded, D-Cecropin-B resistant[5]
SUMO Fusion Expression in E. coliIncreased stability by protecting from enzymatic degradation[6]
Nanoencapsulation (Chitosan) Release in PBS (pH 7.4)Sustained release over 144 hours[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of D-Cecropin-B

This protocol outlines the general steps for synthesizing this compound using D-amino acids via Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Start with a Rink Amide resin for a C-terminal amide.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.

    • Activate the first Fmoc-protected D-amino acid (the C-terminal residue of this compound) using a coupling agent (e.g., HBTU/DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Iterative Peptide Chain Elongation:

    • Repeat the following cycle for each subsequent D-amino acid in the this compound sequence:

      • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

      • Washing: Thoroughly wash the resin with DMF.

      • Coupling: Activate the next Fmoc-protected D-amino acid and couple it to the deprotected N-terminus.

      • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After the final D-amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized D-Cecropin-B using mass spectrometry and analytical RP-HPLC.

Protocol 2: Expression and Purification of SUMO-Cecropin-B

This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag in E. coli.

  • Transformation:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-SUMO-Cecropin-B gene.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow at a reduced temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation.

  • Lysis and Clarification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 7.4) with protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA resin column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 40 mM).

    • Elute the His-SUMO-Cecropin-B fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

  • SUMO-tag Cleavage:

    • Dialyze the eluted protein against a suitable buffer for SUMOase cleavage.

    • Add SUMOase to the protein solution and incubate at 30°C for 6 hours.[6]

  • Purification of Cleaved this compound:

    • Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound will be in the flow-through, while the His-SUMO tag and His-tagged SUMOase will bind to the resin.

    • Collect and concentrate the flow-through containing the purified this compound.

Protocol 3: Encapsulation of this compound in Chitosan Nanoparticles

This protocol describes the ionic gelation method for encapsulating this compound in chitosan nanoparticles.

  • Preparation of Solutions:

    • Prepare a chitosan solution (e.g., 0.75 mg/mL) by dissolving chitosan in a dilute acetic acid solution.

    • Prepare a tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.

    • Dissolve this compound in the chitosan solution.

  • Nanoparticle Formation:

    • While vigorously stirring the chitosan-Cecropin-B solution, add the TPP solution dropwise.

    • The formation of an opalescent suspension indicates the formation of nanoparticles.

    • Continue stirring for 20 minutes at room temperature.

  • Nanoparticle Collection:

    • Separate the chitosan nanoparticles by centrifugation (e.g., 20,000 x g at 4°C for 30 minutes).

  • Characterization:

    • Measure the encapsulation efficiency by quantifying the amount of free this compound in the supernatant using a suitable method (e.g., UV spectrophotometry or HPLC).

    • Characterize the size and morphology of the nanoparticles using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Visualizations

Degradation Pathways of this compound

CecropinB This compound Proteolysis Proteolysis CecropinB->Proteolysis Hydrolysis Hydrolysis CecropinB->Hydrolysis Oxidation Oxidation CecropinB->Oxidation Aggregation Aggregation CecropinB->Aggregation Degradation Degraded this compound (Inactive) Proteolysis->Degradation Hydrolysis->Degradation Oxidation->Degradation Aggregation->Degradation Proteases Proteases Proteases->Proteolysis Extreme_pH Extreme pH Extreme_pH->Hydrolysis Temperature High Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->Aggregation Oxygen Reactive Oxygen Species Oxygen->Oxidation Concentration High Concentration Concentration->Aggregation

Caption: Major degradation pathways affecting this compound stability.

Workflow for Improving this compound Stability

Start Unstable this compound DAmino D-Amino Acid Substitution Start->DAmino SUMO SUMO Fusion Protein Start->SUMO Nano Nanoencapsulation Start->Nano End Stable this compound DAmino->End SUMO->End Nano->End

Caption: Key strategies for enhancing the stability of this compound.

Intracellular Degradation of Antimicrobial Peptides

While specific signaling pathways for this compound degradation are not well-defined, antimicrobial peptides that enter host cells can be targeted by intracellular degradation machinery.

cluster_cell Host Cell AMP_outside Antimicrobial Peptide (e.g., this compound) AMP_inside Intracellular AMP AMP_outside->AMP_inside Translocation Proteasome Proteasome AMP_inside->Proteasome Targeting for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Simplified overview of potential intracellular degradation of AMPs.

References

Technical Support Center: Overcoming Solubility Issues with Synthetic Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthetic Cecropin-B.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound solution is cloudy or has visible precipitates. What is causing this?

A cloudy appearance or the presence of visible particles in your this compound solution is a common sign of peptide aggregation.[1] This occurs when individual peptide molecules clump together to form larger, insoluble complexes. Several factors can influence this process, including pH, temperature, peptide concentration, and the ionic strength of the solution.[1]

Q2: What is the optimal pH for dissolving and storing this compound?

This compound is a cationic peptide that is most stable and soluble in a neutral to slightly alkaline environment, typically between pH 7.0 and 8.0.[1] Acidic conditions, particularly below pH 6.0, can induce conformational changes that promote aggregation.[1] It is advisable to reconstitute lyophilized this compound in a buffer within this pH range, such as phosphate-buffered saline (PBS) or Tris buffer.[1]

Q3: How does the concentration of this compound affect its solubility?

Yes, the solubility of this compound can be concentration-dependent.[1] At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to aggregation.[1] If you observe precipitation, consider preparing a more dilute stock solution and making fresh dilutions for your experiments as needed.[1]

Q4: What is the impact of temperature on the stability of this compound solutions?

Elevated temperatures can accelerate both chemical degradation and aggregation of peptides.[1] To minimize these risks, it is best practice to handle and store this compound solutions at low temperatures. For instance, keep solutions on ice during experimental use and store them frozen for long-term stability.[1] Lyophilized powder should be stored at -20°C or below.[2]

Q5: I'm still having trouble dissolving my this compound. Are there any alternative solvents I can use?

For particularly difficult-to-dissolve peptides, a small amount of an organic solvent like dimethylsulfoxide (DMSO) can be used initially, followed by dilution with an aqueous buffer.[3] Additionally, for antimicrobial peptides, acidified solutions are often used for extraction, which may also aid in solubilization. Solutions containing 0.01% acetic acid have been recommended to prevent aggregation and sticking to labware.[2][4] The presence of Trifluoroacetic acid (TFA) as a counterion from HPLC purification can also enhance the solubility of peptides in aqueous solutions.[5][6][7]

Troubleshooting Guide

This guide addresses common problems encountered when working with synthetic this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Cloudy or Precipitated Solution Peptide concentration exceeds solubility limit.[8]Initially, reconstitute the peptide at a lower concentration. Perform a final dilution to the desired working concentration immediately before use.[1]
Incorrect pH of the solvent.[1]Reconstitute lyophilized this compound in a buffer with a pH between 7.0 and 8.0 (e.g., PBS or Tris buffer). Avoid using acidic buffers.[1]
Incomplete dissolution.After adding the solvent, gently vortex or pipette the solution to ensure the peptide is fully dissolved. Short periods of sonication in a water bath can also help.[1][9]
Loss of Antibacterial Activity Formation of soluble or insoluble aggregates.[8]Analyze the sample for aggregation using techniques like size exclusion chromatography. Re-evaluate your dissolution and storage procedures to minimize aggregation.
Adsorption to container surfaces.[8]Use low-binding polypropylene (B1209903) microtiter plates and tubes for your experiments.[2] Adding 0.2% bovine serum albumin (BSA) to your dilution buffer can also help prevent sticking.[2]
Peptide degradation.[2]Ensure proper storage of the lyophilized powder at -20°C or below. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[2]
Inconsistent Experimental Results Variability in peptide concentration due to incomplete dissolution or adsorption.Follow the recommended dissolution and handling procedures consistently. Use low-binding labware.
Presence of residual TFA from synthesis.[5][6]Be aware that TFA can affect the net weight of the peptide. For highly sensitive assays, consider the potential effects of TFA.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Synthetic this compound
  • Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]

  • Solvent Selection: Choose a suitable sterile buffer with a pH between 7.0 and 8.0, such as Phosphate-Buffered Saline (PBS) or Tris buffer.[1] Alternatively, sterile water or 0.01% acetic acid can be used.[4]

  • Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Mixing: Gently vortex or pipette the solution up and down to facilitate dissolution.[1] Avoid vigorous shaking, which can cause aggregation.

  • Sonication (Optional): If the peptide does not dissolve completely, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds), allowing the solution to cool on ice in between.[1][9]

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into low-binding tubes and store at -20°C or below to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[10]

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water with 0.01% acetic acid to create a high-concentration stock solution.[4]

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into an appropriate broth (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well low-binding polypropylene plate using the appropriate growth medium.[2][10]

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[10]

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Storage & Use start Lyophilized this compound warm Warm to RT start->warm centrifuge Centrifuge Vial warm->centrifuge add_solvent Add Sterile Buffer (pH 7.0-8.0) centrifuge->add_solvent mix Gentle Vortexing/ Pipetting add_solvent->mix sonicate Sonication (Optional) mix->sonicate cloudy Cloudy/Precipitated Solution mix->cloudy dissolved Clear Solution sonicate->dissolved short_term Short-term (4°C) dissolved->short_term long_term Long-term (-20°C) (Aliquoted) dissolved->long_term options Adjust pH Lower Concentration Use Cosolvent (DMSO) cloudy->options options->add_solvent experiment Experimental Use (On Ice) short_term->experiment long_term->experiment

Caption: Workflow for solubilizing synthetic this compound.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_cecropin This compound Action outer_membrane Outer Membrane (LPS) destabilization Membrane Destabilization outer_membrane->destabilization Translocation inner_membrane Inner Cytoplasmic Membrane pore Pore Formation/ Membrane Disruption inner_membrane->pore Insertion cecropin Cationic this compound binding Electrostatic Interaction cecropin->binding Initial Contact binding->outer_membrane destabilization->inner_membrane death Cell Death pore->death Leakage of Cellular Contents

Caption: Mechanism of action of this compound on bacterial membranes.

References

Technical Support Center: Enhanced Cecropin-B Expression via Codon Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the antimicrobial peptide Cecropin-B through codon optimization.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Expression Phase

Question: Why is my recombinant this compound expression level low or undetectable?

Answer: Low expression of this compound can be attributed to several factors:

  • Codon Bias: The codons in your native this compound gene may not be optimal for your chosen expression host (e.g., E. coli), leading to inefficient translation and reduced protein yield.[1] It is highly recommended to perform codon optimization of the gene sequence to match the codon usage of the expression host.[1][2]

  • Toxicity to Host: As an antimicrobial peptide, this compound can be toxic to the host cells, which can lead to reduced growth or cell death.[1][2] Using a fusion tag, such as SUMO (Small Ubiquitin-like Modifier), can help shield the host from the toxic effects of this compound.[1][2]

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the induction conditions (temperature, duration) may not be optimal. It is crucial to optimize these parameters. Lowering the induction temperature to 15-25°C can sometimes improve protein yield and solubility.[1]

  • Promoter Strength: The promoter in your expression vector might be too weak. For high-level expression in E. coli, strong promoters like the T7 promoter are commonly used.[1]

Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?

Answer: The formation of inclusion bodies is a common challenge in recombinant protein production in E. coli.[1] Here are several strategies to enhance the solubility of your this compound:

  • Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) slows down protein synthesis, which can allow more time for proper folding and reduce aggregation.[1]

  • Use of Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[1][2]

  • Co-expression with Chaperones: Molecular chaperones assist in the proper folding of recombinant proteins. Co-expressing chaperones with your this compound construct can improve its solubility.[1]

  • Inclusion Body Solubilization and Refolding: If other methods are unsuccessful, you can purify the inclusion bodies and then solubilize and refold the protein. This process typically involves using denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding step.[1]

Purification & Cleavage Phase

Question: How should I purify my recombinant this compound?

Answer: The purification strategy for recombinant this compound largely depends on the fusion tag used:

  • Affinity Chromatography: This is the most common and efficient method for purifying tagged proteins.[1]

    • His-tagged this compound: Use a Nickel-NTA (Ni-NTA) resin.[1]

    • MBP-tagged this compound: Use an amylose (B160209) resin column.[1]

    • Intein-CBD-tagged this compound: Use a chitin (B13524) resin column.[1]

  • Self-aggregating Tags: Fusion with a self-aggregating protein like ELK16 allows for purification through simple centrifugation and acetic acid treatment.[3]

Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve this?

Answer: Inefficient cleavage can be due to several factors related to the protease, the cleavage site, and the fusion protein itself.

  • Steric Hindrance: The cleavage site may be inaccessible to the protease. Introducing a short, flexible linker (e.g., a glycine (B1666218) linker) between the fusion tag and this compound can improve accessibility and enhance cleavage efficiency.[2] One study found that a 6xHisSUMO3xGly-cecropin B construct showed complete and faster cleavage compared to a construct without the linker.[2]

  • Suboptimal Reaction Conditions: Ensure that the cleavage reaction is performed under optimal conditions (e.g., temperature, pH, and buffer composition) for the specific protease you are using.[1] For instance, the self-cleavage of an intein tag can be optimized by adjusting pH and temperature.[4]

  • Protease Concentration: The concentration of the protease may be too low. Try increasing the amount of protease or extending the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for this compound expression?

A1: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[5][6] Different organisms have different efficiencies for translating specific codons due to the varying abundance of corresponding tRNAs.[6] By optimizing the codons of the this compound gene for a host like E. coli, you can significantly increase the rate of translation, leading to higher yields of the recombinant protein.[1]

Q2: Which expression system is best for producing this compound?

A2: Several expression systems can be used, including Escherichia coli, Bacillus subtilis, and Pichia pastoris.[7] E. coli is widely used due to its low cost, high expression yield, and rapid production time.[4] However, the best system can depend on the specific construct. One study found that P. pastoris provided the highest yield of Cecropin-B2 (~90 mg/L) when using a pGAPZαC-prepro-cecB2 construct.[7] Fusion protein approaches can be effective in E. coli to mitigate the toxicity of this compound.[7]

Q3: How can I confirm the antibacterial activity of my purified this compound?

A3: The antibacterial activity of purified this compound can be determined using a Minimum Inhibitory Concentration (MIC) assay.[8] This involves preparing serial dilutions of your purified peptide in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.[9] A standardized inoculum of a target bacterium (e.g., E. coli or Bacillus subtilis) is then added to each well.[9] After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Quantitative Data Summary

The following tables summarize quantitative data on recombinant this compound production from various studies.

Table 1: Comparison of this compound Expression Systems and Constructs

Expression HostVector/ConstructFusion Tag/PartnerExpression LevelReference
E. coli BL21(DE3)pET-32a-cecropin BThioredoxin (Trx)11.2 mg/L[1]
E. coli ER2566pTWIN1-CBD-INT-SRA-cecB2CBD-Intein58.7 mg/L[1]
Pichia pastoris SMD1168pGAPZαC-prepro-cecB2Pre-pro signal peptide~90 mg/L[1][7]
E. coliSA-ELK16 systemELK16~6.2 µg/mg wet cell weight[1]

Table 2: Effect of Fusion Tag and Linker on this compound Expression in E. coli

ConstructExpression LevelSolubilityCleavage Efficiency (with SUMOase)Reference
6xHisSUMO-cecropin BLowerSolubleIncomplete and slow[2]
6xHisSUMO3xGly-cecropin BHigher (almost 2x)SolubleComplete and faster (within 1h)[2]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound in E. coli

This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag to mitigate toxicity and facilitate purification.

  • Transformation:

    • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of the expression vector (e.g., pKSEC1-His-SUMO-CecropinB) to the cells.[3]

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.[3]

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[3]

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[3]

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-24 hours.

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[3] The cell pellet can be stored at -80°C.

  • Purification (Native Conditions):

    • Cell Lysis: Resuspend the cell pellet in Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) with a protease inhibitor cocktail. Lyse the cells by sonication on ice. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Affinity Chromatography: Equilibrate a Ni-NTA resin column with lysis buffer. Load the supernatant onto the column. Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elution: Elute the bound His-SUMO-Cecropin B with Elution Buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[1]

  • Tag Cleavage:

    • Dialyze the eluted protein against a suitable cleavage buffer.

    • Add the specific protease (e.g., SUMOase) to the protein solution.

    • Incubate at the recommended temperature for the required time (e.g., 4°C for 16 hours).[3]

    • To remove the cleaved His-SUMO tag and the His-tagged protease, pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound.[3]

Visualizations

CecropinB_Workflow cluster_design Gene Design & Synthesis cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification & Cleavage GeneSeq Native this compound Gene Sequence CodonOpt Codon Optimization for Host (e.g., E. coli) GeneSeq->CodonOpt Optimize GeneSynth Gene Synthesis CodonOpt->GeneSynth Ligation Ligation GeneSynth->Ligation Vector Expression Vector (e.g., pET with His-SUMO tag) Vector->Ligation RecVector Recombinant Expression Vector Ligation->RecVector Transform Transformation into E. coli BL21(DE3) RecVector->Transform Induction Induction (IPTG) Transform->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Cleavage Tag Cleavage (SUMOase) Affinity->Cleavage FinalPurify Final Purification (Flow-through) Cleavage->FinalPurify PurePeptide Purified this compound FinalPurify->PurePeptide

Caption: Workflow for codon optimization and recombinant expression of this compound.

Troubleshooting_Flowchart Start Start: This compound Expression CheckExpression Check Expression Level (SDS-PAGE / Western Blot) Start->CheckExpression LowYield Issue: Low/No Expression CheckExpression->LowYield Low/None SolubilityIssue Issue: Inclusion Bodies CheckExpression->SolubilityIssue Insoluble GoodExpression Sufficient Soluble Expression CheckExpression->GoodExpression Soluble OptCodons Optimize Codons for Host LowYield->OptCodons UseFusionTag Use Fusion Tag (e.g., SUMO, MBP) to reduce toxicity LowYield->UseFusionTag OptInduction Optimize Induction (Temp, [IPTG]) LowYield->OptInduction LowerTemp Lower Induction Temperature (15-25°C) SolubilityIssue->LowerTemp SolubilityTag Use Solubility Tag (MBP, SUMO) SolubilityIssue->SolubilityTag CoexpressChaperones Co-express Chaperones SolubilityIssue->CoexpressChaperones Refold Solubilize & Refold Inclusion Bodies SolubilityIssue->Refold Purification Proceed to Purification GoodExpression->Purification

Caption: Troubleshooting flowchart for common this compound expression issues.

References

Technical Support Center: Reducing Cecropin-B Toxicity in Host Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the recombinant expression of the antimicrobial peptide, Cecropin-B. The inherent toxicity of this compound to host expression systems, particularly Escherichia coli, often leads to low yields and experimental difficulties. This guide offers practical solutions and detailed protocols to mitigate these toxic effects and optimize your expression strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound expression so low or undetectable?

A1: Low or undetectable expression of this compound is a common issue primarily due to its antimicrobial nature, which is toxic to the host cells. Several factors can contribute to this:

  • Host Cell Toxicity: this compound disrupts bacterial cell membranes, leading to reduced cell growth or cell death.

  • Codon Bias: The codons in the native this compound gene may not be optimal for your expression host (e.g., E. coli), resulting in poor translation efficiency.

  • Proteolytic Degradation: The small, cationic nature of this compound can make it susceptible to degradation by host cell proteases.

  • Leaky Expression: Even low levels of basal expression from the promoter before induction can be toxic enough to inhibit cell growth.

Q2: How can I reduce the toxicity of this compound to my E. coli host?

A2: Several strategies can be employed to counteract the toxicity of this compound:

  • Use a Fusion Tag: Fusing this compound to a larger, soluble protein can mask its toxicity. Commonly used fusion partners include Small Ubiquitin-like Modifier (SUMO), Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (TRX). The SUMO tag, for instance, can help shield the toxic effects by reducing the net positive charge of the fusion protein.

  • Tightly Controlled Expression: Utilize an expression vector with a tightly regulated promoter, such as the T7 promoter in the pET system, to minimize expression before induction. Using host strains like BL21(DE3)pLysS, which produces T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity, can further reduce leaky expression.

  • Optimize Induction Conditions: Lowering the induction temperature (e.g., 15-25°C) and using a lower concentration of the inducer (e.g., IPTG) can slow down protein synthesis, reducing the toxic burden on the host cells.

  • Direct Expression to Inclusion Bodies: Expressing this compound as insoluble inclusion bodies can sequester the toxic peptide, preventing it from interfering with host cell functions. This typically involves high-level expression at 37°C.

Q3: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?

A3: While expressing as inclusion bodies can mitigate toxicity, refolding the protein to its active form can be challenging. To improve solubility:

  • Lower the Expression Temperature: Reducing the temperature to 15-25°C during induction slows down protein synthesis, which can allow more time for proper folding.

  • Use a Solubility-Enhancing Fusion Tag: Fusion tags like MBP and SUMO are known to significantly improve the solubility of their fusion partners.

  • Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.

Q4: The cleavage of the fusion tag from my this compound is inefficient. What can I do?

A4: Inefficient cleavage can be caused by several factors:

  • Suboptimal Reaction Conditions: Ensure the cleavage reaction is performed under the optimal temperature, pH, and buffer conditions for your specific protease.

  • Steric Hindrance: The fusion protein's conformation might be hindering the protease's access to the cleavage site. The addition of a short, flexible linker sequence (e.g., three glycines) between the fusion tag and this compound can improve cleavage efficiency.

  • Incorrect Protease: Verify that you are using the correct protease for the cleavage site engineered into your expression vector.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound expression experiments.

Problem Possible Cause(s) Recommended Solution(s)
No or very low cell growth after transformation. High basal expression of toxic this compound.Use a host strain containing the pLysS plasmid to reduce leaky expression. Ensure your expression vector has a tightly regulated promoter.
Cell culture grows well but lyses after induction. High-level expression of this compound is overwhelming the host.Reduce the inducer concentration (e.g., lower IPTG concentration). Lower the induction temperature to 16-25°C. Reduce the induction time.
Low yield of purified this compound. Inefficient binding to the affinity column. Loss of protein during purification steps. Inefficient cleavage of the fusion tag.Ensure the lysis and wash buffers are at the correct pH and ionic strength for optimal binding. Analyze samples from each purification step by SDS-PAGE to identify where the loss is occurring. Optimize cleavage conditions (enzyme concentration, incubation time, temperature) or re-engineer the construct with a linker.
Purified this compound has no antimicrobial activity. The protein is misfolded. The fusion tag was not completely removed.If expressed as inclusion bodies, optimize the refolding protocol. Confirm complete cleavage of the fusion tag by SDS-PAGE or Western blot, as the fusion protein may be inactive. Ensure proper storage conditions to maintain peptide stability.

Quantitative Data Summary

The choice of fusion partner and expression conditions significantly impacts the yield of recombinant this compound. The following tables summarize findings from various studies.

Table 1: Comparison of Different Fusion Tags for this compound Expression

Fusion TagExpression HostTypical YieldKey AdvantagesReference(s)
SUMO E. coli BL21(DE3)HighEnhances solubility, reduces toxicity, facilitates purification.
MBP E. coli BL21(DE3)HighSignificantly improves solubility.
Thioredoxin (TRX) E. coliModerate to HighEnhances solubility and stability.
GST Pichia pastorisVery High (2.2 g/L)High expression levels in yeast.
Intein E. coli ER25662.5 mg/LAllows for self-cleavage, simplifying purification.

Table 2: Effect of Induction Conditions on Cecropin-A-Mxe-His Fusion Protein Expression

Induction Temperature (°C)Induction Time (hours)Inducer (IPTG) ConcentrationSolubilityReference
3750.1 - 1 mMPrimarily inclusion bodies
25120.1 mMSoluble
16240.1 - 1 mMSoluble

Experimental Protocols

Protocol 1: Expression of His-SUMO-Cecropin-B in E. coli

This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag to mitigate toxicity and facilitate purification.

  • Transformation:

    • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of the pET-His-SUMO-CecropinB expression vector to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 20-28°C and continue to incubate for 3-24 hours.

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged this compound under Native Conditions

This protocol is suitable for soluble fusion proteins.

1

"Cecropin-B" assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cecropin-B assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed protocols and data presentations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in our experimental setups?

A1: The stability of this compound in aqueous solutions is critical for reproducible results and is primarily affected by several factors:

  • pH: The peptide's activity and stability are pH-dependent. Extreme pH values can lead to chemical degradation, such as hydrolysis.[1] While its lytic activity against model membranes is often maximal at high pH, its binding to lipid layers can be highest near neutral pH.[1]

  • Temperature: Higher temperatures can accelerate the degradation of this compound. For long-term storage, it is recommended to keep formulations at -20°C or below.[1]

  • Proteolytic Degradation: As a peptide, this compound is susceptible to degradation by proteases, which can be a significant issue in biological matrices like plasma.[1]

  • Oxidation: Certain amino acid residues within this compound can be prone to oxidation, which may lead to a loss of biological activity.[1]

  • Aggregation: this compound can aggregate, forming larger, often inactive complexes. This can be influenced by peptide concentration, buffer composition, and storage conditions.[1]

Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential causes?

A2: Inconsistent MIC values are a common issue and can stem from several sources:

  • Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces, such as standard polystyrene microtiter plates, leading to a lower effective concentration. Using polypropylene (B1209903) plates is recommended to minimize this effect.[2]

  • Media Composition: The presence of salts and other components in the growth medium can interfere with the activity of this compound.[2] It is crucial to use a standardized and consistent batch of media, such as cation-adjusted Mueller-Hinton Broth (MHB).[2]

  • Bacterial Inoculum: The density and growth phase of the bacterial inoculum are critical.[3] Ensure a standardized inoculum is prepared, typically equivalent to a 0.5 McFarland standard, and that the bacteria are in the logarithmic growth phase.[4]

  • Peptide Solubility and Aggregation: Ensure that the this compound stock solution is fully solubilized and free of aggregates before performing serial dilutions.[1]

  • Inoculum Effect: An inoculum-dependent killing effect has been observed for this compound, where higher bacterial densities may require higher concentrations of the peptide for effective killing.[5]

Q3: Our cytotoxicity assays with this compound are showing high variability. How can we improve reproducibility?

A3: Variability in cytotoxicity assays (e.g., MTT, LDH) can be minimized by controlling several experimental parameters:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of viability assays.

  • Peptide Stability in Culture Media: The presence of serum and proteases in cell culture media can degrade this compound.[3] Consider the stability of the peptide over the time course of your experiment.

  • Assay Timing: The timing of reagent addition (e.g., MTT reagent, LDH substrate) and the incubation times should be strictly controlled and consistent across all plates and experiments.

  • Control Wells: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control), to normalize your results.

Troubleshooting Guides

Problem 1: Low or No Antibacterial Activity Observed
  • Possible Cause 1: Peptide Degradation.

    • Troubleshooting Step: Check the storage conditions and age of your this compound stock. Prepare fresh stock solutions and store them at -20°C or below in a suitable buffer.[1]

  • Possible Cause 2: Improper Assay Conditions.

    • Troubleshooting Step: Verify the pH and ionic strength of your assay medium, as these can significantly impact this compound activity.[3] Ensure the use of standardized media like cation-adjusted MHB.[2]

  • Possible Cause 3: Bacterial Resistance.

    • Troubleshooting Step: Consider the possibility of induced or inherent resistance in your bacterial strain.[6] Test against a known sensitive control strain to verify the peptide's activity.

Problem 2: High Background in Cytotoxicity Assays
  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Ensure aseptic techniques are followed throughout the experiment. Check cell cultures for any signs of microbial contamination.

  • Possible Cause 2: Interference with Assay Reagents.

    • Troubleshooting Step: this compound, at high concentrations, might interact with assay components. Run a control with the peptide in cell-free media to check for any direct reaction with your assay reagents.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Target MicroorganismMIC (µg/mL)MIC (µM)Source(s)
Haemophilus parasuis (15 standard strains and 5 clinical isolates)2 - 16-[7][8]
Escherichia coli D21-0.3 - 0.6[9]
Pseudomonas aeruginosa-1.2[9]
Staphylococcus aureus->66.7[9]
Bombyx mori Cecropin (B1577577) B against Escherichia coli-2 - 4[9]

Note: MIC values can vary depending on the specific experimental conditions.[2]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a sterile, suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.[4]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).[4]

    • Incubate at 37°C until it reaches the logarithmic growth phase.[4]

    • Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]

    • Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[4]

  • Serial Dilution:

    • In a 96-well polypropylene plate, add 100 µL of MHB to all wells.[4]

    • Add 100 µL of the this compound stock solution to the first well and mix.[4]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[4]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[4]

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[4]

  • Measurement: Measure the absorbance, typically at 570 nm.[11] Cell viability is expressed as a percentage relative to the untreated control cells.[10]

Visualizations

CecropinB_Mechanism cluster_binding Initial Electrostatic Binding cluster_insertion Membrane Insertion and Pore Formation cluster_disruption Cell Lysis CecropinB Positively Charged This compound BacterialMembrane Negatively Charged Bacterial Membrane (LPS, Teichoic Acids) CecropinB->BacterialMembrane Electrostatic Attraction ConformationalChange Conformational Change (α-helical structure) BacterialMembrane->ConformationalChange MembraneInsertion Insertion into Hydrophobic Core ConformationalChange->MembraneInsertion PoreFormation Pore Formation (Toroidal Pore or Carpet Model) MembraneInsertion->PoreFormation MembranePermeabilization Membrane Permeabilization PoreFormation->MembranePermeabilization CellDeath Cell Death MembranePermeabilization->CellDeath

Caption: Proposed mechanism of action for this compound against bacterial cells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PrepPeptide Prepare this compound Stock Solution SerialDilution Perform 2-fold Serial Dilution in 96-well plate PrepPeptide->SerialDilution PrepBacteria Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Add Bacterial Suspension to wells PrepBacteria->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Visually Inspect for Growth (Determine MIC) Incubate->ReadMIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic Start Inconsistent MIC Results CheckPeptide Check Peptide (Storage, Solubility) Start->CheckPeptide CheckMedia Check Media (Standardized, Cation-adjusted) CheckPeptide->CheckMedia Peptide OK Solution Improved Reproducibility CheckPeptide->Solution Issue Found & Corrected CheckInoculum Check Inoculum (Density, Growth Phase) CheckMedia->CheckInoculum Media OK CheckMedia->Solution Issue Found & Corrected CheckPlates Check Plates (Polypropylene vs. Polystyrene) CheckInoculum->CheckPlates Inoculum OK CheckInoculum->Solution Issue Found & Corrected CheckPlates->Solution Plates OK

Caption: Troubleshooting logic for addressing inconsistent MIC results.

References

Technical Support Center: Optimizing Cecropin-B Production in Pichia pastoris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for producing the antimicrobial peptide Cecropin-B in the methylotrophic yeast Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for this compound production in Pichia pastoris?

A1: The optimal conditions can vary slightly between different Pichia pastoris strains and expression vectors. However, general recommendations from various studies are summarized in the table below. It is crucial to perform optimization experiments for your specific clone and setup.

Q2: My this compound expression is low. What are the potential causes and solutions?

A2: Low expression of this compound can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue. Key areas to investigate include the integrity of your expression vector, codon usage, and the culture conditions during induction. Proteolytic degradation is also a common issue.

Q3: The purified this compound shows no or low antimicrobial activity. What could be the problem?

A3: Lack of antimicrobial activity can be due to several reasons. Firstly, confirm the protein's identity and purity. Misfolding or incorrect processing of the peptide can lead to an inactive product. It is also possible that the antimicrobial assay itself is not optimized. Ensure the correct buffer conditions and a susceptible test organism are used.[1] Finally, degradation of the peptide during purification or storage can also result in loss of activity.

Q4: I observe a band of the correct size on an SDS-PAGE gel, but the yield is still low after purification. What can I do?

A4: This suggests that the issue may lie within the purification process. This compound is a small, cationic peptide, and choosing the right purification strategy is key. Cation exchange chromatography is a commonly used and effective method.[2] Ensure that the pH of your loading buffer is appropriate to facilitate binding to the column. Additionally, consider potential losses at each purification step and optimize accordingly.

Q5: How can I minimize proteolytic degradation of my this compound?

A5: Proteolytic degradation is a significant challenge in Pichia pastoris fermentations.[3] Several strategies can be employed to minimize this:

  • Lowering the induction temperature: Reducing the temperature to 20-25°C during methanol (B129727) induction has been shown to decrease protease activity.[4]

  • Optimizing the pH of the medium: Maintaining the pH at around 6.0 can help reduce the activity of certain proteases.

  • Using protease-deficient host strains: Strains like SMD1168 are engineered to have lower protease secretion.[3]

  • Adding protease inhibitors: While this can be a costly solution for large-scale production, adding protease inhibitors like PMSF to the culture medium can be effective.[5]

Troubleshooting Guides

Problem 1: Low or No this compound Expression
Possible Cause Troubleshooting Steps
Plasmid Integrity/Integration Verify the correct integration of the expression cassette into the Pichia genome via PCR. Sequence the integrated gene to ensure there are no mutations.
Codon Usage The codon usage of the this compound gene may not be optimal for Pichia pastoris. Re-synthesize the gene with codons optimized for yeast expression.[3]
Suboptimal Induction Conditions Systematically optimize the methanol concentration (typically 0.5-2.0%), induction time (24-96 hours), pH (5.0-6.5), and temperature (20-30°C).[4]
Proteolytic Degradation Analyze culture supernatant at different time points by SDS-PAGE and Western blot to check for degradation products. Implement strategies to minimize proteolysis as mentioned in the FAQs.
Intracellular Retention Lyse the yeast cells and analyze the intracellular fraction to see if this compound is being retained within the cell and not secreted. This could indicate a problem with the secretion signal.
Problem 2: Inactive Purified this compound
Possible Cause Troubleshooting Steps
Incorrect Protein Folding Lowering the fermentation temperature can sometimes improve proper folding.[4] Ensure that purification conditions (e.g., pH, salt concentration) are not denaturing the protein.
Loss of N-terminal Integrity The native N-terminus is often crucial for the activity of antimicrobial peptides.[3] Inefficient cleavage of the signal peptide can result in an inactive protein. Consider using a different secretion signal or host strain.
Degradation During Purification/Storage Add protease inhibitors to your purification buffers. Store the purified peptide at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issues with Antimicrobial Assay Use a positive control (e.g., commercially available this compound) to validate your assay. Verify the viability and susceptibility of the bacterial strain used for testing.[1] Ensure the assay buffer conditions are compatible with this compound activity.

Quantitative Data Presentation

Table 1: Optimized Culture Conditions for Cecropin (B1577577) Production in Pichia pastoris

ParameterOptimal Range/ValueReference
Host Strain SMD1168 (protease-deficient)[3][4]
Medium pH 5.0 - 6.0[2][4]
Induction Temperature 20 - 28°C[2][4]
Methanol Concentration 1.0% (v/v)[2]
Induction Time 60 hours[2][4]
Yield ~50 mg/L[4]

Experimental Protocols

Protocol 1: High-Cell-Density Fermentation of Pichia pastoris for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and fermenter.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant P. pastoris strain into 50 mL of BMGY medium in a 250 mL baffled flask.

    • Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 20-24 hours until the OD600 reaches 2-6.[6]

  • Batch Phase (Glycerol):

    • Inoculate a sterile fermenter containing Basal Salts Medium (BSM) with 10% (v/v) of the seed culture.

    • Maintain the temperature at 28-30°C and the pH at 5.0 (controlled with ammonium (B1175870) hydroxide).[7]

    • Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.

    • This phase typically lasts for 18-24 hours until the initial glycerol (B35011) is depleted, indicated by a sharp increase in DO.[5]

  • Fed-Batch Phase (Glycerol):

    • Start a fed-batch of 50% glycerol containing 12 mL/L PTM1 trace salts to further increase biomass.

    • A common strategy is to maintain a constant specific growth rate (μ-stat) or to use a DO-stat method where glycerol feeding is linked to DO spikes.[5]

    • Continue until a high cell density is achieved (e.g., OD600 of 150-200).

  • Induction Phase (Methanol):

    • Stop the glycerol feed and allow the cells to consume any remaining glycerol (indicated by another DO spike).

    • Lower the temperature to the optimized value for this compound expression (e.g., 20-25°C).

    • Start the methanol feed. A common strategy is to maintain the methanol concentration in the range of 0.5-1.0% (v/v).[2] This can be achieved using a methanol sensor or a DO-stat control strategy.

    • Maintain the pH at the optimized value (e.g., 6.0).

    • Continue the induction for the optimized duration (e.g., 48-72 hours).

    • Harvest the culture supernatant by centrifugation for subsequent purification.

Protocol 2: Purification of this compound from Culture Supernatant
  • Preparation of Supernatant:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

  • Cation Exchange Chromatography:

    • Equilibrate a cation exchange column (e.g., CM-Sepharose) with a low salt buffer at a pH where this compound is positively charged (e.g., 0.1 M sodium acetate, pH 4.5).[4]

    • Load the filtered supernatant onto the column.

    • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound this compound using a linear salt gradient (e.g., 0.1 M to 1.0 M sodium acetate, pH 4.5).[4]

  • Analysis and Desalting:

    • Collect fractions and analyze them by Tricine-SDS-PAGE to identify those containing purified this compound.

    • Pool the pure fractions and desalt them using dialysis against a suitable buffer or by using a desalting column.

    • Lyophilize the desalted protein for long-term storage.

Visualizations

Methanol_Metabolism_and_AOX1_Regulation cluster_extracellular Extracellular cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus Methanol_ext Methanol Methanol_int Methanol Methanol_ext->Methanol_int Transport AOX Alcohol Oxidase (AOX1/2) Methanol_int->AOX Mxr1 Mxr1 (Activator) Methanol_int->Mxr1 Induces Formaldehyde Formaldehyde DAS Dihydroxyacetone Synthase (DAS) Formaldehyde->DAS Formaldehyde_cyt Formaldehyde Formaldehyde->Formaldehyde_cyt Diffusion AOX->Formaldehyde GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P DAS->GAP_DHAP Xu5P Xylulose-5-P Xu5P->DAS FLD Formaldehyde Dehydrogenase (FLD) Formaldehyde_cyt->FLD Formate Formate FDH Formate Dehydrogenase (FDH) Formate->FDH CO2 CO2 FLD->Formate FDH->CO2 AOX1_gene AOX1 Gene Mxr1->AOX1_gene Activates Mig1_Mig2 Mig1/Mig2 (Repressors) Mig1_Mig2->AOX1_gene Represses Glucose Glucose (Repression) Glucose->Mig1_Mig2 Activates Secretion_Workflow start Start Fermentation inoculum Inoculum Preparation (BMGY Medium) start->inoculum batch Batch Phase (Glycerol) inoculum->batch fed_batch Fed-Batch Phase (Glycerol) batch->fed_batch induction Induction Phase (Methanol) fed_batch->induction harvest Harvest Supernatant (Centrifugation) induction->harvest purification Purification (Cation Exchange) harvest->purification analysis Analysis (SDS-PAGE, Activity Assay) purification->analysis product Purified this compound analysis->product Troubleshooting_Logic start Low/No this compound Yield check_expression Protein expression in supernatant? start->check_expression check_intracellular Protein retained intracellularly? check_expression->check_intracellular No check_degradation Evidence of degradation? check_expression->check_degradation Yes check_vector Verify Vector/Integration check_intracellular->check_vector No optimize_secretion Check Secretion Signal check_intracellular->optimize_secretion Yes optimize_induction Optimize Induction (pH, Temp, Methanol) check_degradation->optimize_induction No minimize_proteolysis Minimize Proteolysis (Lower Temp, Protease Inhibitors) check_degradation->minimize_proteolysis Yes success Improved Yield optimize_induction->success check_vector->success optimize_secretion->success minimize_proteolysis->success

References

Technical Support Center: Purification of Cecropin-B Fusion Proteins and Tag Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Cecropin-B fusion proteins and subsequent fusion tag removal.

Frequently Asked Questions (FAQs)

Expression and Solubility

  • Q1: Why is my this compound fusion protein expression level so low?

    Low expression levels of this compound fusion proteins can be attributed to several factors. This compound itself can be toxic to the E. coli host, leading to reduced cell growth and protein production.[1][2] Additionally, codon bias between the this compound gene and the E. coli expression host can hinder efficient translation.[1] To address this, codon optimization of the this compound gene sequence is recommended to match the codon usage of the expression host.[1] The choice of fusion tag can also significantly impact expression levels; for instance, a construct with a SUMO tag and a three-glycine linker showed higher expression than one without the linker.[3]

  • Q2: My this compound fusion protein is forming insoluble inclusion bodies. How can I improve its solubility?

    Inclusion body formation is a frequent challenge when expressing this compound in E. coli.[1] Several strategies can be employed to enhance solubility:

    • Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1]

    • Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble partners like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[1][4][5]

    • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.[1]

    • Inclusion Body Solubilization and Refolding: If other methods fail, the inclusion bodies can be isolated, solubilized using denaturants like urea (B33335) or guanidinium (B1211019) chloride, and then refolded.[1][6]

Purification

  • Q3: What are the best strategies for purifying my this compound fusion protein?

    The most effective purification strategy largely depends on the fusion tag used. Affinity chromatography is the most common and efficient method for purifying tagged proteins.[1] For His-tagged proteins, Nickel-NTA (Ni-NTA) affinity chromatography is the standard approach.[1]

  • Q4: I'm observing very low yield after purification. What could be the issue?

    Low purification yield can stem from issues during expression (as discussed in Q1) or problems during the purification process itself. Inefficient lysis, protein degradation by host cell proteases, or suboptimal binding and elution conditions during affinity chromatography can all contribute to low yield. It's crucial to ensure complete cell lysis and to use protease inhibitors during the process.[7] Optimizing buffer conditions, such as pH and salt concentration, for your specific fusion protein is also critical.

Tag Removal

  • Q5: The enzymatic cleavage of the fusion tag from my this compound is inefficient. How can I improve it?

    Inefficient tag cleavage is a common bottleneck. Several factors can influence the efficiency of the protease:

    • Steric Hindrance: The cleavage site may be sterically hindered by the folded structure of this compound or the fusion partner.[8] Introducing a flexible linker, such as a short glycine-rich sequence (e.g., three glycines), between the tag and this compound can improve accessibility for the protease and significantly enhance cleavage efficiency.[3][8]

    • Suboptimal Reaction Conditions: Ensure the cleavage reaction is performed under the optimal temperature, pH, and buffer conditions recommended for the specific protease being used.[1]

    • Protease to Protein Ratio: The ratio of protease to the fusion protein may need to be optimized. Insufficient protease will lead to incomplete cleavage.

    • Incubation Time and Temperature: The duration and temperature of the cleavage reaction may need to be adjusted. While some proteases work well at 4°C, others may require higher temperatures for optimal activity.[9][10]

  • Q6: After tag removal, how do I separate the cleaved this compound from the tag and the protease?

    If the fusion tag and the protease are also tagged (e.g., with a His-tag), a second round of affinity chromatography can be performed.[7] The untagged, purified this compound will be collected in the flow-through, while the tagged components will bind to the column.[7] Size-exclusion chromatography can also be used to separate proteins based on their size.[6]

Troubleshooting Guides

Low Expression and Solubility Issues
Problem Potential Cause(s) Troubleshooting Steps
Low or no expression of this compound fusion protein Toxicity of this compound to the host cells.[1][2]Use a tightly regulated promoter (e.g., T7).[1] Fuse this compound to a protective tag like SUMO.[1][3]
Codon bias.[1]Optimize the gene sequence for the E. coli codon usage.[1]
Inefficient induction.[1]Optimize inducer concentration (e.g., IPTG) and induction time/temperature.[1]
This compound fusion protein is in inclusion bodies High expression rate leading to misfolding.Lower the induction temperature (e.g., 16-25°C).[1][9] Use a lower concentration of the inducer.[9]
Hydrophobic nature of the fusion protein.Use a highly soluble fusion partner like MBP or SUMO.[1]
Improper disulfide bond formation.Express in the periplasm or use specialized E. coli strains (e.g., Origami).
If all else fails: Purify from inclusion bodies, solubilize with denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and refold the protein.[6][11]
Inefficient Tag Removal
Problem Potential Cause(s) Troubleshooting Steps
Incomplete cleavage of the fusion tag Steric hindrance of the cleavage site.[8]Introduce a flexible linker (e.g., (Gly)₃) between the tag and this compound.[3][8]
Suboptimal cleavage buffer conditions (pH, salt).[1]Refer to the manufacturer's protocol for the optimal buffer for your specific protease.
Incorrect protease-to-protein ratio.Perform a titration experiment to determine the optimal enzyme concentration.
Insufficient incubation time or suboptimal temperature.[9]Increase the incubation time or optimize the temperature (e.g., room temperature vs. 4°C).[9][10]
Protease inhibitors present in the buffer.[12]Ensure no protease inhibitors that affect your cleavage enzyme are present.
Precipitation of protein during cleavage Low solubility of the cleaved this compound.Perform cleavage in the presence of stabilizing agents (e.g., arginine, glycerol).
Aggregation upon tag removal.Optimize buffer conditions (pH, ionic strength).
Difficulty separating cleaved protein from tag and protease Similar physical properties of the components.Use a tagged protease that can be removed by a second affinity step.[7][13]
Employ an alternative chromatography method like ion-exchange or size-exclusion chromatography.[6][13]

Experimental Protocols

Protocol 1: Expression and Purification of His-SUMO-Cecropin-B

This protocol is adapted for the expression of a soluble this compound fusion protein in E. coli.

1. Transformation and Expression:

  • Transform the expression vector (e.g., pKSEC1-His-SUMO-CecropinB) into a suitable E. coli strain like BL21(DE3).[7]

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.[7]

  • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.[4]

  • Induce protein expression with IPTG (e.g., 0.4 mM) and continue to incubate at a lower temperature (e.g., 20°C) for an extended period (e.g., 24 hours) to improve solubility.[4]

  • Harvest the cells by centrifugation.[1]

2. Cell Lysis and Clarification:

  • Resuspend the cell pellet in a native lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.[7]

  • Lyse the cells by sonication on ice.[7]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.[7]

  • Collect the supernatant containing the soluble fusion protein.[7]

3. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with the lysis buffer.[1]

  • Load the clarified supernatant onto the column.[1]

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-SUMO-Cecropin-B fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[1]

Protocol 2: On-Column Cleavage and Tag Removal

This protocol describes the removal of the His-SUMO tag using a His-tagged SUMO protease.

1. On-Column Cleavage:

  • After eluting non-specific proteins, equilibrate the Ni-NTA column with the bound His-SUMO-Cecropin-B in a buffer suitable for the SUMO protease.

  • Inject the His-tagged SUMO protease into the column and stop the flow.[14]

  • Incubate the column at the recommended temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-16 hours) to allow for cleavage.[7][14]

2. Elution of Tag-Free this compound:

  • After incubation, restart the flow and collect the flow-through. This fraction will contain the untagged this compound, as it no longer binds to the Ni-NTA resin.[7]

  • The cleaved His-SUMO tag and the His-tagged SUMO protease will remain bound to the column.[7]

  • Wash the column with the cleavage buffer to ensure all of the cleaved this compound has been collected.

  • Elute the bound tag and protease with a high imidazole buffer for column regeneration.

Visualizations

Experimental Workflow: Purification and Tag Removal

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_tag_removal Tag Removal Transformation Transformation into E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction (IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of Fusion Protein Affinity_Chromatography->Elution Protease_Cleavage Protease Cleavage Elution->Protease_Cleavage Second_Affinity 2nd Ni-NTA Step Protease_Cleavage->Second_Affinity Collection Collection of Pure this compound Second_Affinity->Collection troubleshooting_logic Start Problem: Inefficient Tag Cleavage Check_Conditions Check Reaction Conditions (Temp, pH, Buffer) Start->Check_Conditions Check_Steric_Hindrance Assess Steric Hindrance Start->Check_Steric_Hindrance Check_Protease_Activity Verify Protease Activity Start->Check_Protease_Activity Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Add_Linker Add Flexible Linker to Construct Check_Steric_Hindrance->Add_Linker Increase_Protease Increase Protease:Substrate Ratio Check_Protease_Activity->Increase_Protease New_Protease Use Fresh/New Protease Check_Protease_Activity->New_Protease Success Cleavage Successful Optimize_Conditions->Success Add_Linker->Success Increase_Protease->Success New_Protease->Success

References

Validation & Comparative

Cecropin-B vs. Cecropin-A: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising area of research. Among these, cecropins, a family of peptides first isolated from the giant silk moth Hyalophora cecropia, have demonstrated potent activity against a broad spectrum of pathogens. This guide provides a detailed comparison of the antimicrobial efficacy of two prominent members of this family, Cecropin-B and Cecropin-A, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Antimicrobial Efficacy

The antimicrobial activity of Cecropin-A and this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values for Cecropin-A and this compound against a range of Gram-negative and Gram-positive bacteria, compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

MicroorganismGram StainCecropin-A MIC (µM)This compound MIC (µM)Reference
Escherichia coliGram-Negative0.5 - 40.4 - 1.6[1][2]
Pseudomonas aeruginosaGram-Negative320.4[2][3]
Klebsiella pneumoniaeGram-Negative46.25 - 50[2][4]
Salmonella TyphimuriumGram-Negative1:4 (dilution)Not widely reported[4]
Acinetobacter baumanniiGram-Negative2-8Not widely reported[5]
Bacillus subtilisGram-PositiveNot widely reported>100[6]
Staphylococcus aureusGram-PositiveNot widely reported>100[3][6]
Micrococcus luteusGram-PositiveNot widely reportedComparable to Gram-negatives[6]

Key Observations:

  • Both Cecropin-A and this compound generally exhibit stronger activity against Gram-negative bacteria than Gram-positive bacteria.[6][7]

  • This compound appears to be particularly potent against Pseudomonas aeruginosa compared to Cecropin-A based on the available data.[2][3]

  • The efficacy against Gram-positive bacteria such as Staphylococcus aureus is reported to be low for this compound.[3][6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the efficacy of antimicrobial peptides. The following is a generalized protocol for the broth microdilution assay, a standard method used in the cited studies.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Antimicrobial peptides: Lyophilized Cecropin-A and this compound are reconstituted in a sterile, suitable solvent (e.g., 0.01% acetic acid) to create stock solutions.
  • Bacterial Strains: Target Gram-negative and Gram-positive bacteria are cultured on appropriate agar (B569324) plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.
  • 96-well microtiter plates: Sterile, non-treated polystyrene or polypropylene (B1209903) plates are used.

2. Preparation of Bacterial Inoculum:

  • A few colonies of the test bacterium are inoculated into a tube of MHB and incubated at 37°C until the culture reaches the mid-logarithmic phase of growth (often corresponding to a 0.5 McFarland standard).
  • The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Serial two-fold dilutions of the Cecropin (B1577577) stock solutions are prepared in MHB directly in the 96-well plates.
  • An equal volume of the prepared bacterial inoculum is added to each well containing the diluted peptide.
  • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Mandatory Visualization

To visually represent the experimental workflow and the mechanism of action of cecropins, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Serial Dilution of Cecropin-A and this compound Plate_Setup Addition of Peptides and Bacteria to 96-well Plate Peptide_Dilution->Plate_Setup Bacterial_Inoculum Preparation of Bacterial Inoculum Bacterial_Inoculum->Plate_Setup Incubation Incubation at 37°C for 18-24h Plate_Setup->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution assay to determine the MIC of Cecropins.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_peptides cluster_pore Pore Formation p1 p2 p3 p4 p5 p6 p7 p8 p9 leakage Ion Leakage p9->leakage 3. Disruption and Pore Formation p10 p11 p12 C1 Cecropin C1->p1 1. Electrostatic Attraction C2 Cecropin C3 Cecropin C3->p9 2. Insertion into Membrane C4 Cecropin C5 Cecropin

Caption: Mechanism of action of Cecropins on the bacterial cell membrane.

Mechanism of Action

Cecropins, including both A and B variants, exert their antimicrobial effects primarily through the disruption of bacterial cell membranes.[8] This process is generally understood to occur in a series of steps:

  • Electrostatic Attraction: The cationic nature of cecropins facilitates their initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[9]

  • Membrane Insertion and Disruption: Following the initial binding, the amphipathic α-helical structure of the cecropins allows them to insert into the lipid bilayer. This insertion disrupts the membrane's integrity.

  • Pore Formation: At lower concentrations, cecropins are thought to aggregate and form transmembrane pores or channels.[9] This leads to the leakage of ions and essential metabolites, ultimately causing cell death.

  • Carpet Model: At higher concentrations, a "carpet-like" mechanism has been proposed where the peptides accumulate on the membrane surface, leading to a detergent-like effect that causes membrane dissolution.[9]

Conclusion

References

A Comparative Analysis: Cecropin-B versus Conventional Antibiotics in Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In an era marked by the escalating threat of antibiotic resistance, the scientific community is urgently exploring novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. This guide provides an objective comparison of Cecropin-B, a potent AMP first isolated from the cecropia moth (Hyalophora cecropia), with conventional antibiotics. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to evaluate their performance.

Mechanism of Action: A Fundamental Divergence

The primary distinction between this compound and conventional antibiotics lies in their mode of killing bacteria. This compound employs a rapid, physical disruption of the bacterial membrane, a mechanism that is fundamentally different from the specific metabolic or enzymatic targets of most conventional drugs.[1] This difference is a key reason why AMPs are less prone to the development of bacterial resistance.[1]

This compound: Targeting the Membrane

This compound is a cationic peptide, meaning it carries a net positive charge.[1] This property is crucial for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] Following this initial binding, the peptide inserts itself into the membrane, leading to the formation of pores or channels.[1][3][4] This process, often described by models like the "Toroidal Pore Model," disrupts the membrane's integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[1][5] This direct action on the membrane is a rapid, concentration-dependent process.[4]

CecropinB_Mechanism cluster_membrane Bacterial Cell Membrane Pore Pore Formation (Toroidal or Barrel-Stave) Disruption Membrane Permeabilization Pore->Disruption Lysis Cell Lysis & Death Disruption->Lysis CecropinB This compound (Cationic Peptide) Binding Electrostatic Attraction to Anionic Membrane CecropinB->Binding Insertion Hydrophobic Insertion into Membrane Core Binding->Insertion Insertion->Pore

Fig. 1: Mechanism of action for this compound against bacterial membranes.

Conventional Antibiotics: Targeting Specific Pathways

Conventional antibiotics operate through more specific, targeted mechanisms.[6] They are broadly classified based on which essential bacterial process they inhibit.[6][7]

  • Inhibition of Cell Wall Synthesis: Antibiotics like Penicillins and Cephalosporins (β-lactams) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] This weakens the wall, leading to cell lysis.[8]

  • Inhibition of Protein Synthesis: Drugs such as Aminoglycosides, Macrolides, and Tetracyclines bind to bacterial ribosomes (either the 30S or 50S subunit), preventing the translation of mRNA into proteins.[7][8][9]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[9] Rifampicin works by inhibiting RNA polymerase, thus preventing transcription.[7][9]

  • Inhibition of Metabolic Pathways: Sulfonamides and Trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.[7]

Conventional_Antibiotics_Mechanisms cluster_main Conventional Antibiotic Mechanisms A Inhibit Cell Wall Synthesis (e.g., Penicillin) Death Bacteriostatic Effect or Cell Death A->Death B Inhibit Protein Synthesis (e.g., Tetracycline) B->Death C Inhibit Nucleic Acid Synthesis (e.g., Ciprofloxacin) C->Death D Disrupt Metabolic Pathways (e.g., Sulfonamides) D->Death Bacterium Bacterial Cell Bacterium->A Bacterium->B Bacterium->C Bacterium->D

Fig. 2: Major mechanisms of action for conventional antibiotics.

Comparative Performance: Efficacy and Spectrum

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[10] A lower MIC value indicates higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Gram StainBacterial StrainMIC (µg/mL)
Gram-negativeEscherichia coli ATCC 259220.4 - 1.6
Gram-negativePseudomonas aeruginosa ATCC 278530.4
Gram-negativeHaemophilus parasuis (15 strains)2 - 16
Gram-negativeMultidrug-resistant K. pneumoniae6.25 - 50

Note: Data compiled from multiple sources.[4][10][11] Experimental conditions may vary.

Table 2: Representative MICs of Conventional Antibiotics

AntibioticMechanism of ActionTarget OrganismMIC (µg/mL)
CiprofloxacinInhibits DNA replicationE. coli4
GentamicinInhibits protein synthesisE. coli4
TetracyclineInhibits protein synthesisB. subtilis0.78
LevofloxacinInhibits DNA replicationB. subtilis0.2
KanamycinInhibits protein synthesisE. coli12.5

Note: Data compiled from multiple sources.[12][13] MIC values are highly strain- and condition-dependent.

From the data, this compound demonstrates potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values in the low microgram-per-milliliter range.[10] Its efficacy against Gram-positive organisms is generally lower.[14][15] In contrast, conventional antibiotics have a wide range of potencies depending on their class and the specific bacterial strain, including those that have developed resistance.

A significant advantage of this compound is its potential anti-inflammatory properties. It can bind to and neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response in humans.[2][16]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methodologies are crucial for accurately determining and comparing the efficacy of antimicrobial agents. The broth microdilution method is a gold standard for determining the MIC.[17][18]

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent in a liquid medium that inhibits the visible growth of a microorganism.[4][17]

1. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of this compound (or a conventional antibiotic) in an appropriate solvent (e.g., sterile water).[5]
  • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations across the plate.

2. Preparation of Bacterial Inoculum:

  • Culture the test bacteria overnight on an appropriate agar (B569324) medium.
  • Suspend several colonies in a sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[10]
  • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
  • Include a positive control well (bacteria, no antimicrobial) and a negative control well (broth only, no bacteria).
  • Seal the plate and incubate at 35-37°C for 16-24 hours.[10]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10][20]

A[label="Prepare 2-fold Serial Dilutions\nof this compound in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Dilute Inoculum and Add\nto each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Incubate Plate\n(37°C, 16-20 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Visually Inspect for Turbidity\n(Bacterial Growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Determine MIC:\nLowest concentration with\nno visible growth", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

A -> C [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Fig. 3: Workflow for determining MIC using the broth microdilution method.

Protocol 2: Hemolytic and Cytotoxicity Assays

A crucial aspect of drug development is ensuring selectivity for microbial cells over host cells.

  • Hemolytic Assay: This assay measures the ability of a compound to lyse red blood cells (RBCs). This compound generally shows very low hemolytic activity at its effective antimicrobial concentrations.[16] For example, one study found that even at a concentration of 200 μM, this compound caused almost no hemolysis.[16]

  • MTT Cytotoxicity Assay: This colorimetric assay assesses the metabolic activity of mammalian cell lines after exposure to the compound, serving as an indicator of cell viability.[2] Studies have shown that this compound has low cytotoxicity against mammalian cells at concentrations that are effective against bacteria.[16]

Summary of Comparison

Table 3: this compound vs. Conventional Antibiotics

FeatureThis compoundConventional Antibiotics
Primary Mechanism Rapid disruption of bacterial cell membrane integrity.[1][3]Inhibition of specific enzymatic or metabolic pathways (e.g., cell wall, protein, DNA synthesis).[6][7]
Spectrum of Activity Broad-spectrum, particularly potent against Gram-negative bacteria.[1][21]Varies from narrow to broad-spectrum depending on the class of antibiotic.[6][22]
Speed of Action Rapid, bactericidal action.[4]Can be bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[6][22]
Resistance Potential Low, as it involves a physical mechanism that is difficult for bacteria to overcome.[1]High, as bacteria can develop resistance through specific mutations or gene acquisition.
Selectivity High selectivity for bacterial over mammalian cells due to membrane composition differences.[1]Generally high, but side effects can occur.
Stability Susceptible to degradation by proteases.[2]Varies greatly by chemical structure; many are highly stable.
Additional Benefits Anti-inflammatory effects via LPS neutralization.[2][16]Well-established pharmacokinetics and clinical use protocols.

Conclusion

This compound represents a compelling alternative to conventional antibiotics, primarily due to its distinct, membrane-disrupting mechanism of action that holds the potential to circumvent common resistance pathways. Its rapid bactericidal activity, especially against challenging Gram-negative pathogens, and its favorable safety profile with low cytotoxicity make it an outstanding candidate for therapeutic development.[1][16] While challenges such as proteolytic stability and delivery methods need to be addressed, the unique properties of this compound and other AMPs offer a promising avenue in the ongoing fight against the global crisis of antimicrobial resistance.

References

In Vivo Validation of Cecropin-B's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of the antimicrobial peptide Cecropin-B against alternative peptides and conventional chemotherapy agents. The information presented is collated from various preclinical studies, offering a comprehensive overview of efficacy, mechanisms of action, and experimental protocols to inform future research and development in cancer therapeutics.

Executive Summary

This compound, a cationic antimicrobial peptide, has demonstrated notable anticancer properties in vivo, primarily through membrane disruption of cancer cells and induction of apoptosis. In murine models of breast and colon cancer, this compound has been shown to reduce tumor growth and, in some cases, improve survival rates. This guide compares its performance with other anticancer peptides, such as Lactoferricin (B1576259) B and Cecropin A, and standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil (B62378). While direct head-to-head comparisons are limited in the existing literature, this guide synthesizes available data to provide a comparative analysis of their therapeutic potential.

Quantitative Comparison of In Vivo Anticancer Activity

The following tables summarize the in vivo efficacy of this compound and its comparators in preclinical cancer models.

Table 1: In Vivo Efficacy in Breast Cancer Models

Treatment AgentCancer ModelDosing RegimenKey OutcomesReference
This compound 4T1 Murine Breast CancerDaily intratumoral injections (dose not specified)Slower tumor growth; smaller and lower weight tumors compared to control.
Lactoferricin B Breast Cancer Xenograft (NSG mice)Intratumoral injectionsSignificant reduction in tumor growth rate, size, volume, and weight.[1][1]
Doxorubicin 4T1 Murine Breast Cancer4 mg/kg or 8 mg/kg, once a week via intraperitoneal injectionDose-dependent inhibition of primary tumor growth.[2][3][2][3]
Iron-Saturated Bovine Lactoferrin (Fe-Lf) + Tamoxifen (B1202) 4T1 Murine Breast Cancer5 g/kg Fe-Lf in diet + 5 mg/kg Tamoxifen48% inhibition of tumor growth; 58% reduction in liver metastasis; 66% reduction in lung metastasis.[4][4]

Table 2: In Vivo Efficacy in Colon Cancer Models

Treatment AgentCancer ModelDosing RegimenKey OutcomesReference
This compound Murine Ascitic Colon AdenocarcinomaNot specifiedImproved survival of mice.[5][6][5][6]
Anticancer Bioactive Peptides (ACBPs) HCT116 Xenograft (Nude mice)35 µg/mL daily via intraperitoneal injectionApproximately 43% suppression of tumor growth.[7]
5-Fluorouracil (5-FU) CT26 Murine Colon CancerNot specifiedSignificant decrease in tumor weight.[8][8]
5-Fluorouracil (5-FU) HCT-116 Xenograft (Nude mice)Not specified33.3% inhibition of tumor growth.[9][9]
Weichang'an (WCA) + 5-FU HCT-116 Xenograft (Nude mice)Not specified36.8% inhibition of tumor growth.[9][10][9][10]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through a dual mechanism involving direct cell membrane disruption and the induction of apoptosis. Its cationic nature facilitates electrostatic interactions with the negatively charged membranes of cancer cells, leading to pore formation and cell lysis.[11] Concurrently, this compound can trigger programmed cell death by upregulating key apoptotic proteins.

CecropinB_Mechanism cluster_membrane Cell Membrane Disruption cluster_apoptosis Apoptosis Induction CecropinB This compound CancerCellMembrane Cancer Cell Membrane (- charge) CecropinB->CancerCellMembrane PoreFormation Pore Formation CancerCellMembrane->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis CecropinB_apoptosis This compound ApoptoticPathways Activation of Apoptotic Pathways CecropinB_apoptosis->ApoptoticPathways Caspase3_Fas_Up Upregulation of Caspase-3 & Fas ApoptoticPathways->Caspase3_Fas_Up Apoptosis Apoptosis Caspase3_Fas_Up->Apoptosis

Caption: Dual mechanism of this compound's anticancer activity.

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in this guide, providing a framework for reproducible research.

This compound in 4T1 Murine Breast Cancer Model
  • Animal Model: Female BALB/c mice.

  • Tumor Induction: Injection of 1x10^5 4T1 murine breast cancer cells into the mammary fat pad.

  • Treatment Initiation: When tumors reached a diameter of 0.5 cm.

  • Drug Administration: Daily intratumoral injections of this compound. A control group received injections of a control peptide.

  • Tumor Assessment: Tumor size was measured every other day using a caliper. At the end of the experiment, tumors were excised and weighed.

Lactoferricin B in Breast Cancer Xenograft Model
  • Animal Model: NSG (NOD scid gamma) mice.

  • Tumor Induction: Xenograft implantation of breast cancer cells.

  • Drug Administration: Intratumoral injections of Lactoferricin B.

  • Tumor Assessment: Live imaging of mice using an in vivo imaging system (IVIS) to monitor tumor growth. Harvested tumors were measured for volume and weight.[1]

Doxorubicin in 4T1 Murine Breast Cancer Model
  • Animal Model: Female BALB/c mice.

  • Tumor Induction: Injection of 4T1 cells into both inguinal mammary glands.

  • Drug Administration: Intraperitoneal (i.p.) injections of Doxorubicin at doses of 4 mg/kg or 8 mg/kg, administered once a week.

  • Tumor Assessment: Monitoring of primary tumor growth over a period of 21 days.[2][3]

5-Fluorouracil in CT26 Murine Colon Cancer Model
  • Animal Model: Not specified.

  • Tumor Induction: Subcutaneous or orthotopic implantation of CT26 colon cancer cells.

  • Drug Administration: Details on the specific dosing and administration route were not provided in the referenced abstract.

experimental_workflow Start Start: Animal Model Selection TumorInduction Tumor Induction (e.g., subcutaneous injection of cancer cells) Start->TumorInduction TumorGrowth Allow Tumors to Establish (e.g., reach a specific size) TumorInduction->TumorGrowth Randomization Randomize Animals into Treatment Groups TumorGrowth->Randomization Treatment Administer Treatment (e.g., this compound, Doxorubicin) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health (e.g., caliper measurements, body weight) Treatment->Monitoring Endpoint Endpoint: Data Collection & Analysis (e.g., tumor weight, survival rate) Monitoring->Endpoint

Caption: General experimental workflow for in vivo anticancer studies.

Conclusion

This compound demonstrates significant promise as an anticancer agent, with in vivo studies confirming its ability to inhibit tumor growth. Its dual mechanism of action, targeting both the cell membrane and apoptotic pathways, offers a potential advantage over some conventional therapies. However, for a comprehensive evaluation of its clinical potential, further research is required to establish optimal dosing regimens and to conduct direct comparative studies against a wider range of anticancer agents in various cancer models. The data and protocols presented in this guide serve as a valuable resource for designing future preclinical studies to further validate and optimize the therapeutic application of this compound.

References

Cecropin-B: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has garnered significant scientific interest for its broad-spectrum antimicrobial and antitumor activities.[1][2] This guide provides a comprehensive comparison of this compound's performance against various pathogens and cancer cell lines, supported by experimental data from multiple studies. Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Antimicrobial and Antifungal Activity

This compound demonstrates robust activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Potency

The following table summarizes the MIC values of this compound and its derivatives against various bacterial and fungal strains, alongside other antimicrobial peptides for comparison. Lower MIC values indicate higher potency.

OrganismThis compound (µg/mL)Cecropin (B1577577) DH (µg/mL)Melittin (µg/mL)Other AMPs (µg/mL)
E. coli ATCC 25922-0.78-1.563.125-6.25-
E. coli DH5α-1.56-3.1253.125-6.25-
P. aeruginosa ATCC 27853-6.25-12.512.5-25-
B. subtilis ATCC 6633-1.56-3.1250.78-1.56-
M. luteus NCIMB 8166-1.56-3.1250.39-0.78-
S. aureusPoor activityAlmost no activity-LL-37 & hBD-3 are more potent
C. albicans0.9---
H. parasuis (15 strains)2-16---
K. pneumoniae (MDR isolates)6.25-50---

Data compiled from multiple sources.[1][3][4][5][6] Experimental conditions may vary.

A derivative of this compound, Cecropin DH, which lacks the hinge region, has shown effective antibacterial activity, particularly against Gram-negative bacteria.[3] Notably, while highly effective against many bacteria, this compound exhibits poor activity against Staphylococcus aureus.[1] In contrast, it demonstrates potent antifungal activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 0.9 µg/mL and a minimal fungicidal concentration (MFC) of 1.8 µg/mL.[4]

Cytotoxicity and Selectivity

A critical aspect of any potential therapeutic is its selectivity for target cells over host cells. This compound generally displays low toxicity towards mammalian cells.

Hemolytic and Cytotoxic Activity
PeptideHemolytic ActivityCytotoxicity (IC50 in µg/mL)
This compound Low; minimal at concentrations up to 200 µM[3]Bladder cancer cell lines: 79.94 (average)[2]
Cecropin A -Bladder cancer cell lines: 73.29 (average)[2]
Cecropin DH Low; 2.9% at 100 µM, 7.8% at 200 µM[3]-
Melittin High; 10% hemolysis at 0.78 µM[3]-

This compound and its derivative Cecropin DH show significantly lower hemolytic activity compared to melittin, a potent AMP from bee venom.[3] Furthermore, this compound demonstrates selective cytotoxicity against bladder cancer cells while sparing benign fibroblasts.[2] Studies on MDA-MB-231 and M14K tumor cell lines also confirm its concentration-dependent cytotoxic effects.[7]

Mechanism of Action: Membrane Disruption and Apoptosis

The primary mechanism of action for this compound is the disruption of microbial and cancer cell membranes.[1][2] However, evidence also points to the induction of apoptosis, particularly in cancer cells.[2][7][8]

Membrane Permeabilization

The amphipathic α-helical structure of this compound allows it to preferentially interact with and disrupt the negatively charged membranes of bacteria and the altered membranes of cancer cells.[2][7][9] This interaction leads to the formation of pores or channels, causing membrane depolarization, leakage of cellular contents, and ultimately cell death.[2][5][10]

G cluster_membrane Cell Membrane CecropinB This compound Membrane Bacterial/Cancer Cell Membrane (Anionic Phospholipids) CecropinB->Membrane Electrostatic Interaction Pore Pore/Channel Formation Membrane->Pore Insertion & Aggregation Leakage Leakage of Ions & Cellular Contents Pore->Leakage Disruption of Membrane Integrity Death Cell Death Leakage->Death

Figure 1. Simplified workflow of this compound induced membrane disruption.

Studies using scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visualized the morphological changes induced by this compound on bacterial surfaces, revealing blisters, dents, and leakage, which supports the pore-forming mechanism.[5]

Induction of Apoptosis

In addition to direct membrane lysis, this compound can induce apoptosis in cancer cells.[2][7] This programmed cell death is characterized by a series of biochemical events, including the externalization of phosphatidylserine, mitochondrial membrane depolarization, and activation of caspases.[7][8]

G cluster_apoptosis Apoptosis Induction Pathway CecropinB This compound Mitochondria Mitochondrial Membrane Disruption CecropinB->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Proposed mitochondrial pathway of this compound induced apoptosis.

Studies on human hepatocellular carcinoma cells have shown that a this compound homolog, CecropinXJ, induces apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to confirm the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Start Start PreparePeptide Prepare serial dilutions of this compound Start->PreparePeptide Inoculate Inoculate wells with standardized bacterial suspension PreparePeptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read DetermineMIC MIC = Lowest concentration with no visible growth Read->DetermineMIC End End DetermineMIC->End

Figure 3. Workflow for MIC determination by broth microdilution.

  • Preparation of Peptide Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs) to assess its toxicity to mammalian cells.

  • RBC Preparation: Fresh red blood cells are washed and resuspended in a buffered saline solution (e.g., PBS) to a final concentration of 4-8% (v/v).[3][11]

  • Incubation: The RBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C.[3] A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement: The absorbance of the supernatant is measured at a specific wavelength (e.g., 450 nm or 570 nm) to quantify the amount of hemoglobin released.[1][11]

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V and 7-aminoactinomycin D (7-AAD).[7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. 7-AAD is a vital dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Conclusion

This compound is a promising antimicrobial and anticancer agent with a primary mechanism of action involving membrane disruption. Its selectivity for microbial and cancer cells over healthy mammalian cells makes it an attractive candidate for further therapeutic development. The induction of apoptosis in cancer cells adds another layer to its potent antitumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and confirmation of this compound's multifaceted mechanisms of action.

References

A Comparative Analysis of Cecropin-B and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Cecropin-B and its synthetic analogs. It delves into their performance, supported by experimental data, to inform future research and therapeutic development.

This compound, a naturally occurring antimicrobial peptide (AMP) first isolated from the giant silk moth, Hyalophora cecropia, has garnered significant interest for its potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.[1] Its mechanism of action, primarily through the disruption of bacterial cell membranes, presents a promising alternative to conventional antibiotics, which are increasingly hampered by resistance.[2] To enhance its therapeutic potential, numerous synthetic analogs have been developed, aiming to improve antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce toxicity. This guide offers a comparative analysis of this compound and several of its key synthetic analogs.

Quantitative Performance Data

The efficacy of this compound and its analogs is evaluated based on their antimicrobial activity, cytotoxicity against mammalian cells, and hemolytic activity. The following tables summarize the quantitative performance of this compound and various synthetic analogs.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity. This compound is generally more effective against Gram-negative bacteria than Gram-positive bacteria.[3] Synthetic analogs have been designed to modulate this activity.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of this compound and Its Synthetic Analogs

Peptide/AnalogTarget OrganismMIC (µM)Reference(s)
This compound Escherichia coli0.3 - 4.0[1]
Pseudomonas aeruginosa1.2[1]
Staphylococcus aureus>66.7[1]
Haemophilus parasuis0.5 - 4.2[4]
Shiva-1 Escherichia coliLess active than this compound[3]
Cecropin B-1 (CB-1) Various Bacteria2- to 4-fold lower potency than this compound[5]
Cecropin B-2 (CB-2) Various Bacteria2- to 4-fold lower potency than this compound[5]
Cecropin DH Escherichia coli1.56[6]
Pseudomonas aeruginosa3.13[6]
Staphylococcus aureus>100[6]
Papiliocin Multi-drug resistant Gram-negative bacteriaHigher than Cecropin A[6]
Multi-drug resistant Gram-positive bacteriaMuch higher than Cecropin A[6]
Cecropin A-Melittin Hybrids Staphylococcus aureusActive (unlike parent Cecropin)[6]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Cytotoxicity and Hemolytic Activity

A critical aspect of therapeutic development is the selectivity of the peptide for microbial cells over host cells. This is often assessed by measuring cytotoxicity against mammalian cell lines (e.g., IC50 values) and hemolytic activity against red blood cells (e.g., HC50 values). A higher IC50 or HC50 value indicates lower toxicity. This compound and many of its analogs exhibit low toxicity to mammalian cells.[7][8]

Table 2: Comparative Cytotoxicity and Hemolytic Activity of this compound and Its Analogs

Peptide/AnalogCell Line/TargetMeasurementValue (µM)Reference(s)
This compound Bladder Cancer Cell LinesIC5026.5 - 37.6[1]
Murine Macrophages (RAW264.7)Cell Viability>100[6]
Mouse Red Blood Cells% Hemolysis<2% at 200[6]
Cecropin B-1 (CB-1) Leukemia Cancer CellsIC502- to 3-fold more potent than this compound[5]
Cecropin B-2 (CB-2) Leukemia Cancer CellsIC502- to 3-fold more potent than this compound[5]
Cecropin DH Murine Macrophages (RAW264.7)Cell Viability>100[6]
Mouse Red Blood Cells% Hemolysis2.9% at 100, 7.8% at 200[6]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and its analogs is the disruption of the microbial cell membrane.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Following initial binding, the peptides insert into the membrane, leading to pore formation and leakage of cellular contents, ultimately causing cell death.[4] Two prominent models describing this process are the "toroidal pore" and "carpet" models.[9]

Cecropin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Cecropin Cationic this compound Membrane Anionic Head Groups Lipid Bilayer Cecropin->Membrane:head 1. Electrostatic Attraction PoreFormation Toroidal Pore / Carpet Model Membrane:lipid->PoreFormation 2. Insertion and Pore Formation Leakage Leakage of Cellular Contents CellDeath Cell Death Leakage->CellDeath 4. Disruption of Ionic Gradients PoreFormation->Leakage 3. Membrane Permeabilization

Mechanism of this compound action on bacterial membranes.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Peptide Solutions : Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CA-MHB) in a 96-well microtiter plate.[10][11]

  • Preparation of Bacterial Inoculum : Culture the bacterial strain overnight and dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[12]

  • Incubation : Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC : The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[12]

MIC_Assay_Workflow A Prepare serial dilutions of peptide in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no growth D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.

  • Preparation of Red Blood Cells : Obtain fresh human or animal red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).[6][13]

  • Assay Setup : In a 96-well plate, add serial dilutions of the peptide. Include a negative control (PBS, 0% hemolysis) and a positive control (e.g., 0.1% Triton X-100, 100% hemolysis).[13]

  • Incubation : Add the RBC suspension to each well and incubate at 37°C for 1 hour.[6]

  • Measurement : Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[14]

  • Calculation : Calculate the percentage of hemolysis relative to the positive control.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed mammalian cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.[16]

  • Peptide Treatment : Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24-72 hours).[16]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[17]

  • Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[18]

MTT_Assay_Workflow A Seed mammalian cells in a 96-well plate B Treat cells with peptide analogs A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm to determine cell viability D->E

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its synthetic analogs represent a promising class of antimicrobial agents with the potential to combat antibiotic-resistant pathogens. The development of synthetic analogs has allowed for the fine-tuning of their activity, spectrum, and toxicity. While many analogs show enhanced activity against specific targets, a common challenge remains their stability in the presence of proteases.[10] Future research will likely focus on strategies to improve peptide stability, such as the incorporation of D-amino acids, cyclization, or the use of novel delivery systems.[10] Continued structure-activity relationship studies will be crucial in designing the next generation of cecropin-based therapeutics with optimized efficacy and safety profiles.

References

The Synergistic Power of Cecropin-B: A Comparative Guide to its Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Cecropin-B and its analogues with other antibiotics, supported by experimental data. As the challenge of antibiotic resistance grows, the exploration of combination therapies is paramount. This compound, a potent antimicrobial peptide (AMP), has demonstrated significant promise in enhancing the efficacy of conventional antibiotics, offering a potential strategy to overcome resistance and reduce required dosages.

This guide summarizes key quantitative data, details the experimental methodologies used to determine synergy, and provides visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound or its analogues and conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the results from key studies.

Combination Bacterial Strain MIC (Alone) MIC (In Combination) FICI Reference
This compound + Piperacillin (B28561) Escherichia coli ATCC 25922This compound: 2.00 mg/LPiperacillin: 0.24 mg/LNot ReportedNot Reported[1]
This compound + Imipenem (B608078) Escherichia coli ATCC 25922This compound: 2.00 mg/LImipenem: 0.11 mg/LNot ReportedNot Reported[1]
Cecropin A2 + Tetracycline (B611298) Pseudomonas aeruginosa PA14Cecropin A2: 32 µg/mLTetracycline: 64 µg/mLCecropin A2: 4 µg/mLTetracycline: 8 µg/mL≤ 0.5

Note: While a study demonstrated the in vivo synergistic efficacy of this compound with piperacillin and imipenem in a rat model of Gram-negative septic shock, specific in vitro FICI values were not reported[1]. The study did, however, establish the individual Minimum Inhibitory Concentrations (MICs) for these compounds against E. coli ATCC 25922[1]. The combination of Cecropin A2, a close analogue of this compound, with tetracycline showed a significant 8-fold reduction in the MIC for both agents against P. aeruginosa.

Experimental Protocols

The determination of synergistic activity between antimicrobial agents is primarily conducted using the checkerboard microdilution assay. This method allows for the testing of numerous combinations of two agents at different concentrations to identify the most effective synergistic pairing.

Checkerboard Microdilution Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to determine the FICI.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agents: Stock solutions of this compound and the antibiotic to be tested, prepared at a concentration that is a multiple of the highest concentration to be tested.
  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

2. Preparation of Bacterial Inoculum:

  • Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Further dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

3. Plate Setup:

  • Add 50 µL of sterile broth to all wells of the 96-well plate, except for the first column.
  • In the first column, add 100 µL of the highest concentration of this compound to be tested.
  • Perform serial two-fold dilutions of this compound across the rows by transferring 50 µL from each well to the next, from column 1 to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a control with no this compound.
  • Along the columns, add the second antimicrobial agent (antibiotic) in serially diluted concentrations. This is typically done by preparing intermediate dilutions and then adding a specific volume to each well.
  • The final volume in each well should be 100 µL before adding the bacterial inoculum.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

5. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

6. Determination of MIC and FICI:

  • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
  • The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

7. Interpretation of Results:

  • Synergy: FICI ≤ 0.5
  • Additive: 0.5 < FICI ≤ 1
  • Indifference: 1 < FICI ≤ 4
  • Antagonism: FICI > 4

Visualizing the Mechanisms and Workflows

The synergistic effect of this compound with conventional antibiotics is often attributed to its ability to disrupt the bacterial cell membrane. This disruption facilitates the entry of the partner antibiotic, allowing it to reach its intracellular target more effectively.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Outer Membrane This compound->Membrane Binds to LPS Antibiotic Antibiotic Pore Pore Formation Antibiotic->Pore Facilitated Entry Membrane->Pore Disrupts Membrane Integrity Target Intracellular Target Pore->Target Increased Intracellular Concentration Inhibition Inhibition of Cellular Processes Target->Inhibition

Caption: Mechanism of this compound synergy with antibiotics.

The workflow for assessing antimicrobial synergy involves a series of sequential steps, from initial screening to confirmatory testing.

Experimental_Workflow start Start: Isolate Bacterial Strain mic_single Determine MIC of Individual Agents start->mic_single checkerboard Perform Checkerboard Assay mic_single->checkerboard fici Calculate FICI checkerboard->fici interpretation Interpret Results (Synergy, Additive, Indifference, Antagonism) fici->interpretation end End: Report Synergistic Combinations interpretation->end

Caption: Experimental workflow for antimicrobial synergy testing.

References

Cecropin-B and Defensin Families: A Comparative Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial peptides (AMPs), Cecropin-B and the Defensin families represent two distinct yet powerful classes of molecules integral to the innate immune systems of a wide range of organisms. While both are pursued as potential next-generation therapeutics against infectious diseases, their fundamental differences in structure dictate divergent mechanisms of action and functional capabilities. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

At a Glance: Key Structural and Functional Distinctions

FeatureThis compoundDefensin Family
Primary Structure 35-37 amino acids, linear peptide.[1][2][3]18-45 amino acids, cysteine-rich.[4][5]
Secondary Structure Predominantly α-helical, with an amphipathic N-terminal helix and a hydrophobic C-terminal helix connected by a flexible hinge.[1][2][6]Characterized by a triple-stranded β-sheet core.[5][7]
Tertiary Structure Flexible, linear structure.Globular and compact, stabilized by 3-4 highly conserved disulfide bonds.[5][7][8]
Net Charge Highly cationic, rich in lysine (B10760008) residues.[1][2]Cationic, rich in arginine residues.[7][8]
Source First isolated from the hemolymph of the giant silk moth, Hyalophora cecropia.[1][9][10]Found across vertebrates, invertebrates, plants, and fungi.[4]
Primary Mechanism Direct disruption of microbial cell membranes, forming pores or channels (e.g., toroidal pore model).[1][3][9][11]Multifaceted: membrane disruption, inhibition of cell wall synthesis (e.g., by binding to Lipid II), interaction with intracellular targets like DNA, and neutralization of bacterial toxins.[8][12][13]
Antimicrobial Spectrum Broad-spectrum, with particularly strong activity against Gram-negative bacteria.[1][14] Also exhibits activity against some fungi and cancer cells.[3][9]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped and non-enveloped viruses.[12]
Immunomodulatory Role Can neutralize lipopolysaccharide (LPS), reducing inflammation.[14]Links innate and adaptive immunity; can act as signaling molecules.
Stability Susceptible to proteolytic degradation.[15]High stability due to disulfide bonds, conferring resistance to proteases.[7][15]

Structural Comparison: Helices vs. Sheets

The fundamental difference between this compound and Defensins lies in their three-dimensional structures. This compound adopts a linear, predominantly alpha-helical conformation, which is crucial for its membrane-disrupting activity.[1][2] In contrast, Defensins are characterized by a compact, globular fold dominated by a triple-stranded beta-sheet, which is rigidly held together by a network of disulfide bonds.[5][7][16] This structural rigidity provides Defensins with enhanced stability in biological environments.

G Structural Comparison: this compound vs. Defensin cluster_cecropin This compound cluster_defensin Defensin Family cecropin_structure Linear Peptide (35-37 aa) Alpha-helical Amphipathic N-terminus Hydrophobic C-terminus Flexible Hinge Region cecropin_structure:f1->cecropin_structure:f2 forms cecropin_structure:f1->cecropin_structure:f3 forms defensin_structure Cysteine-rich Peptide (18-45 aa) Beta-sheet Core 3-4 Disulfide Bonds Compact, Globular Fold defensin_structure:f1->defensin_structure:f2 stabilized by

Caption: Key structural differences between this compound and Defensins.

Functional Divergence: Mechanisms of Action

The distinct structures of this compound and Defensins give rise to different primary mechanisms of antimicrobial action.

This compound: Its mode of action is primarily through the physical disruption of microbial membranes. The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1] Following this initial binding, the amphipathic alpha-helices insert into the lipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane disrupts the electrochemical gradients essential for cell viability, leading to rapid cell death.[1][3][6][11]

Defensins: The functional repertoire of Defensins is more diverse. While they can also permeabilize microbial membranes, their mechanisms are often more complex and can be target-specific.[8][12] Some Defensins act by inhibiting the synthesis of the bacterial cell wall by binding to essential precursor molecules like lipid II.[12] Others can translocate across the cell membrane without causing significant damage and interact with intracellular targets, thereby interfering with vital cellular processes such as DNA replication.[8] Furthermore, Defensins play a significant role in modulating the host immune response, acting as a bridge between the innate and adaptive immune systems.[4] They also exhibit potent antiviral activity through various mechanisms, including blocking viral entry into host cells and direct inactivation of viral particles.[12][17]

G Mechanism of Action Comparison cluster_cecropin This compound cluster_defensin Defensin Family c_start Initial Electrostatic Attraction to Membrane c_insert Insertion of Helices into Lipid Bilayer c_start->c_insert c_pore Pore/Channel Formation c_insert->c_pore c_death Membrane Permeabilization & Cell Death c_pore->c_death d_start Binding to Microbial Surface d_mem Membrane Disruption d_start->d_mem d_cellwall Inhibition of Cell Wall Synthesis d_start->d_cellwall d_intra Interaction with Intracellular Targets d_start->d_intra d_viral Antiviral Activity d_start->d_viral d_death Microbial Death or Inhibition d_mem->d_death d_cellwall->d_death d_intra->d_death

Caption: Divergent mechanisms of action for this compound and Defensins.

Experimental Protocols

The evaluation and comparison of antimicrobial peptides like this compound and Defensins rely on a set of standardized in vitro assays. Below are the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. The broth microdilution method is commonly used.[18][19]

Materials:

  • Test peptides (this compound, Defensin)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[18]

  • Sterile 96-well polypropylene (B1209903) microtiter plates[18]

  • Spectrophotometer (microplate reader)

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.[18]

  • Inoculum Adjustment: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[18][19]

  • Peptide Dilution Series: Prepare a stock solution of each peptide. Perform serial two-fold dilutions of the peptides in MHB directly in the 96-well plate to achieve a range of desired concentrations.[20][21]

  • Inoculation: Add the adjusted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][20]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[18]

Hemolysis Assay

This assay assesses the cytotoxicity of the peptides against mammalian cells by measuring the lysis of red blood cells (RBCs).[22][23]

Materials:

  • Test peptides

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for 100% hemolysis control)

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation: Obtain fresh blood and wash the erythrocytes multiple times with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).[24]

  • Peptide Dilution: Prepare serial dilutions of the peptides in PBS in a 96-well plate.[23]

  • Controls: Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).[23][25]

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour.[25][26]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.[25]

  • Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 540 nm).[23][26]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[23]

Membrane Permeabilization Assay

This assay directly measures the ability of a peptide to disrupt the bacterial membrane. The uptake of fluorescent dyes like Propidium Iodide (PI) or the release of intracellular components can be monitored.[27][28][29]

Materials:

  • Test peptides

  • Log-phase bacterial culture

  • Fluorescent dye (e.g., Propidium Iodide, which only enters cells with compromised membranes)

  • Fluorometer or flow cytometer

Protocol:

  • Bacterial Preparation: Prepare a log-phase bacterial culture and wash the cells with a suitable buffer (e.g., PBS).

  • Peptide Treatment: Incubate the bacterial suspension with various concentrations of the peptides.

  • Dye Addition: Add the fluorescent dye (e.g., PI) to the suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the dye has entered the cells through the permeabilized membrane and bound to intracellular nucleic acids.[28][29]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the antimicrobial and cytotoxic properties of this compound and a Defensin.

G Comparative Experimental Workflow start Start: Peptide Synthesis & Purification mic_assay MIC Assay (vs. Gram+, Gram- Bacteria) start->mic_assay hemolysis_assay Hemolysis Assay (vs. Red Blood Cells) start->hemolysis_assay membrane_assay Membrane Permeabilization Assay mic_assay->membrane_assay For potent peptides data_analysis Data Analysis: - Compare MIC values - Calculate HC50 (Hemolysis) - Determine Therapeutic Index mic_assay->data_analysis hemolysis_assay->data_analysis membrane_assay->data_analysis conclusion Conclusion: Evaluate Potency, Spectrum & Selectivity data_analysis->conclusion

Caption: A typical workflow for comparing antimicrobial peptides.

References

Cecropin-B: A Comparative Guide to Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cecropin-B, an antimicrobial peptide (AMP), against alternative antimicrobial agents. It is supported by a review of preclinical and clinical data, with detailed experimental methodologies for key assays.

Introduction to this compound

This compound is a potent, 35- to 37-residue cationic antimicrobial peptide originally isolated from the hemolymph of the Cecropia moth, Hyalophora cecropia.[1][2] It forms a critical component of the insect's innate immune system, providing a first line of defense against invading pathogens.[1][3] Like many AMPs, this compound's structure is characterized by two α-helical segments connected by a flexible hinge, creating an amphipathic molecule with both positively charged and hydrophobic regions.[4][5] This structure is fundamental to its mechanism of action and its potential as a therapeutic agent in an era of widespread antibiotic resistance.[4][6]

Mechanism of Action

This compound's primary bactericidal mechanism is the rapid, physical disruption of the bacterial cell membrane, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[4] The process is receptor-independent and can be described in several stages:

  • Electrostatic Attraction: The cationic (positively charged) nature of this compound facilitates its initial binding to the anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][7]

  • Membrane Insertion: Upon binding, the peptide inserts its hydrophobic regions into the lipid bilayer's core.[4]

  • Pore Formation: At sufficient concentrations, this compound monomers aggregate and form pores or channels in the membrane. The "toroidal pore" model is widely suggested, where the peptides induce membrane curvature, forming a water-filled channel lined by both the peptides and the lipid heads.[3][4] This leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2][8]

cluster_0 Bacterial Membrane (Anionic Surface) cluster_1 Extracellular Space cluster_2 Membrane Disruption & Pore Formation LPS1 LPS LPS2 LPS LPS3 LPS LPS4 LPS Pore Toroidal Pore Formation LPS3->Pore 2. Insertion & Aggregation CB This compound (Cationic) CB->LPS2 1. Electrostatic Attraction Leakage Ion & Metabolite Leakage Pore->Leakage 3. Permeabilization Death Cell Death Leakage->Death

Caption: Mechanism of action for this compound against bacterial membranes.

Preclinical Data

This compound exhibits potent, broad-spectrum activity, particularly against Gram-negative bacteria.[9][10] Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. Gram-negative bacteria are generally more sensitive, which is attributed to this compound's strong interaction with the LPS layer of the outer membrane.[9][10][11]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µM)

Peptide/Antibiotic E. coli P. aeruginosa K. pneumoniae S. aureus B. subtilis Reference(s)
This compound 0.5 - 4 2 - 8 1 - 6.25 >64 1 - 4 [9][12][13]
Cecropin-A 0.5 - 2 4 - 16 2 - 8 >64 2 - 8 [1][14]
LL-37 (Human) 4 - 16 8 - 32 >32 8 - 32 4 - 16 [12]
Melittin 2 - 8 4 - 16 4 - 16 2 - 8 1 - 4 [12]
Colistin 0.25 - 1 0.5 - 2 0.25 - 1 >128 >128 [14]

Note: Values are compiled from multiple sources and represent typical ranges. Experimental conditions (e.g., media composition) can affect results.

A critical attribute for any therapeutic is its selectivity for microbial cells over host cells. This compound has demonstrated a highly favorable safety profile, with very low toxicity toward mammalian cells at concentrations far exceeding its effective antimicrobial dose.[7][15] This is often quantified by measuring hemolytic activity (lysis of red blood cells, HC₅₀) and cytotoxicity against various cell lines (IC₅₀).

Table 2: Comparative Cytotoxicity Data

Peptide Hemolytic Activity (HC₅₀ in µM) Cytotoxicity vs. RAW264.7 cells (IC₅₀ in µM) Therapeutic Index (vs. E. coli) Reference(s)
This compound > 200 > 100 > 50-400 [7][12]
LL-37 (Human) > 250 ~150 > 15 [12]
Melittin ~ 2-5 ~ 3-7 < 1 [7][12]

Note: Therapeutic Index calculated as HC₅₀ / MIC. Higher values indicate greater selectivity and safety.

As shown, this compound displays minimal hemolytic activity even at high concentrations, in stark contrast to the highly lytic bee venom peptide, Melittin.[7][12] This high selectivity is a significant advantage for potential systemic applications.

The therapeutic potential of this compound has been validated in several animal models of infection. These studies demonstrate that the peptide can effectively reduce bacterial burden and improve survival rates.

Table 3: Summary of In Vivo Efficacy Studies

Peptide Animal Model Pathogen Dose & Route Key Outcome(s) Reference(s)
This compound Rat Sepsis Model E. coli 1 mg/kg (IP) Reduced lethality post-challenge. [16]
Cecropin-like (DAN2) Mouse Sepsis Model E. coli 20 mg/kg (IP) 100% survival; significant reduction in bacterial load in blood and peritoneal fluid. [16][17]
This compound Dairy Goat Mastitis S. aureus Intramammary injection Inhibited mastitis development. [18]

IP: Intraperitoneal

These studies suggest that cecropins are effective in vivo, though further research is needed to establish optimal dosing, pharmacokinetics, and safety in more complex infection models.[16]

Clinical Trial Data

To date, there is limited publicly available data on this compound entering human clinical trials. The development of AMPs for clinical use has faced challenges, including stability, manufacturing costs, and delivery methods.[19][20] While a number of other AMPs are in Phase 1 or Phase 2 clinical trials, these are primarily for topical applications to treat skin, wound, or eye infections.[21] The systemic use of peptides like this compound remains a key area for future research, with a focus on overcoming hurdles like proteolytic degradation.[19][20]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of antimicrobial peptides.

This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.[22][23]

prep_bac 1. Prepare Bacterial Inoculum (Log-phase, ~5x10^5 CFU/mL) plate 3. Plate Assay - Add 100 µL bacteria to wells - Add 11 µL peptide dilutions prep_bac->plate prep_pep 2. Prepare Peptide Dilutions (2-fold serial dilutions in 0.01% Acetic Acid/0.2% BSA) prep_pep->plate incubate 4. Incubate (18-24h at 37°C) plate->incubate read 5. Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for the broth microdilution assay to determine MIC.

Methodology:

  • Preparation of Bacterial Inoculum: Select 3-5 colonies from a fresh agar (B569324) plate and inoculate into 5 mL of Cation-Adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (0.5 McFarland standard). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22][24]

  • Preparation of Peptide Dilutions: Dissolve the peptide stock in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions in polypropylene (B1209903) tubes using a diluent of 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adsorption to plastic surfaces.[22][25]

  • Assay Procedure: In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add 11 µL of each peptide dilution to the appropriate wells. Include a positive control (bacteria without peptide) and a negative control (broth only).[22]

  • Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that completely inhibits visible growth, assessed either visually or with a microplate reader at 600 nm.[22]

This assay measures the lytic activity of a peptide against red blood cells (RBCs), serving as a primary screen for cytotoxicity.[15][26]

prep_rbc 1. Prepare RBC Suspension - Wash fresh RBCs 3x with PBS - Resuspend to 8% (v/v) plate 3. Incubate - 50 µL RBCs + 50 µL peptide - 1h at 37°C prep_rbc->plate prep_pep 2. Prepare Peptide Dilutions (2-fold serial dilutions in PBS) prep_pep->plate centrifuge 4. Centrifuge Plate (1000 x g for 5 min) plate->centrifuge read 5. Measure Hemoglobin Release (Read supernatant absorbance at 450 nm) centrifuge->read

Caption: Workflow for the red blood cell hemolysis assay.

Methodology:

  • Preparation of RBCs: Obtain fresh red blood cells (e.g., human, mouse) and wash them three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation (1,000 x g for 10 min) and resuspension. Prepare an 8% (v/v) suspension of the washed RBCs in PBS.[7]

  • Assay Procedure: Add 50 µL of the 8% RBC suspension to each well of a 96-well plate. Add 50 µL of serially diluted peptide (in PBS) to the wells.[7]

  • Controls: Include a negative control (RBCs with PBS only, 0% hemolysis) and a positive control (RBCs with a final concentration of 1% Triton X-100, 100% hemolysis).[26][27]

  • Incubation and Measurement: Incubate the plate for 1 hour at 37°C. After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.[7] Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance at 450 nm or 570 nm to quantify hemoglobin release.[12]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[12]

Conclusion

The preclinical data for this compound are compelling. It demonstrates potent bactericidal activity, especially against challenging Gram-negative pathogens, combined with an excellent safety profile characterized by high selectivity for microbial membranes over host cells. While its progression to clinical trials has been hampered by challenges common to all peptide therapeutics, namely susceptibility to proteolytic degradation, its fundamental properties make it an attractive scaffold for development.[12] Future research focused on enhancing stability through strategies like nano-encapsulation or synthetic modifications may unlock the full therapeutic potential of this compound in combating multidrug-resistant infections.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Cecropin-B and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between different antimicrobial peptides (AMPs) is paramount in the development of robust and sustainable therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance profiles involving Cecropin-B, a potent insect-derived AMP, and other classes of antimicrobial peptides. The information presented herein is supported by experimental data to facilitate an objective evaluation of these promising molecules in the face of evolving microbial resistance.

Executive Summary

The development of microbial resistance to conventional antibiotics has propelled antimicrobial peptides into the spotlight as a viable alternative. However, the potential for bacteria to develop resistance to AMPs, and crucially, for that resistance to extend to other AMPs (cross-resistance), is a critical consideration. This guide synthesizes available data on cross-resistance patterns observed in bacteria resistant to this compound. While comprehensive data across multiple bacterial species remains an active area of research, existing studies provide valuable insights into the mechanisms and likelihood of cross-resistance.

Cross-Resistance of this compound Resistant Bacteria: A Data-Driven Comparison

The following table summarizes the available quantitative data on the cross-resistance of bacterial strains with experimentally evolved resistance to Cecropin P1 (a close analog of this compound) against other antimicrobial peptides. The data is presented as the fold-change in the Minimum Inhibitory Concentration (MIC) for the resistant strain compared to the susceptible parent strain. An increase in the fold-change indicates cross-resistance, while a decrease suggests collateral sensitivity.

Table 1: Cross-Resistance Profile of Pseudomonas aeruginosa with Evolved Resistance to Cecropin P1

Antimicrobial Peptide (AMP)Class/FamilyFold-Change in MIC of Cecropin P1 Resistant Strain
MelittinBee Venom PeptideNo significant cross-resistance
PexigananMagainin AnalogCollateral sensitivity (increased susceptibility)
PA-13Synthetic PeptideCollateral sensitivity (increased susceptibility)
FK20Synthetic PeptideCollateral sensitivity (increased susceptibility)

Note: Data is derived from studies on Pseudomonas aeruginosa. Further research is required to establish similar comprehensive profiles for other clinically relevant bacteria such as Escherichia coli and Staphylococcus aureus.

Experimental Protocols

The generation of robust and reproducible cross-resistance data hinges on standardized experimental methodologies. Below are detailed protocols for key experiments cited in the study of AMP resistance.

Protocol 1: Experimental Evolution of this compound Resistance

This protocol outlines a method for inducing resistance to this compound in a bacterial population through continuous exposure to sub-lethal concentrations of the peptide.

  • Bacterial Strain and Culture Conditions:

    • Select a susceptible wild-type bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, or P. aeruginosa PAO1).

    • Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) at the optimal temperature and aeration for the specific strain.

  • Serial Passage with Increasing this compound Concentration:

    • Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the wild-type strain using a standard broth microdilution assay.

    • Initiate serial passages by inoculating a fresh culture with the bacterial strain in the presence of a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

    • Incubate the culture until it reaches a specific growth phase (e.g., mid-logarithmic or stationary).

    • For the subsequent passage, transfer an aliquot of the culture to a fresh medium containing a slightly increased concentration of this compound.

    • Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.

    • Simultaneously, passage a control lineage in a medium without this compound to monitor for any adaptation to the laboratory conditions.

  • Isolation and Characterization of Resistant Strains:

    • After the final passage, streak the culture onto an agar (B569324) plate to isolate single colonies.

    • Select individual colonies and confirm their resistance by determining the MIC of this compound.

    • Store the confirmed resistant isolates for future cross-resistance testing.

Protocol 2: Determining Minimum Inhibitory Concentration (MIC) for Cross-Resistance Assessment

The broth microdilution method is a standardized technique to quantify the antimicrobial activity of a peptide.

  • Preparation of Materials:

    • Prepare stock solutions of the antimicrobial peptides to be tested in a suitable solvent.

    • Use sterile 96-well microtiter plates.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL) and dilute it to the final desired concentration in the appropriate broth medium.

  • Serial Dilution of AMPs:

    • Perform two-fold serial dilutions of each AMP in the broth medium directly in the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted AMPs.

    • Include a positive control (bacteria with no AMP) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Resistance Mechanisms

The development of resistance to this compound and other cationic antimicrobial peptides in Gram-negative bacteria is often mediated by sophisticated two-component regulatory systems, most notably the PhoP/PhoQ system.

The PhoP/PhoQ Two-Component System

The PhoP/PhoQ system acts as a sensor and transducer of environmental signals, including the presence of cationic antimicrobial peptides.

  • Sensing: The sensor kinase, PhoQ, is an inner membrane protein with a periplasmic sensing domain. In the presence of high divalent cation concentrations (like Mg2+), PhoQ is in an inactive state. Cationic AMPs, such as this compound, are thought to displace these divalent cations from the outer leaflet of the inner membrane, leading to a conformational change in PhoQ and its subsequent activation.

  • Signal Transduction: Upon activation, PhoQ autophosphorylates a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, PhoP.

  • Transcriptional Regulation: Phosphorylated PhoP (PhoP-P) acts as a transcriptional regulator, binding to specific DNA sequences (PhoP boxes) in the promoter regions of target genes. This binding can either activate or repress gene expression.

  • Resistance Mechanisms: PhoP-P upregulates the expression of genes involved in:

    • LPS Modification: Enzymes that modify the lipid A portion of lipopolysaccharide (LPS) by adding positively charged moieties (e.g., 4-amino-4-deoxy-L-arabinose) or fatty acyl chains. These modifications reduce the net negative charge of the bacterial outer membrane, thereby decreasing the electrostatic attraction for cationic AMPs like this compound.

    • Outer Membrane Remodeling: Alterations in the expression of outer membrane proteins can also contribute to reduced susceptibility.

Below is a diagram illustrating the activation of the PhoP/PhoQ signaling pathway in response to this compound.

PhoPQ_Pathway cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm PhoQ_inactive PhoQ (Inactive) PhoQ_active PhoQ-P (Active) PhoQ_inactive->PhoQ_active Autophosphorylation PhoP PhoP PhoQ_active->PhoP Phosphotransfer PhoP_P PhoP-P PhoP->PhoP_P DNA DNA PhoP_P->DNA Binds to PhoP box LPS_mod LPS Modification (Resistance) DNA->LPS_mod Upregulates gene expression CecropinB This compound CecropinB->PhoQ_inactive Displaces Mg2+ Mg2_high High Mg2+ Mg2_high->PhoQ_inactive Inhibits

Caption: Activation of the PhoP/PhoQ signaling pathway by this compound leading to resistance.

Experimental Workflow for Cross-Resistance Studies

The following diagram outlines the typical workflow for investigating cross-resistance between this compound and other AMPs.

Cross_Resistance_Workflow start Start: Select Wild-Type Bacterial Strain induce_resistance Induce Resistance to This compound via Serial Passage start->induce_resistance mic_wildtype Determine MIC of various AMPs for Wild-Type Strain start->mic_wildtype isolate_resistant Isolate and Confirm This compound Resistant Strain induce_resistance->isolate_resistant mic_resistant Determine MIC of various AMPs for Resistant Strain isolate_resistant->mic_resistant compare_mic Compare MICs and Calculate Fold-Change mic_wildtype->compare_mic mic_resistant->compare_mic analyze Analyze Cross-Resistance and Collateral Sensitivity compare_mic->analyze

Caption: Experimental workflow for assessing cross-resistance to antimicrobial peptides.

Conclusion

The study of cross-resistance between this compound and other AMPs is a critical field of research for the development of effective and durable antimicrobial therapies. The available data, primarily from studies on Pseudomonas aeruginosa, suggests that resistance to a Cecropin-like peptide does not necessarily confer broad cross-resistance to other AMPs and may even lead to increased susceptibility (collateral sensitivity) to some. The PhoP/PhoQ two-component system is a key signaling pathway involved in mediating resistance to cationic AMPs in Gram-negative bacteria. Further research is essential to expand our understanding of these complex resistance patterns across a wider range of bacterial pathogens and AMPs. This knowledge will be instrumental in designing novel AMP-based therapeutics and combination therapies that can outmaneuver bacterial evolution and combat the growing threat of antibiotic resistance.

"Cecropin-B" efficacy against multidrug-resistant (MDR) bacteria compared to other peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their effectiveness, the scientific community is increasingly turning to antimicrobial peptides (AMPs) as a promising alternative. Among these, Cecropin-B, a potent, insect-derived peptide, has demonstrated significant bactericidal activity. This guide provides an objective comparison of this compound's efficacy against MDR bacteria relative to other notable antimicrobial peptides, supported by experimental data.

Comparative Efficacy Against MDR Pathogens

This compound exhibits robust activity, particularly against Gram-negative bacteria, a common source of MDR infections. Its efficacy, typically measured by the Minimum Inhibitory Concentration (MIC), has been documented against several clinically relevant MDR strains. For a comprehensive understanding, its performance is compared here with two other well-studied AMPs: LL-37, a human cathelicidin, and Human Beta-Defensin 3 (hBD-3), a human defensin.

It is important to note that direct comparisons of MIC values across different studies should be made with caution, as experimental conditions can vary. The data presented below is a compilation from multiple sources to provide a broad comparative overview.

PeptideBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compound Klebsiella pneumoniaeMultidrug-Resistant (MDR)6.25 - 50[1]
Acinetobacter baumanniiMultidrug-Resistant (MDR)Not widely reported
Pseudomonas aeruginosaMultidrug-Resistant (MDR)32 - >256[2]
LL-37 Klebsiella pneumoniaeMultidrug-Resistant (MDR)1.9 - 500[3][4]
Klebsiella pneumoniaeColistin-Resistant>50[5][6]
Pseudomonas aeruginosaMultidrug-Resistant (MDR)Not widely reported in comparative studies
Human Beta-Defensin 3 (hBD-3) Klebsiella pneumoniaeESBL-producing8 - >32[7]
Acinetobacter baumanniiMultidrug-Resistant (MDR)2 - 16[7]
Pseudomonas aeruginosaMultidrug-Resistant (MDR)4 - >32[7][8]

Key Observations:

  • Gram-Negative Specificity: this compound and its analogs generally show higher potency against Gram-negative bacteria.[9]

  • Variability in Potency: The MIC values for all peptides can vary significantly depending on the specific MDR strain and its resistance mechanisms.

  • Data Gaps: There is a notable lack of direct, head-to-head comparative studies testing this compound, LL-37, and hBD-3 against the same panel of MDR isolates under identical conditions.

Mechanisms of Action: A Shared Strategy of Membrane Disruption

The primary mechanism of action for this compound, LL-37, and hBD-3 against bacteria is the disruption of the cell membrane.[10][11] This process is multifaceted and can involve several stages:

  • Electrostatic Attraction: As cationic peptides, they are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Permeabilization: Upon binding, the peptides insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death.[7] Different models, such as the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to describe the specifics of this process.

  • Intracellular Targets: Some evidence suggests that after penetrating the membrane, these peptides can also interact with intracellular targets, such as DNA and proteins, further contributing to their bactericidal effect.[10]

dot

G General Mechanism of Antimicrobial Peptide Action cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Insertion Membrane Insertion & Destabilization Bacterial_Membrane->Insertion Intracellular_Components Intracellular Components (Ions, Metabolites, DNA, etc.) Leakage Leakage of Intracellular Components Intracellular_Components->Leakage AMP Cationic Antimicrobial Peptide (e.g., this compound, LL-37, hBD-3) Binding Electrostatic Binding to Bacterial Membrane AMP->Binding Binding->Bacterial_Membrane Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: General mechanism of action for cationic antimicrobial peptides.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing. The following are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a bacterium.

  • Bacterial Culture Preparation: A single colony of the MDR bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

dot

G Experimental Workflow for MIC Determination Start Start Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Peptide Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Peptides Prepare_Bacteria->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Biofilm Inhibition Assay

This assay measures the ability of an antimicrobial peptide to prevent the formation of biofilms.

  • Bacterial Culture and Peptide Preparation: Similar to the MIC assay, a standardized bacterial suspension and serially diluted peptides are prepared in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing and Staining: The wells are gently washed to remove planktonic (free-floating) bacteria. The remaining adherent biofilm is then stained, typically with crystal violet.

  • Quantification: The stain is solubilized, and the absorbance is measured using a microplate reader. A reduction in absorbance in the presence of the peptide indicates inhibition of biofilm formation.

Conclusion

This compound is a promising antimicrobial peptide with demonstrated efficacy against a range of multidrug-resistant bacteria, particularly Gram-negative pathogens. Its potent membrane-disrupting mechanism of action makes it an attractive candidate for further development. However, the existing literature highlights the need for more direct comparative studies that evaluate this compound alongside other classes of antimicrobial peptides against a standardized panel of MDR strains. Such studies will be crucial for accurately positioning this compound within the growing arsenal (B13267) of potential therapies to combat antibiotic resistance.

References

Cecropin-B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the preferential anticancer activity of Cecropin-B, supported by experimental data and protocols.

This compound, a cationic antimicrobial peptide, is emerging as a promising candidate in oncology due to its demonstrated ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity toward normal, healthy cells.[1] This guide provides a comprehensive comparison of this compound's performance against various cancer cell lines versus non-malignant cells, complete with supporting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

The Basis of Selectivity: A Tale of Two Membranes

The primary driver of this compound's selectivity lies in the fundamental differences between the cell membranes of cancerous and normal cells. Cancer cell membranes possess a net negative charge due to an over-expression of anionic molecules like phosphatidylserine.[2] In contrast, normal mammalian cell membranes are electrically neutral. The cationic (positively charged) nature of this compound allows it to preferentially bind to the negatively charged cancer cell membranes through electrostatic interactions.[2] This initial binding is the critical first step that leads to cell death, a process that does not occur efficiently with the neutral membranes of healthy cells.

Dual-Pronged Attack: Mechanism of Action

This compound employs a dual mechanism to eradicate cancer cells: direct membrane disruption and the induction of apoptosis (programmed cell death).[1]

  • Membrane Permeabilization: Upon binding to the cancer cell membrane, this compound peptides insert themselves into the lipid bilayer, forming pores or ion channels.[3][4] This disrupts the membrane's integrity, leading to the leakage of essential cellular components and ultimately, cell lysis.[5][6]

  • Induction of Apoptosis: Beyond mere physical disruption, this compound can trigger the intrinsic apoptotic pathway. Studies have shown that treatment with this compound leads to the up-regulation of key apoptosis-related genes such as Caspase-3 and Fas, driving the cell towards programmed death.[2]

Below is a diagram illustrating this dual mechanism.

CecropinB_Mechanism cluster_membrane Cancer Cell Membrane Disruption cluster_apoptosis Apoptosis Induction CecropinB Cationic this compound Electrostatic Electrostatic Interaction CecropinB->Electrostatic ApoptosisPathway Internalization/ Signal Transduction CecropinB->ApoptosisPathway CancerMembrane Anionic Cancer Cell Membrane CancerMembrane->Electrostatic Pore Pore Formation / Membrane Disruption Electrostatic->Pore Lysis Cell Lysis Pore->Lysis Fas ↑ Fas Expression ApoptosisPathway->Fas Caspase3 ↑ Caspase-3 Expression ApoptosisPathway->Caspase3 Apoptosis Apoptosis Fas->Apoptosis Caspase3->Apoptosis

Caption: Dual mechanism of this compound action on cancer cells.

Quantitative Analysis: this compound's Efficacy

The selective cytotoxicity of this compound has been quantified in numerous studies. The following tables summarize the inhibitory concentration (IC50) values and other cytotoxicity metrics for this compound against various cancer cell lines compared to normal cells.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer vs. Benign Cells

Cell LineCell TypeIC50 (µg/mL)AssayReference
Bladder Cancer Lines
486PBladder Cancer181.1WST-1[6]
RT4Bladder Cancer240.4WST-1[6]
647VBladder Cancer184.81WST-1[6]
J82Bladder Cancer97.93WST-1[6]
Benign Fibroblasts
ZF07Murine FibroblastNot DeterminedWST-1[6]
3T6Murine FibroblastNot DeterminedWST-1[6]

*IC50 values could not be determined as significant cell viability reduction was not achieved, highlighting selectivity.[6]

Table 2: Cytotoxicity of Cecropins on Breast Cancer and Mesothelioma Cell Lines

Cell LineCell TypePeptideConcentration (µM)% CytostasisAssayReference
MDA-MB-231Human Breast AdenocarcinomaThis compound12033.16%MTT[5]
M14KHuman MesotheliomaThis compound12022.56%MTT[5]

Table 3: Apoptosis Induction in Breast Cancer Cells by this compound

Cell LineTreatment (2 µg/mL this compound)% Apoptotic Cells (4h)AssayReference
4T1Control~1.5%Annexin V/PI Staining[2]
4T1This compound~9.0%Annexin V/PI Staining[2]

Experimental Protocols

To facilitate the validation and further investigation of this compound's selectivity, detailed protocols for key cytotoxicity and apoptosis assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells and normal control cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 24 to 72 hours.[5][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment (LDH Cytotoxicity Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[7]

  • Incubation: Incubate the plate for the desired time (e.g., 4-24 hours).

  • Sample Collection: Carefully collect a sample of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).[1]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cancer cells with the desired concentration of this compound for a specified time (e.g., 4 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer within one hour.[1] Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

The following diagram outlines a typical workflow for evaluating the selectivity of this compound.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Prepare Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat mtt MTT Assay (24-72h) treat->mtt ldh LDH Assay (4-24h) treat->ldh flow Annexin V / PI Staining (e.g., 4h) treat->flow analyze Data Analysis: - Calculate IC50 - Determine % Cytotoxicity - Quantify Apoptosis Rate mtt->analyze ldh->analyze flow->analyze compare Compare Results: Cancer Cells vs. Normal Cells analyze->compare end Conclusion: Validate Selectivity compare->end

Caption: Experimental workflow for validating this compound selectivity.

Conclusion

The available data strongly support the selective anticancer properties of this compound.[6][8] Its unique, dual-action mechanism, which preferentially targets the distinct membrane properties of cancer cells, minimizes damage to healthy tissues. This inherent selectivity, combined with its demonstrated efficacy against a range of cancer types, positions this compound as a compelling candidate for further preclinical and clinical development as a novel cancer therapeutic. The provided protocols and data serve as a robust foundation for researchers aiming to explore and harness the therapeutic potential of this promising peptide.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Cecropin-B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cecropin-B, a potent antimicrobial peptide. Adherence to these protocols is critical for personal safety and maintaining the integrity of experimental outcomes.

Immediate Safety and Hazard Information

This compound is an antimicrobial peptide that, while not classified as a hazardous substance, requires careful handling to minimize exposure and potential irritation.[1] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[1]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, it is crucial to handle it with care, assuming it to be a potentially hazardous chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound in its lyophilized powder and solution forms.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes of solutions or airborne powder.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area. A NIOSH-approved N95 or P1 dust mask is recommended when handling the powder form to avoid nuisance dust.Minimizes the risk of inhaling the lyophilized powder.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of this compound from receipt to preparation for experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the vial for damage.

    • Store the lyophilized peptide in a dry, dark, and cool environment, with -20°C being the preferred temperature for long-term storage.

    • To prevent moisture contamination, allow the vial to warm to room temperature in a desiccator before opening.

  • Preparation of Stock Solution:

    • Conduct all handling of the lyophilized powder in a designated clean area, such as a chemical fume hood or a bench with local exhaust ventilation, to minimize inhalation risk.

    • Wear all required PPE (lab coat, gloves, and eye protection). A dust mask is recommended when weighing the powder.

    • Dissolve the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.

    • Tightly seal the vial immediately after use to prevent contamination.

  • Experimental Use:

    • When working with this compound solutions, continue to wear appropriate PPE.

    • Use fresh, sterile equipment (e.g., pipette tips, vials) for each experimental step to avoid cross-contamination.

    • Clearly label all solutions with the peptide name, concentration, and preparation date.

    • For short-term storage of solutions, refrigeration is recommended. For longer-term storage, aliquot the solution into single-use quantities and store at -20°C or colder to avoid repeated freeze-thaw cycles.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure a safe laboratory environment. Treat all peptide waste as chemical waste.[1]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect all unused this compound solutions in a separate, leak-proof, and clearly labeled hazardous waste container. Never pour peptide solutions down the sink.[1]

  • Container Management:

    • Ensure all waste containers are appropriate for the type of waste and are kept closed when not in use.

    • Store waste containers in a designated hazardous waste accumulation area.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of laboratory chemical waste.

Emergency Procedures

In the event of an accidental exposure, follow these first aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • After Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek medical advice.[2]

  • In Case of a Spill: Wear appropriate PPE, including a respirator if dealing with the powder form. Mechanically collect the spilled solid material (e.g., by sweeping) and place it in a suitable, closed container for disposal. Prevent the spilled material from entering drains or waterways.

Experimental Workflow for Safe Handling of this compound

CecropinB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect this compound store Store at -20°C receive->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh Powder in Ventilated Area equilibrate->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve aliquot Aliquot for Use/Storage dissolve->aliquot perform_exp Perform Experiment aliquot->perform_exp collect_liquid Collect Liquid Waste perform_exp->collect_liquid collect_solid Collect Solid Waste perform_exp->collect_solid dispose Dispose via EHS collect_liquid->dispose collect_solid->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.